YM-230888
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
N-cycloheptyl-6-[[[(2R)-oxolan-2-yl]methylamino]methyl]thieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4OS/c1-2-4-7-14(6-3-1)23-18-17-10-16(25-19(17)22-13-21-18)12-20-11-15-8-5-9-24-15/h10,13-15,20H,1-9,11-12H2,(H,21,22,23)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASNRPJKZVJWQW-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=C3C=C(SC3=NC=N2)CNCC4CCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)NC2=C3C=C(SC3=NC=N2)CNC[C@H]4CCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
YM-230888: A Comprehensive Technical Guide to its Selective mGlu1 Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of YM-230888, a potent and selective antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). This document details the quantitative data on its activity, the experimental protocols used for its characterization, and the underlying signaling pathways.
Core Quantitative Data
The antagonist activity of this compound at the mGlu1 receptor has been quantified through various in vitro assays. The following tables summarize the key potency and efficacy data.
| Parameter | Value | Species/Cell Line | Reference |
| Kᵢ | 13 ± 2.5 nM | Rat | [1] |
| IC₅₀ | 13 ± 2.4 nM | Rat cerebellar granule cells | [1][2][3][4] |
Table 1: In Vitro Antagonist Potency of this compound at the mGlu1 Receptor. This table presents the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) of this compound, demonstrating its high affinity and potency for the mGlu1 receptor.
| Experimental Model | Effect | ED₅₀ / Effective Dose | Species | Reference |
| L5/L6 spinal nerve ligation (mechanical allodynia) | Recovery from allodynia | 8.4 mg/kg (p.o.) | Rat | [1] |
| Streptozotocin-induced hyperalgesia | Antinociceptive response | 10 and 30 mg/kg (p.o.) | Rat | [1] |
| Complete Freund's adjuvant-induced arthritis | Reduction in pain parameters | 30 mg/kg (p.o.) | Rat | [1] |
| Rotarod performance | Decreased performance (motor impairment) | 100 mg/kg (p.o.) | Rat | [1] |
| Locomotor activity | No significant sedative effect | Up to 100 mg/kg (p.o.) | Rat | [1] |
Table 2: In Vivo Efficacy of this compound in Rodent Models of Chronic Pain. This table summarizes the effective doses of orally administered (p.o.) this compound in various preclinical pain models, highlighting its analgesic potential.
Signaling Pathways
The mGlu1 receptor, a G-protein coupled receptor (GPCR), primarily signals through the canonical Gαq/11 pathway. However, evidence also points to a non-canonical, G-protein-independent signaling cascade mediated by β-arrestin-1.
References
- 1. researchgate.net [researchgate.net]
- 2. The protective signaling of metabotropic glutamate receptor 1 Is mediated by sustained, beta-arrestin-1-dependent ERK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of VU6024578/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: YM-230888 (CAS Number: 446257-23-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM-230888 is a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). Its ability to modulate glutamatergic neurotransmission has positioned it as a significant tool in neuroscience research and a potential therapeutic agent for various neurological and psychiatric disorders, particularly in the domain of chronic pain. This document provides a comprehensive overview of the chemical, physical, and pharmacological properties of this compound, including its mechanism of action, signaling pathways, and a summary of key in vivo studies. Detailed experimental protocols for seminal studies are provided to facilitate reproducibility and further investigation.
Chemical and Physical Properties
This compound, with the CAS number 446257-23-4, is a thieno[2,3-d]pyrimidine (B153573) derivative. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 446257-23-4 |
| Molecular Formula | C₁₉H₂₈N₄OS |
| Molecular Weight | 360.52 g/mol |
| IUPAC Name | 4-(cycloheptylamino)-N-[(2R)-tetrahydrofuran-2-ylmethyl]thieno[2,3-d]pyrimidine-6-carboxamide |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
| Purity | Typically ≥98% |
Pharmacological Properties
This compound functions as a selective antagonist of the mGluR1 receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system.
Mechanism of Action
This compound acts as a negative allosteric modulator of the mGluR1 receptor. It binds to a site on the receptor distinct from the glutamate binding site, inducing a conformational change that prevents receptor activation even in the presence of the endogenous agonist, glutamate. This allosteric inhibition allows for a more nuanced modulation of receptor activity compared to competitive antagonists that directly block the agonist binding site.
Potency and Selectivity
In vitro studies have demonstrated the high potency and selectivity of this compound for the mGluR1 receptor.
| Parameter | Value | Species/Cell Line |
| Ki (Binding Affinity) | 13 nM | Rat cortical neurons |
| IC₅₀ (Inhibition of Glutamate-induced IP production) | 13 nM | Rat cerebellar granule cells |
This compound shows high selectivity for mGluR1 over other mGluR subtypes (mGluR2-8) and ionotropic glutamate receptors (NMDA, AMPA, and kainate receptors).
Signaling Pathway
As an antagonist of mGluR1, this compound blocks the canonical Gq/11 signaling pathway. Upon activation by glutamate, mGluR1 typically activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By inhibiting mGluR1, this compound prevents these downstream signaling events.
Preclinical In Vivo Studies
This compound has demonstrated significant efficacy in various rodent models of pathological pain, highlighting its potential as an analgesic agent.
Summary of Key Findings
| Animal Model | Effect of this compound |
| Spinal Nerve Ligation (Chung Model) of Neuropathic Pain | Dose-dependent reversal of mechanical allodynia. |
| Streptozotocin-Induced Diabetic Neuropathy | Attenuation of thermal hyperalgesia. |
| Carrageenan-Induced Inflammatory Pain | Reduction of thermal hyperalgesia and mechanical allodynia. |
| Formalin-Induced Nociception | Suppression of both the acute and tonic phases of the formalin response. |
Detailed Experimental Protocols
This protocol is adapted from the methodology described in seminal studies investigating the antinociceptive effects of this compound.
YM-230888: A Comprehensive Technical Guide to its Biological Activity and Ki Value
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of YM-230888, a selective antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). The document details the compound's binding affinity (Ki) and functional potency (IC50), outlines the experimental protocols for their determination, and illustrates the key signaling pathway affected.
Core Quantitative Data
The following tables summarize the key quantitative measures of this compound's biological activity.
Table 1: Binding Affinity of this compound for mGlu1 Receptor
| Parameter | Value (nM) | Species | Source |
| Ki | 13 ± 2.5 | Rat | [1] |
Table 2: Functional Inhibitory Activity of this compound
| Parameter | Assay | Value (nM) | Cell System | Source |
| IC50 | Inositol (B14025) Phosphate (B84403) Production | 13 ± 2.4 | Rat Cerebellar Granule Cells | [1] |
Biological Activity and Profile
This compound is a potent and selective, non-competitive antagonist of the mGlu1 receptor.[1] It acts at an allosteric site on the receptor.[1] The compound has demonstrated antinociceptive and analgesic effects in various rodent models of chronic pain.[1] Notably, it exhibits these effects without significant sedative impacts on locomotor activity at therapeutic doses.[1]
mGlu1 Receptor Signaling Pathway
The metabotropic glutamate receptor 1 (mGlu1) is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating neuronal excitability and synaptic transmission. Its primary signaling cascade is initiated by the binding of the endogenous ligand, glutamate.
Caption: Canonical Gq-coupled signaling pathway of the mGlu1 receptor and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this document, based on the procedures described in the primary literature.
Radioligand Binding Assay for Ki Determination
This protocol outlines the procedure used to determine the binding affinity (Ki) of this compound for the rat mGlu1 receptor.
Caption: Workflow for the mGlu1 receptor radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Rat cerebella are homogenized in ice-cold buffer.
-
The homogenate is centrifuged at a low speed to remove nuclei and large debris.
-
The resulting supernatant is then centrifuged at a high speed to pellet the crude membrane fraction.
-
The final pellet is resuspended in the assay buffer.
-
-
Binding Assay:
-
The membrane preparation is incubated in a solution containing a known concentration of the radiolabeled mGlu1 antagonist, [³H]R214127.
-
Varying concentrations of the unlabeled test compound, this compound, are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of an excess of a non-radiolabeled mGlu1 antagonist.
-
The incubation is carried out at a specific temperature for a set duration to reach equilibrium.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Inositol Phosphate (IP) Production Assay for IC50 Determination
This protocol describes the method used to measure the functional antagonism of this compound on mGlu1 receptor-mediated inositol phosphate production.
Caption: Workflow for the inositol phosphate production functional assay.
Methodology:
-
Cell Culture and Labeling:
-
Primary cultures of rat cerebellar granule cells are prepared and maintained.
-
The cells are incubated with [³H]myo-inositol, which is incorporated into the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2).
-
-
Compound Incubation and Stimulation:
-
The labeled cells are pre-incubated with lithium chloride (LiCl) to inhibit inositol monophosphatases, allowing for the accumulation of inositol phosphates.
-
Cells are then incubated with varying concentrations of this compound.
-
Following the incubation with the antagonist, the cells are stimulated with a known mGlu1 receptor agonist (e.g., glutamate) to induce the hydrolysis of PIP2.
-
-
Extraction and Quantification:
-
The reaction is stopped, and the cells are lysed.
-
The soluble inositol phosphates are separated from other cellular components using anion-exchange chromatography.
-
The total [³H]-labeled inositol phosphates are eluted and quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of this compound that causes a 50% reduction in the agonist-induced accumulation of inositol phosphates is determined and reported as the IC50 value.
-
References
An In-depth Technical Guide to the In Vitro Binding Affinity of YM-230888
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding characteristics of YM-230888, a selective antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). The document details its binding affinity, outlines relevant experimental methodologies, and illustrates the associated signaling pathways.
Quantitative Binding Affinity Data
This compound has been characterized as a potent and selective allosteric antagonist of the mGlu1 receptor. The following tables summarize the key quantitative data regarding its binding affinity and functional inhibition.
Table 1: In Vitro Binding and Functional Affinity of this compound for mGlu1 Receptor
| Parameter | Value | Species/Cell Line | Notes |
| K_i | 13 ± 2.5 nM | Rat | Represents the equilibrium dissociation constant, indicating high binding affinity to an allosteric site on the mGlu1 receptor.[1] |
| IC_50 | 13 ± 2.4 nM | Rat Cerebellar Granule Cells | Concentration required to inhibit 50% of mGlu1-mediated inositol (B14025) phosphate (B84403) production, demonstrating functional antagonism.[1] |
Table 2: Selectivity Profile of this compound
| Target | Activity | Notes |
| mGlu1 Receptor | Antagonist | Primary target of this compound. |
| mGlu2 - mGlu7 Receptors | Inactive | This compound shows selectivity for the mGlu1 subtype over other metabotropic glutamate receptors.[1] |
| Ionotropic Glutamate Receptors | Inactive | No significant activity has been reported at ionotropic glutamate receptors, such as NMDA, AMPA, or kainate receptors.[1] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of binding affinity data. Below are representative methodologies for determining the binding affinity and functional activity of a compound like this compound.
This assay is employed to determine the binding affinity (K_i) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
a) Membrane Preparation:
-
Tissues or cells expressing the mGlu1 receptor (e.g., rat cerebellum) are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).
-
The homogenate undergoes centrifugation to pellet the membranes.
-
The resulting pellet is washed, resuspended in a suitable buffer, and stored at -80°C until use. Protein concentration is determined using a standard method like the BCA assay.
b) Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the membrane preparation, a fixed concentration of a suitable radioligand for the mGlu1 receptor, and varying concentrations of the unlabeled test compound (this compound).
-
The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
To determine non-specific binding, a high concentration of a known mGlu1 antagonist is added to a set of control wells.
c) Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
d) Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then fitted to a sigmoidal dose-response curve to determine the IC_50 value of the test compound.
-
The K_i value is calculated from the IC_50 using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
This functional assay measures the ability of an antagonist to inhibit the agonist-induced production of inositol phosphates, a downstream signaling molecule of Gq-coupled receptors like mGlu1.
a) Cell Culture and Labeling:
-
Cells endogenously expressing or transfected with the mGlu1 receptor (e.g., rat cerebellar granule cells) are cultured in appropriate media.
-
The cells are labeled overnight with myo-[³H]inositol, which is incorporated into the cell membrane as phosphatidylinositol 4,5-bisphosphate (PIP₂).
b) Assay Procedure:
-
The labeled cells are washed and pre-incubated with a buffer containing LiCl (which inhibits the breakdown of inositol phosphates).
-
Varying concentrations of the antagonist (this compound) are added to the cells, followed by a fixed concentration of a mGlu1 agonist (e.g., glutamate or DHPG).
-
The cells are incubated to allow for the accumulation of inositol phosphates.
c) Extraction and Quantification:
-
The reaction is stopped by the addition of an acid (e.g., perchloric acid).
-
The inositol phosphates are extracted and separated from the free myo-[³H]inositol using anion-exchange chromatography.
-
The amount of [³H]-labeled inositol phosphates is quantified by scintillation counting.
d) Data Analysis:
-
The data are plotted as the percentage of inhibition of agonist-stimulated IP accumulation versus the concentration of the antagonist.
-
The IC_50 value is determined by fitting the data to a dose-response curve.
Visualizations
The following diagram illustrates the general workflow for a radioligand competition binding assay.
This compound, as an mGlu1 antagonist, blocks the initiation of its downstream signaling cascades. The primary, canonical pathway is Gq-mediated, while a non-canonical pathway has also been described.
References
A Technical Guide to the Antinociceptive and Analgesic Effects of YM-230888
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the antinociceptive and analgesic properties of YM-230888, a selective antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). The document consolidates quantitative data from key preclinical studies, details the experimental protocols used to evaluate its efficacy, and illustrates the underlying signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of pain research and drug development.
Introduction
This compound, chemically identified as (R)-N-cycloheptyl-6-({[(tetrahydro-2-furyl)methyl]amino}methyl)thieno[2,3-d]pyrimidin-4-ylamine, is a potent and selective antagonist for the mGluR1.[1] It interacts with an allosteric site on the receptor.[1] The blockade of mGluR1 has been identified as a promising therapeutic strategy for the management of various chronic pain conditions.[1][2][3] Preclinical studies have demonstrated that this compound exhibits significant antinociceptive and analgesic effects in various rodent models of chronic pain without inducing significant sedative side effects at therapeutic doses.[1]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound, demonstrating its potency and efficacy.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type/Assay Condition | Reference |
| Ki value | 13 ± 2.5 nM | Allosteric site of mGluR1 | [1] |
| IC50 value | 13 ± 2.4 nM | mGluR1-mediated inositol (B14025) phosphate (B84403) production in rat cerebellar granule cells | [1] |
Table 2: In Vivo Antinociceptive Efficacy of this compound in Rodent Models of Chronic Pain
| Pain Model | Species | Endpoint | Route of Administration | ED50 / Effective Dose | Reference |
| L5/L6 Spinal Nerve Ligation | Rat | Mechanical Allodynia | p.o. | 8.4 mg/kg | [1] |
| Streptozotocin-induced Hyperalgesia | Rat | Thermal Hyperalgesia | p.o. | 10 and 30 mg/kg | [1] |
| Complete Freund's Adjuvant-induced Arthritis | Rat | Pain Parameters | p.o. | 30 mg/kg | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
L5/L6 Spinal Nerve Ligation (SNL) Model in Rats
This model is a widely used representation of neuropathic pain.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Surgical Procedure:
-
Under anesthesia, a dorsal midline incision is made at the L4-S2 level.
-
The paraspinal muscles are separated to expose the L6 transverse process, which is then removed.
-
The L5 and L6 spinal nerves are isolated and tightly ligated with silk sutures.
-
-
Behavioral Assessment (Mechanical Allodynia):
-
The paw withdrawal threshold in response to mechanical stimulation is measured using von Frey filaments.
-
Animals are placed in a testing chamber with a mesh floor and allowed to acclimate.
-
Von Frey filaments of increasing stiffness are applied to the plantar surface of the ipsilateral hind paw.
-
The minimal force required to elicit a paw withdrawal response is recorded as the paw withdrawal threshold.
-
-
Drug Administration: this compound is administered orally (p.o.) at the desired doses.
Streptozotocin-Induced Diabetic Neuropathy Model in Rats
This model mimics the painful neuropathy associated with diabetes.
-
Induction of Diabetes:
-
Rats are fasted overnight.
-
A single intraperitoneal (i.p.) injection of streptozotocin (B1681764) (STZ), dissolved in citrate (B86180) buffer, is administered. Doses can range from 40-75 mg/kg.[4]
-
Blood glucose levels are monitored to confirm the onset of diabetes (typically >250 mg/dL).
-
-
Behavioral Assessment (Thermal Hyperalgesia):
-
The paw withdrawal latency to a thermal stimulus is measured using the Hargreaves test.[5][6][7][8][9]
-
Rats are placed in a plexiglass chamber on a glass floor.
-
A radiant heat source is focused on the plantar surface of the hind paw.
-
The time taken for the rat to withdraw its paw is recorded as the paw withdrawal latency. A cut-off time is set to prevent tissue damage.
-
-
Drug Administration: this compound is administered orally (p.o.).
Complete Freund's Adjuvant (CFA)-Induced Arthritic Pain Model in Rats
This model is used to study inflammatory pain.
-
Induction of Arthritis:
-
A single intradermal injection of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of the rat's hind paw.[10]
-
This induces a localized inflammation and subsequent arthritis.
-
-
Assessment of Pain Parameters:
-
Pain is assessed through a combination of behavioral observations, such as paw withdrawal thresholds to mechanical stimuli (von Frey test) and thermal stimuli (Hargreaves test).
-
Paw volume can also be measured to quantify the degree of inflammation.
-
-
Drug Administration: this compound is administered orally (p.o.).
Signaling Pathways and Experimental Workflows
Signaling Pathway of mGluR1 in Nociceptive Transmission
Activation of mGluR1 in the dorsal horn of the spinal cord by glutamate released from primary afferent neurons contributes to central sensitization and pain hypersensitivity. This compound, as an mGluR1 antagonist, is believed to exert its analgesic effects by blocking this signaling cascade.
Caption: mGluR1 signaling cascade in pain transmission.
Experimental Workflow for Preclinical Evaluation of this compound
The following diagram outlines the typical workflow for assessing the antinociceptive effects of a compound like this compound in a preclinical setting.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound is a selective mGluR1 antagonist with demonstrated efficacy in attenuating chronic pain in multiple rodent models. Its ability to reverse mechanical allodynia and thermal hyperalgesia at doses that do not cause significant motor impairment highlights its potential as a therapeutic agent for the treatment of chronic pain states. The data and protocols presented in this guide provide a solid foundation for further research and development of mGluR1 antagonists as a novel class of analgesics.
References
- 1. Antinociceptive profile of a selective metabotropic glutamate receptor 1 antagonist this compound in chronic pain rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.uniupo.it [research.uniupo.it]
- 3. The antinociceptive and anxiolytic-like effects of the metabotropic glutamate receptor 5 (mGluR5) antagonists, MPEP and MTEP, and the mGluR1 antagonist, LY456236, in rodents: a comparison of efficacy and side-effect profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 7. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Hargreaves Test-A Brief Overview | MolecularCloud [molecularcloud.org]
- 10. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
YM-230888: A Selective mGlu1 Receptor Antagonist for Chronic Pain Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of YM-230888, a selective antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGlu1), and its potential as a therapeutic agent for chronic pain. This document consolidates key quantitative data, details experimental protocols from preclinical studies, and visualizes the underlying signaling pathways and experimental workflows.
Core Concepts and Mechanism of Action
This compound, chemically identified as (R)-N-cycloheptyl-6-({[(tetrahydro-2-furyl)methyl]amino}methyl)thieno[2,3-d]pyrimidin-4-ylamine, is a potent and selective antagonist of the mGlu1 receptor.[1] The mGlu1 receptor, a G-protein coupled receptor, is known to play a significant role in nociceptive transmission.[1] this compound exerts its effects by binding to an allosteric site on the mGlu1 receptor, thereby inhibiting the downstream signaling cascade, specifically the production of inositol (B14025) phosphate (B84403).[1] This mechanism of action makes it a promising candidate for alleviating various forms of chronic pain.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound as reported in preclinical research.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Value | Cell Type | Reference |
| Ki value | 13 ± 2.5 nM | - | [1] |
| IC50 value | 13 ± 2.4 nM | Rat cerebellar granule cells | [1] |
Table 2: In Vivo Efficacy in Rodent Models of Chronic Pain
| Pain Model | Efficacy Measure | ED50 / Effective Dose | Route of Administration | Reference |
| L5/L6 Spinal Nerve Ligation (Mechanical Allodynia) | Recovery from allodynia | 8.4 mg/kg | p.o. | [1] |
| Streptozotocin-induced Hyperalgesia | Antinociceptive response | 10 and 30 mg/kg | p.o. | [1] |
| Complete Freund's Adjuvant-induced Arthritis | Reduction in pain parameters | 30 mg/kg | p.o. | [1] |
Table 3: Selectivity and Off-Target Effects
| Receptor/Subtype | Activity | Reference |
| mGlu2-mGlu7 subtypes | Selective for mGlu1 over these subtypes | [1] |
| Ionotropic glutamate receptors | Selective for mGlu1 over these receptors | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro Assays
1. Radioligand Binding Assay (for Ki determination):
-
Preparation: Membranes from cells expressing the mGlu1 receptor.
-
Radioligand: [3H]-(specific mGlu1 agonist).
-
Procedure: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound. Non-specific binding is determined in the presence of an excess of a non-labeled mGlu1 agonist.
-
Analysis: The amount of bound radioligand is measured using liquid scintillation counting. The Ki value is calculated from the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
2. Inositol Phosphate Production Assay (for IC50 determination):
-
Cell Line: Rat cerebellar granule cells.[1]
-
Procedure: Cells are pre-labeled with [3H]myo-inositol. After labeling, cells are pre-incubated with this compound at various concentrations, followed by stimulation with a specific mGlu1 agonist.
-
Analysis: The reaction is stopped, and the accumulated inositol phosphates are separated by anion-exchange chromatography and quantified by liquid scintillation counting. The IC50 value is the concentration of this compound that produces 50% inhibition of the agonist-induced inositol phosphate production.[1]
In Vivo Chronic Pain Models
1. L5/L6 Spinal Nerve Ligation (SNL) Model of Neuropathic Pain:
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure: Under anesthesia, the left L5 and L6 spinal nerves are tightly ligated distal to the dorsal root ganglion.
-
Behavioral Assessment (Mechanical Allodynia): The paw withdrawal threshold in response to mechanical stimulation (e.g., with von Frey filaments) is measured before and after oral administration of this compound or vehicle. An increase in the withdrawal threshold indicates an antiallodynic effect.
2. Streptozotocin-induced Diabetic Neuropathy Model:
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (B1681764) is administered to induce hyperglycemia.
-
Behavioral Assessment (Hyperalgesia): Nociceptive thresholds, typically to thermal stimuli (e.g., using a plantar test apparatus), are measured before and after oral administration of this compound or vehicle. An increase in the latency to withdraw the paw indicates an antihyperalgesic effect.
3. Complete Freund's Adjuvant (CFA)-induced Inflammatory Pain Model:
-
Animal Model: Male Lewis rats.
-
Induction of Inflammation: A single intraplantar injection of CFA into the hind paw induces a localized and persistent inflammation.
-
Behavioral Assessment: Pain-related behaviors, such as weight-bearing on the inflamed paw or vocalization upon paw pressure, are assessed before and after oral administration of this compound or vehicle. A reduction in these pain behaviors indicates an analgesic effect.
Visualizations
Signaling Pathway
Caption: this compound inhibits mGlu1 receptor signaling.
Experimental Workflow for Preclinical Pain Models
References
The Antinociceptive Profile of YM-230888 in Rodent Models of Neuropathic Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of YM-230888, a selective metabotropic glutamate (B1630785) receptor 1 (mGlu1) antagonist, in established rodent models of neuropathic pain. This document synthesizes key findings on its efficacy, mechanism of action, and experimental methodologies, offering a valuable resource for researchers in pain therapeutics.
Core Findings: Efficacy of this compound in Neuropathic Pain Models
This compound has demonstrated significant antinociceptive effects in multiple rodent models of chronic pain, including those relevant to neuropathic conditions. As a selective, allosteric antagonist of the mGlu1 receptor, it has a Ki value of 13 ± 2.5 nM and inhibits mGlu1-mediated inositol (B14025) phosphate (B84403) production with an IC50 value of 13 ± 2.4 nM.[1]
Data Summary
The efficacy of orally administered this compound in reversing pain-like behaviors in rodent models is summarized below.
| Rodent Model | Pain Modality | Efficacy Measure | Result |
| L5/L6 Spinal Nerve Ligation (Rat) | Mechanical Allodynia | ED₅₀ | 8.4 mg/kg, p.o. |
| Streptozotocin-Induced Diabetic Neuropathy (Rat) | Hyperalgesia | Effective Dose | 10 and 30 mg/kg, p.o. |
| Complete Freund's Adjuvant-Induced Arthritis (Rat) | Multiple Pain Parameters | Effective Dose | 30 mg/kg, p.o. |
Table 1: Summary of the antinociceptive efficacy of this compound in various rodent models of chronic pain.[1]
Notably, this compound did not exhibit significant sedative effects on locomotor activity at doses up to 100 mg/kg, p.o. However, a significant decrease in rotarod performance was observed at a dose of 100 mg/kg, p.o., suggesting potential motor impairment at higher concentrations.[1]
Mechanism of Action: Targeting the mGlu1 Receptor Signaling Pathway
This compound exerts its analgesic effects by antagonizing the mGlu1 receptor, a G-protein coupled receptor involved in modulating synaptic transmission and neuronal excitability. In the context of neuropathic pain, the glutamatergic system is often upregulated, contributing to central sensitization. By blocking the mGlu1 receptor, this compound inhibits the downstream signaling cascade that leads to heightened neuronal activity and pain perception.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures and the information available from the study by Kohara and colleagues (2007).
L5/L6 Spinal Nerve Ligation (SNL) Model in Rats
This surgical model is a widely used method to induce neuropathic pain that mimics radiculopathy.
Procedure:
-
Anesthesia: Anesthetize adult male Sprague-Dawley rats with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Exposure: Place the rat in a prone position. Make a midline incision over the lumbar spine. Carefully dissect the paraspinal muscles to expose the L5 and L6 transverse processes.
-
Nerve Ligation: Remove the L6 transverse process to visualize the L4, L5, and L6 spinal nerves. Tightly ligate the L5 and L6 spinal nerves with silk suture.
-
Closure: Suture the muscle layers and close the skin incision with wound clips or sutures.
-
Post-operative Care: Administer post-operative analgesics and monitor the animals for signs of distress or infection. Allow a recovery period of at least one week for the development of neuropathic pain behaviors.
Streptozotocin (B1681764) (STZ)-Induced Diabetic Neuropathy Model in Rats
This model induces a diabetic state that leads to the development of painful neuropathy.
Procedure:
-
Induction of Diabetes: Administer a single intraperitoneal injection of streptozotocin (STZ), dissolved in citrate (B86180) buffer, to adult male Sprague-Dawley rats. A typical dose is 50-65 mg/kg.
-
Confirmation of Diabetes: Monitor blood glucose levels from tail vein samples starting 48-72 hours post-injection. Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
Development of Neuropathy: Allow several weeks (typically 2-4) for the development of neuropathic pain symptoms, such as hyperalgesia.
Behavioral Assessment: Mechanical Allodynia (von Frey Test)
This test measures the sensitivity to a non-painful mechanical stimulus.
Procedure:
-
Acclimation: Place the rats in individual Plexiglas chambers on an elevated mesh floor and allow them to acclimate for at least 15-20 minutes.
-
Stimulation: Apply calibrated von Frey filaments to the plantar surface of the hind paw with increasing force. A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination: The 50% paw withdrawal threshold can be determined using the up-down method.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for evaluating the efficacy of this compound in a preclinical neuropathic pain study.
References
YM-230888: A Potent and Selective Allosteric Antagonist of the Metabotropic Glutamate Receptor 1 (mGlu1) and its Role in Glutamate Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, playing a crucial role in a vast array of physiological processes. Its actions are mediated by a diverse family of ionotropic and metabotropic glutamate receptors (mGluRs). The metabotropic glutamate receptor 1 (mGlu1), a Gq/11-coupled receptor, is a key modulator of synaptic plasticity and neuronal excitability. Dysregulation of mGlu1 signaling has been implicated in various neurological and psychiatric disorders, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of YM-230888, a potent, selective, and orally active non-competitive antagonist of the mGlu1 receptor. We delve into its mechanism of action, its impact on glutamate signaling pathways, and provide detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of glutamatergic neurotransmission.
Introduction to this compound
This compound, with the chemical name (R)-N-cycloheptyl-6-({[(tetrahydro-2-furyl)methyl]amino}methyl)thieno[2,3-d]pyrimidin-4-ylamine, is a highly selective, non-competitive antagonist of the mGlu1 receptor.[1] It acts as a negative allosteric modulator, binding to a site on the receptor distinct from the glutamate binding site. This allosteric inhibition allows for a more nuanced modulation of receptor activity compared to competitive antagonists that directly block glutamate binding. This compound has demonstrated efficacy in various preclinical models of chronic pain, highlighting its therapeutic potential.
Mechanism of Action and Role in Glutamate Signaling
The mGlu1 receptor is a class C G-protein coupled receptor (GPCR) that, upon activation by glutamate, couples to Gq/11 proteins. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway plays a critical role in modulating synaptic transmission and neuronal excitability.
This compound, as a negative allosteric modulator, binds to the transmembrane domain of the mGlu1 receptor, stabilizing a conformation that is less responsive to glutamate. This results in a potent and non-competitive inhibition of glutamate-induced Gq/11-mediated signaling. Consequently, this compound effectively blocks the production of inositol phosphates and subsequent intracellular calcium mobilization.
Figure 1: this compound's antagonistic action on the mGlu1 signaling pathway.
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinity and Functional Potency of this compound
| Parameter | Value (nM) | Receptor/Assay | Reference |
| Ki | 13 | Rat mGlu1 Receptor | [1] |
| IC50 | 13 | mGlu1-mediated inositol phosphate (B84403) production in rat cerebellar granule cells | [1] |
Table 2: Pharmacokinetic Profile of this compound in Rats (Oral Administration)
| Parameter | Value | Dose | Reference |
| Bioavailability | ~16% (estimated) | 72 mg/kg | [2] |
| Tmax | 1 hour | 72 mg/kg | [2] |
| Cmax | 229.24 ± 64.26 ng/mL | 72 mg/kg | [2] |
| Terminal Half-life (t1/2) | 10.61 hours | 72 mg/kg | [2] |
Note: The pharmacokinetic data is based on a compound with a similar structure and may be indicative of this compound's profile.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the mGlu1 receptor.
Figure 2: Workflow for a radioligand binding assay.
Materials:
-
Cell membranes expressing the mGlu1 receptor
-
Radiolabeled mGlu1 antagonist (e.g., [3H]YM-298198)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Vacuum filtration manifold
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize cells expressing the mGlu1 receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled antagonist, and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Inositol Phosphate Accumulation Assay
This assay measures the ability of this compound to inhibit glutamate-stimulated inositol phosphate (IP) production, a direct measure of Gq/11 pathway activation.
Materials:
-
Cells expressing the mGlu1 receptor (e.g., rat cerebellar granule cells)
-
[3H]-myo-inositol
-
Glutamate
-
This compound
-
LiCl solution
-
Perchloric acid (PCA)
-
Dowex anion-exchange resin
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Labeling: Culture the cells in a medium containing [3H]-myo-inositol for 24-48 hours to allow for its incorporation into cellular phosphoinositides.
-
Pre-incubation: Pre-incubate the labeled cells with LiCl for a short period. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate.
-
Treatment: Add varying concentrations of this compound to the cells, followed by a fixed concentration of glutamate to stimulate the mGlu1 receptor.
-
Lysis: Terminate the reaction by adding ice-cold perchloric acid to lyse the cells and precipitate proteins.
-
IP Isolation: Neutralize the cell lysates and apply them to Dowex anion-exchange columns. Elute the total inositol phosphates with a suitable buffer.
-
Quantification: Add the eluate to scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [3H]-inositol phosphate accumulation against the logarithm of the this compound concentration. Fit the data to determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effect of this compound on the electrical properties of neurons, such as Purkinje cells in the cerebellum, which highly express mGlu1 receptors.
References
YM-230888: A Technical Guide for Neuroscience Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of YM-230888, a selective antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), for its application in neuroscience research. This document details the compound's pharmacological properties, outlines key experimental protocols, and visualizes its mechanism of action and experimental workflows.
Core Compound Information and Pharmacological Data
This compound is a potent and selective antagonist of the mGluR1 receptor, a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission throughout the central nervous system. Its inhibitory action on mGluR1-mediated signaling pathways makes it a valuable tool for investigating the physiological and pathological roles of this receptor in various neurological processes.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its binding affinity, functional potency, and in vivo efficacy.
| Parameter | Value | Species | Assay System | Reference |
| Kᵢ (Binding Affinity) | 13 ± 2.5 nM | Rat | Radioligand binding assay with mGluR1-expressing membranes | |
| IC₅₀ (Functional Potency) | 13 ± 2.4 nM | Rat | Inhibition of mGluR1-mediated inositol (B14025) phosphate (B84403) production in cerebellar granule cells | |
| ED₅₀ (In Vivo Efficacy) | 8.4 mg/kg (p.o.) | Rat | Reversal of mechanical allodynia in a spinal nerve ligation model of neuropathic pain |
Mechanism of Action: Antagonism of the mGluR1 Signaling Pathway
This compound exerts its effects by blocking the canonical signaling cascade initiated by the activation of mGluR1. Upon binding of the endogenous ligand glutamate, mGluR1, a Gq/11-coupled receptor, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, in conjunction with elevated intracellular calcium, activates protein kinase C (PKC). This compound, as an antagonist, prevents these downstream signaling events.
YM-230888: A Technical Guide to its Potential Therapeutic Applications as a Selective mGlu1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM-230888 is a potent and selective non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). Preclinical evidence strongly suggests its potential as a therapeutic agent, primarily in the management of chronic pain. This technical guide provides a comprehensive overview of the pharmacology, mechanism of action, and preclinical efficacy of this compound. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development.
Introduction
Metabotropic glutamate receptor 1 (mGluR1), a G-protein coupled receptor, plays a crucial role in modulating synaptic transmission and neuronal excitability. Its involvement in various neurological and psychiatric disorders has made it an attractive target for drug discovery.[1] this compound has emerged as a valuable pharmacological tool and a potential therapeutic candidate due to its high affinity and selectivity for mGluR1. This document synthesizes the available preclinical data on this compound, with a focus on its antinociceptive properties.
Pharmacology and Mechanism of Action
This compound acts as a selective antagonist for the mGlu1 receptor with a reported Ki value of 13 nM and an IC50 value of 13 nM for the inhibition of mGlu1-mediated inositol (B14025) phosphate (B84403) production in rat cerebellar granule cells.[2][3]
mGlu1 Receptor Signaling Pathway
The primary signaling pathway activated by mGluR1 involves its coupling to Gq/G11 proteins. This initiates a cascade that includes the activation of phospholipase Cβ (PLCβ), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Beyond this canonical pathway, mGluR1 can also signal through G protein-independent mechanisms. One such pathway involves β-arrestin-1, which can lead to the sustained phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) pathway.
Caption: Workflow for the Chronic Constriction Injury (CCI) model.
Protocol:
-
Anesthesia: Anesthetize male Sprague-Dawley rats (200-250 g) with an appropriate anesthetic agent.
-
Surgical Procedure:
-
Make an incision on the lateral side of the thigh to expose the sciatic nerve.
-
Carefully isolate the nerve proximal to its trifurcation.
-
Place four loose ligatures (4-0 chromic gut) around the nerve with approximately 1 mm spacing.
-
The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.
-
-
Wound Closure: Close the muscle and skin layers with sutures.
-
Post-operative Care: Allow the animals to recover for 14 days.
-
Behavioral Testing:
-
Measure the paw withdrawal threshold to mechanical stimulation using von Frey filaments.
-
Administer this compound orally.
-
Re-evaluate the paw withdrawal threshold at 1, 2, 4, and 6 hours post-administration.
-
This model assesses nociceptive behavior following an injection of formalin into the paw.
Protocol:
-
Acclimation: Place male Sprague-Dawley rats (200-250 g) in individual observation chambers for 30 minutes to acclimate.
-
Drug Administration: Administer this compound orally 60 minutes before the formalin injection.
-
Formalin Injection: Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Behavioral Observation:
-
Immediately after injection, return the rat to the observation chamber.
-
Record the total time spent licking the injected paw during two distinct phases:
-
Phase 1 (Acute Phase): 0-10 minutes post-injection.
-
Phase 2 (Inflammatory Phase): 10-60 minutes post-injection.
-
-
In Vitro Assays
This assay determines the binding affinity of this compound to the mGluR1 receptor.
Diagram of the mGluR1 Receptor Binding Assay Workflow
Caption: Workflow for the mGluR1 receptor binding assay.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human mGluR1 receptor.
-
Incubation:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled mGluR1 antagonist (e.g., [3H]R214127) and varying concentrations of this compound.
-
The incubation buffer should be optimized for pH and ionic strength.
-
Incubate at room temperature for a sufficient time to reach equilibrium.
-
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
This compound is a selective mGluR1 antagonist with demonstrated efficacy in preclinical models of neuropathic and inflammatory pain. The data presented in this guide support its potential as a novel analgesic. Further investigation is warranted to explore its full therapeutic potential and to translate these preclinical findings into clinical applications.
References
- 1. Discovery of novel mGluR1 antagonists: a multistep virtual screening approach based on an SVM model and a pharmacophore hypothesis significantly increases the hit rate and enrichment factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correlation of Receptor Occupancy of Metabotropic Glutamate Receptor Subtype 1 (mGluR1) in Mouse Brain With In Vivo Activity of Allosteric mGluR1 Antagonists [jstage.jst.go.jp]
- 3. Antinociceptive effects of potent, selective and brain penetrant muscarinic M4 positive allosteric modulators in rodent pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of YM-230888, a Selective mGlu1 Antagonist, in Anxiety and Depression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Major depressive disorder (MDD) and anxiety disorders are complex neuropsychiatric conditions with a significant unmet medical need for novel therapeutic agents. The glutamatergic system, particularly the metabotropic glutamate (B1630785) receptor 1 (mGlu1), has emerged as a promising target for the development of new anxiolytics and antidepressants. This whitepaper provides an in-depth technical guide on the preclinical rationale for investigating YM-230888, a selective mGlu1 antagonist, in the context of anxiety and depression research. While direct studies on this compound for these indications are currently limited, this document synthesizes the existing preclinical evidence for mGlu1 antagonists in relevant behavioral models, details key experimental protocols, and presents the underlying signaling pathways.
Introduction: The Rationale for Targeting mGlu1 Receptors
Metabotropic glutamate receptors are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability. The mGlu1 receptor subtype is predominantly expressed in brain regions critically involved in the regulation of mood and emotion, including the prefrontal cortex, amygdala, hippocampus, and nucleus accumbens.[1] Preclinical evidence suggests that hyperactivity of the glutamatergic system is implicated in the pathophysiology of both anxiety and depression. Therefore, antagonizing mGlu1 receptors presents a targeted approach to normalize this dysregulation.
Preclinical Evidence for mGlu1 Antagonists in Models of Anxiety and Depression
Numerous preclinical studies have demonstrated the anxiolytic- and antidepressant-like effects of selective mGlu1 receptor antagonists in rodent models. These studies provide a strong foundation for exploring the potential of this compound in these disorders.
Anxiolytic-like Effects
Preclinical studies have consistently shown that mGlu1 receptor antagonists produce anxiolytic effects in various animal models of anxiety.[2] For instance, systemic administration of mGlu1 antagonists has been shown to increase open-arm exploration in the elevated plus-maze and increase time spent in the light compartment of the light-dark box, both established paradigms for assessing anxiolytic activity.
Antidepressant-like Effects
The potential antidepressant effects of mGlu1 antagonists have also been investigated in rodent models. Studies have shown that these compounds can reduce immobility time in the forced swim test and the tail suspension test, two widely used screening models for antidepressant efficacy.[3]
Quantitative Data for mGlu1 Antagonists
The following table summarizes key quantitative data for representative mGlu1 antagonists from preclinical studies. While this data is not specific to this compound's effects in anxiety and depression models, it provides a reference for the expected potency and efficacy of this class of compounds.
| Compound | Assay | Species | Efficacy | Reference |
| This compound | mGlu1 Receptor Binding (Ki) | - | 13 nM | Tocris Bioscience |
| This compound | Inositol (B14025) Phosphate Production (IC50) | Rat Cerebellar Granule Cells | 13 nM | Tocris Bioscience |
| JNJ16259685 | Forced Swim Test (MED) | Mouse | 10 mg/kg | [3] |
| MPEP (mGlu5 antagonist with some mGlu1 activity) | Elevated Plus Maze (% Time in Open Arms) | Rat | Significant increase at 10 mg/kg | [2] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of novel compounds in preclinical models of anxiety and depression. Below are protocols for key behavioral assays.
Elevated Plus Maze (EPM) for Anxiety
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure: Rodents are placed at the center of the maze and allowed to explore for a set period (typically 5 minutes).
-
Measures: The primary measures of anxiety are the time spent in and the number of entries into the open arms. Anxiolytic compounds are expected to increase these parameters.
Forced Swim Test (FST) for Depression
-
Apparatus: A cylindrical container filled with water.
-
Procedure: Rodents are placed in the water-filled cylinder for a predetermined duration (e.g., 6 minutes).
-
Measures: The key measure is the duration of immobility, where the animal ceases struggling and makes only minimal movements to keep its head above water. Antidepressant compounds are expected to decrease immobility time.
Signaling Pathways and Visualizations
The therapeutic effects of mGlu1 antagonists are mediated by their modulation of downstream signaling cascades.
mGlu1 Receptor Signaling Pathway
The mGlu1 receptor is coupled to the Gq/11 G-protein. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Antagonism of mGlu1 by compounds like this compound would inhibit this cascade.
Caption: mGlu1 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Preclinical Behavioral Testing
A typical workflow for evaluating a novel compound like this compound in preclinical models of anxiety and depression is outlined below.
Caption: A streamlined workflow for the preclinical evaluation of this compound.
Conclusion and Future Directions
The selective mGlu1 antagonist this compound holds promise as a potential therapeutic agent for anxiety and depressive disorders. The strong preclinical rationale for targeting the mGlu1 receptor, coupled with the anxiolytic and antidepressant-like effects observed with other mGlu1 antagonists, warrants further investigation of this compound in relevant behavioral paradigms. Future studies should focus on comprehensive dose-response analyses, chronic dosing regimens, and the elucidation of the precise neural circuits and molecular mechanisms underlying its potential therapeutic effects. Such research will be instrumental in advancing this compound through the drug development pipeline for the treatment of these debilitating psychiatric conditions.
References
- 1. Targeting Metabotropic Glutamate Receptors for the Treatment of Depression and other Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate receptors: Allosteric structural modulation and new treatments for anxiety disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
The Potential of mGluR1 Antagonism in Huntington's Disease: A Technical Guide for Preclinical Research
For the attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: This document provides a comprehensive technical overview of the rationale and potential experimental frameworks for investigating the selective metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonist, YM-230888, in preclinical models of Huntington's disease (HD). It is important to note that a direct literature search did not yield studies specifically investigating this compound in the context of HD. Therefore, this guide synthesizes information on the role of glutamate excitotoxicity and Group I mGluRs in HD pathology, and draws upon data and protocols from studies of closely related mGluR antagonists to provide a foundational framework for future research.
Executive Summary
Huntington's disease (HD) is a devastating neurodegenerative disorder characterized by the selective loss of medium spiny neurons in the striatum. Glutamate-mediated excitotoxicity is a key pathological mechanism implicated in this neuronal death. Group I metabotropic glutamate receptors, which include mGluR1 and mGluR5, play a significant, albeit controversial, role in modulating neuronal excitability and calcium homeostasis. While much of the therapeutic research in this area has focused on mGluR5, emerging evidence of altered mGluR1 availability in HD models suggests that selective mGluR1 antagonists, such as this compound, represent a plausible, yet unexplored, therapeutic avenue. This guide outlines the underlying signaling pathways, summarizes relevant preclinical data from analogous compounds, details pertinent experimental protocols, and provides a logical framework for assessing the therapeutic potential of this compound in HD models.
The Rationale for Targeting mGluR1 in Huntington's Disease
The pathology of Huntington's disease is intrinsically linked to the mutation of the huntingtin gene, which leads to the production of mutant huntingtin protein (mHTT). A primary downstream effect of mHTT is the disruption of glutamate signaling, leading to a state of chronic excitotoxicity.
Key Points:
-
Glutamate Excitotoxicity in HD: Over-activation of glutamate receptors, particularly NMDA receptors, leads to excessive calcium influx, mitochondrial dysfunction, oxidative stress, and ultimately, apoptotic cell death of striatal neurons.
-
Role of Group I mGluRs (mGluR1 & mGluR5): These Gq-protein coupled receptors modulate neuronal excitability and synaptic plasticity. Their activation stimulates phospholipase C (PLC), leading to the formation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, which can potentiate excitotoxic cascades.
-
Controversial Role and Therapeutic Hypothesis: The role of Group I mGluRs in HD is complex; their activation could be either neuroprotective or neurotoxic depending on the context. However, the prevailing hypothesis for therapeutic intervention is that antagonizing these receptors could dampen excessive glutamatergic signaling and mitigate excitotoxicity. While most research has targeted mGluR5, a study using positron emission tomography (PET) in the Q175DN mouse model of HD revealed elevated mGluR1 availability, suggesting mGluR1 is a viable therapeutic target.
The mGluR1 Signaling Pathway
The canonical signaling pathway for mGluR1 involves its activation by glutamate, leading to a cascade of intracellular events that modulate neuronal function. Antagonism of this pathway is the primary mechanism through which a compound like this compound would exert its effects.
The Selective mGlu1 Antagonist YM-230888: A Potential Avenue in Addiction Research Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of this writing, publicly available research directly investigating the compound YM-230888 in the context of addiction is not available. This guide, therefore, focuses on the well-established role of its molecular target, the metabotropic glutamate (B1630785) receptor 1 (mGluR1), in addiction-related neurobiological pathways. The data and experimental protocols presented are derived from studies on other selective mGluR1 antagonists and serve as a predictive framework for the potential research avenues of this compound.
Introduction
The glutamatergic system, particularly the metabotropic glutamate receptors (mGluRs), has emerged as a critical player in the neurobiology of addiction.[1][2][3][4] Among these, the Group I mGluRs, which include mGluR1 and mGluR5, are of significant interest due to their role in modulating synaptic plasticity, a fundamental process underlying learning, memory, and the development of addictive behaviors.[2][3] this compound is a selective antagonist of the mGluR1 receptor. This guide will provide an in-depth overview of the signaling pathways associated with mGluR1, its role in preclinical models of addiction, and detailed experimental protocols relevant to the investigation of compounds like this compound.
Core Signaling Pathway: mGluR1 in the Context of Addiction
Group I mGluRs, including mGluR1, are G-protein coupled receptors that are predominantly located postsynaptically.[3][5] Their activation by glutamate initiates a cascade of intracellular events that are crucial for modulating neuronal excitability and synaptic strength. The canonical signaling pathway for mGluR1 involves its coupling to the Gαq class of G-proteins.[3][6] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[3]
IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[3][6] The subsequent rise in cytosolic Ca2+ and the presence of DAG collectively activate protein kinase C (PKC).[3][6] These signaling events can lead to a variety of downstream effects, including the modulation of ion channels, gene expression, and protein synthesis, all of which contribute to the long-term changes in synaptic function that are thought to underlie addiction.[5][7]
Preclinical Evidence for mGluR1 Antagonism in Addiction Models
While direct studies on this compound are lacking, research on other selective mGluR1 antagonists provides a strong rationale for its investigation in addiction. These studies primarily utilize animal models that capture different facets of addictive behavior, such as the rewarding effects of drugs, the motivation to seek drugs, and relapse.
Cocaine Addiction Models
Preclinical studies have shown that mGluR1 antagonists can attenuate behaviors associated with cocaine addiction. For instance, the selective mGluR1 antagonist JNJ16259685 has been demonstrated to reduce cocaine self-administration in monkeys and attenuate the reinstatement of cocaine-seeking behavior.[3] Furthermore, intra-VTA microinjections of JNJ16259685 have been shown to block the acquisition of cocaine-induced conditioned place preference (CPP), suggesting a role for mGluR1 in the rewarding effects of cocaine.[5][7]
| Compound | Animal Model | Drug of Abuse | Key Finding | Dosage/Concentration | Reference |
| JNJ16259685 | Squirrel Monkey | Cocaine | Reduced cocaine-reinforced responding | 0.56 mg/kg | [3] |
| JNJ16259685 | Squirrel Monkey | Cocaine | Attenuated cocaine-primed reinstatement of drug-seeking | 0.56 mg/kg | [3] |
| JNJ16259685 | Rat | Cocaine | Blocked acquisition of cocaine-induced CPP (intra-VTA) | 100 nM | [7] |
| JNJ16259685 | Rat | Cocaine | Attenuated drug context-induced reinstatement of cocaine seeking (intra-DH) | 30 and 120 pg/0.5 µl | [1] |
Nicotine (B1678760) Addiction Models
The role of mGluR1 has also been investigated in nicotine addiction models. Systemic administration of the mGluR1 antagonist EMQMCM has been found to block both cue- and nicotine-primed reinstatement of nicotine-seeking behavior in rats.[8]
| Compound | Animal Model | Drug of Abuse | Key Finding | Dosage/Concentration | Reference |
| EMQMCM | Rat | Nicotine | Blocked cue- and nicotine-primed reinstatement | 5 mg/kg | [8] |
Detailed Experimental Protocols
Investigating a novel compound like this compound for its potential in treating addiction would involve a battery of preclinical tests. Below are detailed methodologies for two of the most common behavioral paradigms.
Intravenous Self-Administration (IVSA)
The IVSA paradigm is the gold standard for assessing the reinforcing properties of a drug.
Objective: To determine if an animal will learn to perform a specific action (e.g., press a lever) to receive an intravenous infusion of a drug, and to assess how a test compound (e.g., this compound) alters this behavior.
Methodology:
-
Animal Subjects: Male Sprague-Dawley rats are commonly used.
-
Surgical Preparation: Rats are surgically implanted with a chronic indwelling catheter into the jugular vein, which is externalized on their back.
-
Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a cue light above the active lever, and an infusion pump connected to the rat's catheter.
-
Acquisition Phase:
-
Rats are placed in the operant chambers for daily 2-hour sessions.
-
A press on the active lever results in an intravenous infusion of the drug of abuse (e.g., cocaine, 0.75 mg/kg/infusion) and the simultaneous presentation of a cue light.
-
A press on the inactive lever has no consequence.
-
Training continues until a stable pattern of responding is established.
-
-
Testing Phase (Effect of this compound):
-
Once stable self-administration is achieved, rats are pre-treated with various doses of this compound or vehicle prior to the self-administration session.
-
The number of active and inactive lever presses, and consequently the amount of drug self-administered, are recorded and compared between the this compound and vehicle treatment groups.
-
-
Data Analysis: Data are typically analyzed using ANOVA to determine the effect of this compound on drug intake.
Conditioned Place Preference (CPP)
The CPP paradigm is used to measure the rewarding or aversive properties of a drug by assessing an animal's preference for an environment previously paired with the drug.
Objective: To determine if a drug has rewarding properties and if a test compound can block the acquisition or expression of this rewarding effect.
Methodology:
-
Animal Subjects: Male C57BL/6J mice are frequently used.
-
Apparatus: A three-chambered apparatus with two larger conditioning chambers distinguished by distinct visual and tactile cues (e.g., different wall patterns and floor textures), and a smaller, neutral central chamber.
-
Pre-Conditioning Phase (Baseline Preference):
-
On day 1, mice are placed in the central chamber and allowed to freely explore all three chambers for a set period (e.g., 15 minutes).
-
The time spent in each of the two larger chambers is recorded to establish any baseline preference. An unbiased design is often used where animals showing a strong initial preference for one side are excluded.
-
-
Conditioning Phase (Drug-Environment Pairing):
-
This phase typically occurs over several days (e.g., 8 days).
-
On drug conditioning days, mice receive an injection of the drug of abuse (e.g., cocaine, 10 mg/kg, i.p.) and are immediately confined to one of the conditioning chambers for a set duration (e.g., 30 minutes).
-
On saline conditioning days, mice receive a saline injection and are confined to the opposite chamber for the same duration. The order of drug and saline pairings is counterbalanced across animals.
-
-
Test Phase (Expression of Preference):
-
On the test day, mice (in a drug-free state) are placed in the central chamber and allowed to freely explore all three chambers for the same duration as in the pre-conditioning phase.
-
The time spent in each of the two conditioning chambers is recorded.
-
-
Testing the Effect of this compound:
-
On Acquisition: this compound is administered before each drug pairing during the conditioning phase.
-
On Expression: this compound is administered before the test phase.
-
-
Data Analysis: The difference in time spent in the drug-paired chamber between the pre-conditioning and test phases is calculated. A significant increase in time indicates a conditioned place preference. The effect of this compound is assessed by comparing the preference scores of the antagonist-treated group to the vehicle-treated group using t-tests or ANOVA.
Conclusion
The selective mGluR1 antagonist this compound represents a promising, yet unexplored, tool for addiction research. Based on the substantial body of evidence implicating mGluR1 in the neurobiological underpinnings of addiction, this compound warrants investigation in preclinical models of substance use disorders. The signaling pathways and experimental paradigms detailed in this guide provide a comprehensive framework for such research. Future studies focusing on the effects of this compound on drug self-administration, conditioned place preference, and reinstatement models will be crucial in determining its potential as a therapeutic agent for addiction.
References
- 1. Effects of mGluR1 Antagonism in the Dorsal Hippocampus on Drug Context-induced Reinstatement of Cocaine-seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel IV cocaine self-administration procedure in rats: differential effects of dopamine, serotonin, and GABA drug pre-treatments on cocaine consumption and maximal price paid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonism of Metabotropic Glutamate 1 Receptors Attenuates Behavioral Effects of Cocaine and Methamphetamine in Squirrel Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of novel allosteric modulators of metabotropic glutamate receptors on drug self-administration and relapse: a review of preclinical studies and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic glutamate receptor I (mGluR1) antagonism impairs cocaine-induced conditioned place preference via inhibition of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Metabotropic Glutamate Receptor I (mGluR1) Antagonism Impairs Cocaine-Induced Conditioned Place Preference via Inhibition of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutamate and Reinstatement - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure and Synthesis of YM-230888
For Researchers, Scientists, and Drug Development Professionals
Abstract
YM-230888 is a potent and selective antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), a key target in neuroscience research and drug development for various neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, and a plausible synthetic route for this compound. It also details key experimental protocols for its pharmacological characterization and explores its mechanism of action through relevant signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of mGluR1-targeted therapeutics.
Chemical Structure and Properties
This compound, chemically known as (R)-N-cycloheptyl-6-({[(tetrahydro-2-furyl)methyl]amino}methyl)thieno[2,3-d]pyrimidin-4-ylamine, is a small molecule with a complex heterocyclic structure. Its core is a thieno[2,3-d]pyrimidine (B153573) scaffold, which is crucial for its interaction with the mGluR1.
Chemical Name: 4-(Cycloheptylamino)-N-[[(2R)-tetrahydro-2-furanyl]methyl]-thieno[2,3-d]pyrimidine-6-methanamine[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₈N₄OS | [1] |
| Molecular Weight | 360.52 g/mol | [1] |
| CAS Number | 446257-23-4 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and ethanol | |
| Purity | ≥98% (HPLC) |
Plausible Synthesis of this compound
While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature, a plausible synthetic route can be constructed based on established methods for the synthesis of related thieno[2,3-d]pyrimidine derivatives. A potential retrosynthetic analysis suggests the key steps would involve the construction of the thieno[2,3-d]pyrimidine core followed by sequential functionalization at the 4 and 6 positions.
A likely synthetic approach would start from a substituted 2-aminothiophene-3-carbonitrile. This starting material can be cyclized with a suitable one-carbon synthon, such as formamidine (B1211174) acetate, to form the pyrimidine (B1678525) ring of the thieno[2,3-d]pyrimidine core. Subsequent chlorination of the 4-position, for example using phosphorus oxychloride, would provide a key intermediate. This chlorinated intermediate can then undergo nucleophilic substitution with cycloheptylamine (B1194755) to introduce the cycloheptylamino group at the 4-position. The final step would involve the introduction of the (R)-tetrahydrofurfurylamine side chain at the 6-position, which could be achieved through various methods such as a Mannich-type reaction or by first introducing a halomethyl group at the 6-position followed by substitution with the desired amine.
It is important to note that this represents a hypothetical synthetic pathway and would require experimental optimization.
Pharmacological Data
This compound is a highly potent and selective antagonist of the mGluR1. Its pharmacological activity has been characterized through various in vitro and in vivo studies.
Table 2: In Vitro Pharmacological Data for this compound
| Parameter | Value | Assay System | Reference |
| Kᵢ (mGluR1) | 13 ± 2.5 nM | Radioligand binding assay | [1] |
| IC₅₀ | 13 ± 2.4 nM | Inhibition of mGluR1-mediated inositol (B14025) phosphate (B84403) production in rat cerebellar granule cells | [1] |
| Selectivity | Selective for mGluR1 over mGluR2-7 and ionotropic glutamate receptors | [1] |
Table 3: In Vivo Pharmacological Data for this compound
| Animal Model | Effect | ED₅₀ / Dose | Reference |
| L5/L6 spinal nerve ligation (rat) | Reversal of mechanical allodynia | 8.4 mg/kg, p.o. | [1] |
| Streptozotocin-induced hyperalgesia (rat) | Antinociceptive response | 10 and 30 mg/kg, p.o. | [1] |
| Complete Freund's adjuvant-induced arthritis (rat) | Reduction in pain parameters | 30 mg/kg, p.o. | [1] |
| Rotarod performance (rat) | No significant effect | 10 and 30 mg/kg, p.o. | [1] |
| Locomotor activity (rat) | No significant sedative effect | Up to 100 mg/kg, p.o. | [1] |
Experimental Protocols
mGluR1 Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of a compound for the mGluR1.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human mGluR1 are prepared by homogenization and centrifugation.
-
Binding Reaction: The membranes are incubated with a radiolabeled mGluR1 ligand (e.g., [³H]-R214127) and varying concentrations of the test compound (this compound).
-
Incubation: The reaction is incubated at a specific temperature for a defined period to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of a compound to antagonize mGluR1-mediated signaling.
Methodology:
-
Cell Culture: Cells expressing mGluR1 (e.g., rat cerebellar granule cells) are cultured and labeled with [³H]-myo-inositol.[1]
-
Stimulation: The cells are pre-incubated with the test compound (this compound) followed by stimulation with an mGluR1 agonist (e.g., quisqualate).
-
Lysis and Extraction: The reaction is terminated, and the cells are lysed. The inositol phosphates are extracted.
-
Chromatography: The extracted inositol phosphates are separated using anion-exchange chromatography.
-
Quantification: The amount of [³H]-inositol phosphates is quantified by liquid scintillation counting.
-
Data Analysis: The IC₅₀ value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced IP accumulation, is determined.
Signaling Pathways and Mechanism of Action
This compound acts as a non-competitive antagonist at an allosteric binding site on the mGluR1.[1] The mGluR1 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, couples to Gαq/11. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). By binding to an allosteric site, this compound prevents the conformational changes in the receptor required for G-protein coupling and subsequent downstream signaling, even in the presence of the endogenous agonist glutamate.
Caption: mGluR1 signaling and the inhibitory action of this compound.
Below is a diagram illustrating a typical experimental workflow for characterizing a novel mGluR1 antagonist like this compound.
Caption: Experimental workflow for the characterization of this compound.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the mGluR1. Its high potency and selectivity make it a lead compound for the development of novel therapeutics for a range of central nervous system disorders, particularly chronic pain. This guide provides essential information on its chemical properties, a plausible synthetic strategy, and key experimental protocols to aid researchers in their investigations of this important molecule. Further research into the synthesis and biological activities of this compound and its analogs will continue to advance our understanding of mGluR1 pharmacology and its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies of YM-230888
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo experiments with YM-230888, a selective antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). The information is compiled from preclinical studies investigating its antinociceptive and analgesic properties.
This compound acts as a selective mGlu1 antagonist with a Ki value of 13 nM. It has demonstrated efficacy in various rodent models of chronic pain.
Signaling Pathway of mGlu1 Receptor and this compound Inhibition
The metabotropic glutamate receptor 1 (mGlu1) is a G-protein coupled receptor that, upon activation by glutamate, initiates a signaling cascade through Gαq/11. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is implicated in neuronal excitability and pain transmission. This compound, as a selective mGlu1 antagonist, blocks this pathway at the receptor level, thereby reducing downstream signaling and producing its analgesic effects.
Caption: mGlu1 Receptor Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies with this compound in various rodent models of chronic pain.
Table 1: Efficacy of this compound in a Rat Model of Neuropathic Pain (L5/L6 Spinal Nerve Ligation)
| Dosage (p.o.) | Effect on Mechanical Allodynia |
| 8.4 mg/kg | ED₅₀ (50% effective dose) |
Table 2: Efficacy of this compound in a Rat Model of Diabetic Neuropathy (Streptozotocin-induced Hyperalgesia)
| Dosage (p.o.) | Antinociceptive Response |
| 10 mg/kg | Significant |
| 30 mg/kg | Significant |
Table 3: Efficacy of this compound in a Rat Model of Inflammatory Pain (Complete Freund's Adjuvant-induced Arthritis)
| Dosage (p.o.) | Reduction in Pain Parameters |
| 30 mg/kg | Significant |
Table 4: Effects of this compound on Motor Function in Rats
| Test | Dosage (p.o.) | Outcome |
| Rotarod Performance | 10 mg/kg | No significant effect |
| 30 mg/kg | No significant effect | |
| 100 mg/kg | Significant decrease | |
| Locomotor Activity | Up to 100 mg/kg | No significant sedative effect |
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in the quantitative data summary.
Experimental Workflow Overview
Caption: General workflow for in vivo experiments with this compound.
Protocol 1: L5/L6 Spinal Nerve Ligation (SNL) Model in Rats
This model is used to induce neuropathic pain.
1. Animals:
2. Surgical Procedure:
-
Anesthetize the rat (e.g., isoflurane (B1672236) inhalation).[3]
-
Place the animal in a prone position.
-
Make a midline incision at the L4-S2 level.[3]
-
Separate the left paraspinal muscles to expose the L6 transverse process.
-
Carefully remove the L6 transverse process to expose the L4 and L5 spinal nerves.[3]
-
Isolate the L5 and L6 spinal nerves and tightly ligate them with a silk suture.[4]
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for at least 3 days before behavioral testing.[4]
3. Drug Administration:
-
Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) solution).
-
Administer the drug via oral gavage at the desired doses (e.g., 8.4 mg/kg).
4. Behavioral Assessment (Mechanical Allodynia):
-
Use the von Frey test to measure the paw withdrawal threshold.[5][6]
-
Acclimate the rats in individual chambers on a wire mesh floor.[6]
-
Apply von Frey filaments of increasing force to the plantar surface of the hind paw.[7]
-
A positive response is noted as a sharp withdrawal of the paw.
-
Determine the 50% withdrawal threshold using the up-down method.[6]
Protocol 2: Streptozotocin (B1681764) (STZ)-Induced Diabetic Neuropathy Model in Rats
This model is used to induce hyperalgesia associated with diabetes.
1. Animals:
2. Induction of Diabetes:
-
Fast the rats overnight.[9]
-
Prepare a fresh solution of streptozotocin (STZ) in citrate (B86180) buffer.[9]
-
Inject a single intraperitoneal (i.p.) dose of STZ (e.g., 65-75 mg/kg).[10]
-
Provide 10% sucrose (B13894) water for 24 hours post-injection to prevent hypoglycemia.[9]
-
Confirm diabetes by measuring blood glucose levels (a level ≥ 15 mM is considered diabetic).[8]
-
Allow several weeks for the development of neuropathic phenotypes.[11]
3. Drug Administration:
-
Prepare and administer this compound as described in Protocol 1 at the desired doses (e.g., 10 and 30 mg/kg).
4. Behavioral Assessment (Hyperalgesia):
-
Assess the paw withdrawal threshold to a mechanical stimulus using the von Frey test as described in Protocol 1.
Protocol 3: Complete Freund's Adjuvant (CFA)-Induced Arthritis Model in Rats
This model is used to induce inflammatory pain.
1. Animals:
2. Induction of Arthritis:
-
Use Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/ml).[13][14]
-
Under light anesthesia, inject 100 µL of CFA intradermally into the plantar surface of the right hind paw.[12]
-
Primary inflammation will develop within hours to days, and secondary arthritis in the contralateral paw may appear after 12-14 days.[14]
3. Drug Administration:
-
Prepare and administer this compound as described in Protocol 1 at the desired dose (e.g., 30 mg/kg).
4. Assessment of Pain:
-
Measure paw volume using a plethysmometer to quantify edema.
-
Assess mechanical hyperalgesia using the von Frey test as described in Protocol 1.
-
Arthritic scores can also be assigned based on the severity of inflammation in the paws.
Protocol 4: Assessment of Motor Function
1. Rotarod Test:
-
Use a standard rotarod apparatus for rats.
-
Acclimate the animals to the apparatus before testing.
-
Place the rats on the rotating rod, which gradually accelerates.
-
Record the latency to fall from the rod.
-
Administer this compound at various doses (e.g., 10, 30, and 100 mg/kg, p.o.) and test at the time of peak effect.
2. Locomotor Activity:
-
Place individual rats in an open-field arena equipped with infrared beams to automatically record activity.
-
Allow for a habituation period.
-
Administer this compound at various doses (up to 100 mg/kg, p.o.).
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration.
References
- 1. Spinal nerve ligation model [pspp.ninds.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spinal nerve ligation neuropathic pain model establishment in rats [bio-protocol.org]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 6. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 7. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ndineuroscience.com [ndineuroscience.com]
- 9. Neuropathy Phentoyping Protocols - Streptozotocin Treatment For Rats [protocols.io]
- 10. inotiv.com [inotiv.com]
- 11. Streptozotocin induced Rodent Diabetic Neuropathy Model - Creative Biolabs [creative-biolabs.com]
- 12. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chondrex.com [chondrex.com]
- 14. Adjuvant-Induced Arthritis Model [chondrex.com]
Application Notes and Protocols for YM-230888 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed guidelines and protocols for the in vitro characterization of YM-230888, a selective antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). The protocols focus on two primary functional assays: a homogeneous time-resolved fluorescence (HTRF) inositol (B14025) phosphate (B84403) (IP-One) assay and a calcium mobilization assay. These assays are fundamental for determining the potency and mechanism of action of this compound. This document includes comprehensive experimental procedures, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction
This compound is a potent and selective antagonist of the mGluR1 receptor, a G-protein coupled receptor (GPCR) belonging to group I. mGluR1 is predominantly coupled to the Gq/11 protein, and its activation by the endogenous ligand glutamate initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway plays a crucial role in various physiological processes, and its dysregulation has been implicated in several neurological and psychiatric disorders. Therefore, the characterization of mGluR1 antagonists like this compound is of significant interest in drug discovery.
Quantitative Data Summary
The inhibitory activity of this compound on mGluR1 is typically quantified by its half-maximal inhibitory concentration (IC50) and its binding affinity (Ki). The following table summarizes the known in vitro potency of this compound.
| Parameter | Value | Assay Condition |
| IC50 | 13 nM | Inhibition of mGluR1-mediated inositol phosphate production in rat cerebellar granule cells. |
| Ki | 13 nM | Antagonist binding affinity for the mGluR1 receptor. |
Signaling Pathway
The canonical signaling pathway initiated by the activation of the mGluR1 receptor is depicted below. This compound acts by competitively binding to the mGluR1 receptor, thereby preventing the initiation of this cascade by agonists like glutamate.
Experimental Protocols
IP-One HTRF Assay for mGluR1 Antagonism
This protocol describes a competitive immunoassay to measure the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. The assay is performed in a high-throughput format using Homogeneous Time-Resolved Fluorescence (HTRF) technology.
Experimental Workflow:
Materials:
-
HEK293 or CHO cells stably expressing human mGluR1
-
Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic)
-
This compound
-
Glutamate
-
IP-One HTRF Assay Kit (containing IP1-d2, anti-IP1 cryptate, and lysis buffer)
-
384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding:
-
Culture HEK293 or CHO cells stably expressing mGluR1 in appropriate medium.
-
On the day of the assay, harvest and resuspend cells in stimulation buffer provided with the assay kit.
-
Dispense 10 µL of the cell suspension (e.g., 20,000 cells/well) into a 384-well white plate.
-
-
Compound Addition (Antagonist Curve):
-
Prepare a serial dilution of this compound in stimulation buffer.
-
Add 5 µL of the this compound dilutions to the wells containing cells.
-
For control wells (agonist stimulation only), add 5 µL of stimulation buffer.
-
Incubate the plate for 30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of glutamate in stimulation buffer at a concentration corresponding to its EC80 value (previously determined from an agonist dose-response curve).
-
Add 5 µL of the glutamate solution to all wells except the negative control wells (which receive stimulation buffer).
-
Incubate the plate for 60 minutes at 37°C.
-
-
Lysis and Detection:
-
Following the manufacturer's instructions, prepare the HTRF detection reagents.
-
Add 5 µL of IP1-d2 conjugate to each well.
-
Add 5 µL of the anti-IP1 cryptate conjugate to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Signal Measurement:
-
Read the plate on an HTRF-compatible plate reader, with excitation at 320 nm and emission at 620 nm (cryptate) and 665 nm (d2).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calcium Mobilization Assay for mGluR1 Antagonism
This protocol measures the transient increase in intracellular calcium concentration following mGluR1 activation. A fluorescent calcium indicator dye is used to detect changes in intracellular calcium levels.
Experimental Workflow:
Materials:
-
HEK293 or CHO cells stably expressing human mGluR1
-
Cell culture medium
-
This compound
-
Glutamate
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Probenecid (B1678239) (an anion-exchange inhibitor to prevent dye leakage)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
384-well black, clear-bottom microplates
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding:
-
Seed HEK293 or CHO cells stably expressing mGluR1 into 384-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 20,000 cells/well).
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.
-
Remove the cell culture medium from the wells and add 20 µL of the loading buffer.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
-
Compound Addition (Antagonist Plate):
-
Prepare a serial dilution of this compound in assay buffer at 4x the final desired concentration.
-
The plate reader will typically add 10 µL of this compound plate to the 30 µL in the cell plate.
-
-
Agonist Stimulation and Real-time Reading:
-
Prepare a solution of glutamate in assay buffer at 4x its EC80 concentration.
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to record a baseline fluorescence for 10-20 seconds.
-
The instrument will then inject the this compound dilutions from the compound plate into the cell plate.
-
After a 1-5 minute incubation, the instrument will inject the glutamate solution.
-
Continue to record the fluorescence signal for 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after agonist addition.
-
Normalize the data to the response of the agonist-only control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
A dose-response curve is the standard method for visualizing the inhibitory effect of this compound. The following is a representative curve based on the known IC50 value.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro pharmacological characterization of this compound. The IP-One HTRF and calcium mobilization assays are complementary methods for determining the antagonist potency of compounds targeting mGluR1. By following these detailed guidelines, researchers can obtain reliable and reproducible data to advance their drug discovery and development efforts.
Application Notes and Protocols: YM-230888 Dose-Response Curve Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-230888 is a potent and selective antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). As a member of the Group I mGlu receptors, mGlu1 is a G-protein coupled receptor (GPCR) that plays a significant role in neuronal excitability and synaptic plasticity. Its activation initiates a signaling cascade through the Gq/11 protein, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This pathway ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). Due to its involvement in various neurological processes, mGlu1 is a key target for therapeutic intervention in conditions such as pain and anxiety.
These application notes provide a detailed analysis of the dose-response relationship of this compound in inhibiting mGlu1 receptor activity. The primary readout for this analysis is the inhibition of agonist-induced inositol phosphate (B84403) (IP) accumulation, a direct downstream consequence of mGlu1 activation. This document includes comprehensive experimental protocols for researchers to conduct similar analyses, along with a summary of quantitative data and visual representations of the relevant signaling pathway and experimental workflow.
Data Presentation
The dose-dependent inhibitory effect of this compound on mGlu1 receptor activation was quantified by measuring its ability to block agonist-induced inositol phosphate accumulation in primary cultures of rat cerebellar granule cells. The half-maximal inhibitory concentration (IC50) provides a measure of the compound's potency.
| Parameter | Value | Cell System | Agonist |
| IC50 | 13 nM | Rat Cerebellar Granule Cells | Glutamate |
| Ki | 13 nM | - | - |
Table 1: Potency of this compound in Inhibiting mGlu1-mediated Inositol Phosphate Production.
The following table presents illustrative data for generating a dose-response curve for this compound. The data represents the percentage of inhibition of glutamate-stimulated inositol phosphate accumulation at various concentrations of this compound.
| This compound Concentration (nM) | % Inhibition of IP Accumulation |
| 0.1 | 5.2 |
| 1 | 15.8 |
| 5 | 35.1 |
| 10 | 48.9 |
| 13 (IC50) | 50.0 |
| 25 | 65.4 |
| 50 | 80.2 |
| 100 | 92.5 |
| 500 | 98.1 |
Table 2: Illustrative Dose-Response Data for this compound.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated using Graphviz (DOT language).
Caption: mGlu1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Dose-Response Analysis.
Experimental Protocols
The following protocols provide a detailed methodology for determining the dose-response curve of this compound by measuring its inhibition of agonist-induced inositol phosphate accumulation in primary rat cerebellar granule cells.
Protocol 1: Primary Culture of Rat Cerebellar Granule Cells
Materials:
-
Postnatal day 7-8 Sprague-Dawley rat pups
-
Dissection medium (e.g., Hank's Balanced Salt Solution, HBSS)
-
Enzyme solution (e.g., Trypsin-EDTA)
-
Plating medium (e.g., Basal Medium Eagle (BME) supplemented with fetal bovine serum, glucose, and antibiotics)
-
Poly-L-lysine coated culture plates
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Euthanize rat pups in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Dissect the cerebella in ice-cold dissection medium.
-
Mince the tissue and incubate in the enzyme solution to dissociate the cells.
-
Gently triturate the cell suspension to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Seed the cells onto poly-L-lysine coated plates at a desired density.
-
Incubate the cells for 7-10 days to allow for differentiation before performing the assay.
Protocol 2: Inositol Phosphate Accumulation Assay
Materials:
-
Differentiated rat cerebellar granule cells in culture plates
-
[³H]-myo-inositol
-
Inositol-free culture medium
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
This compound stock solution (in DMSO)
-
Glutamate solution (agonist)
-
Lithium chloride (LiCl) solution
-
Perchloric acid (PCA)
-
Anion exchange chromatography columns (e.g., Dowex AG1-X8)
-
Scintillation cocktail and counter
Procedure:
-
Radiolabeling:
-
Replace the culture medium with inositol-free medium containing [³H]-myo-inositol (e.g., 1 µCi/mL).
-
Incubate the cells for 24-48 hours to allow for incorporation of the radiolabel into membrane phosphoinositides.
-
-
Compound Treatment:
-
Wash the cells with assay buffer to remove excess radiolabel.
-
Pre-incubate the cells with various concentrations of this compound (prepared by serial dilution of the stock solution in assay buffer) for 15-30 minutes. Include a vehicle control (DMSO).
-
Add LiCl to a final concentration of 10 mM. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Stimulate the cells by adding glutamate to a final concentration that elicits a submaximal response (e.g., 10 µM).
-
Incubate for an appropriate time (e.g., 30-60 minutes) at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by aspirating the medium and adding ice-cold perchloric acid (e.g., 0.5 M).
-
Incubate on ice for 20-30 minutes to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge to pellet the precipitate. The supernatant contains the soluble inositol phosphates.
-
-
Separation and Quantification:
-
Neutralize the supernatant.
-
Apply the neutralized supernatant to pre-equilibrated anion exchange columns.
-
Wash the columns to remove unbound [³H]-myo-inositol.
-
Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).
-
Add scintillation cocktail to the eluate and quantify the amount of [³H]-inositol phosphates using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the glutamate-stimulated response in the absence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion
This document provides a comprehensive guide for the analysis of the dose-response characteristics of this compound, a selective mGlu1 antagonist. The provided data, signaling pathway diagram, and detailed experimental protocols offer a robust framework for researchers to investigate the pharmacological properties of this and similar compounds. Accurate determination of dose-response relationships is fundamental in drug discovery and development, enabling the characterization of compound potency and mechanism of action. The methodologies described herein are well-established and can be adapted for the study of other GPCRs and signaling pathways.
Application Notes and Protocols for Electrophysiological Studies of YM-230888, a Novel TRPA1 Modulator
Note to the Reader: Publicly available electrophysiology patch clamp studies specifically detailing the compound "YM-230888" are not available at the time of this writing. The following application notes and protocols are presented as a representative example of how to characterize a novel compound, hypothetically named this compound, that modulates the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. The data presented is illustrative.
Introduction to this compound
This compound is a novel small molecule being investigated for its potential therapeutic effects. Electrophysiological studies are crucial to understanding its mechanism of action at the cellular level. The primary target of this compound has been identified as the TRPA1 ion channel, a non-selective cation channel that plays a significant role in pain, inflammation, and respiratory conditions.[1][2] This document provides detailed protocols for characterizing the effects of this compound on TRPA1 channels using the whole-cell patch clamp technique.
Data Summary
The following tables summarize the quantitative data from hypothetical patch clamp experiments on this compound.
Table 1: Inhibitory Effect of this compound on AITC-Activated TRPA1 Currents
| Concentration of this compound | Mean Current Inhibition (%) | Standard Deviation | n |
| 1 µM | 15.2 | 3.1 | 8 |
| 10 µM | 48.9 | 5.6 | 8 |
| 50 µM | 85.4 | 4.2 | 8 |
| 100 µM | 98.1 | 1.5 | 8 |
| IC50 | 10.5 µM |
Table 2: Effect of this compound on Voltage-Dependence of TRPA1 Activation
| Treatment | V_half (mV) | Slope Factor (k) | n |
| Control (AITC alone) | 75.3 | 12.4 | 6 |
| 10 µM this compound | 95.8 | 12.1 | 6 |
Experimental Protocols
Cell Culture and Transfection
HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. For TRPA1 expression, cells are transiently transfected with a plasmid encoding human TRPA1 using a suitable transfection reagent. Electrophysiological recordings are typically performed 24-48 hours post-transfection.
Whole-Cell Patch Clamp Electrophysiology Protocol
This protocol is adapted from standard whole-cell patch clamp procedures.[3][4][5]
Materials:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP. pH adjusted to 7.2 with KOH.
-
Agonist: Allyl isothiocyanate (AITC) stock solution in DMSO, diluted in external solution to a final concentration of 100 µM.
-
Test Compound: this compound stock solution in DMSO, diluted in external solution to desired concentrations.
-
Borosilicate glass capillaries for pipette pulling.
-
Patch clamp amplifier and data acquisition system.[6]
Procedure:
-
Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Plate transfected HEK293 cells on glass coverslips in a recording chamber mounted on an inverted microscope.
-
Perfuse the cells with the external solution.
-
Approach a cell with the patch pipette and apply slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.[4]
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.[3]
-
Clamp the cell membrane potential at -60 mV.
-
Establish a stable baseline recording for 1-2 minutes.
-
Apply the TRPA1 agonist AITC (100 µM) to activate the channel and record the inward current.
-
Once a stable agonist-evoked current is achieved, co-perfuse with AITC and the desired concentration of this compound.
-
Record the current until a new steady-state is reached to determine the inhibitory effect.
-
To determine the IC50, repeat the protocol with a range of this compound concentrations.
Voltage-Ramp Protocol to Assess Voltage-Dependence
-
Following the whole-cell configuration establishment, apply a voltage ramp from -100 mV to +100 mV over 500 ms.
-
Record the baseline current in response to the voltage ramp.
-
Perfuse the cell with AITC (100 µM) and record the current during the voltage ramp.
-
Co-perfuse with AITC and this compound (10 µM) and record the current during the voltage ramp.
-
Subtract the baseline current from the agonist-evoked and drug-treated currents.
-
Plot the current-voltage relationship and fit with a Boltzmann equation to determine the half-maximal activation voltage (V_half).
Visualizations
Signaling Pathway of TRPA1 Activation and Inhibition
References
- 1. The Nociceptor Ion Channel TRPA1 Is Potentiated and Inactivated by Permeating Calcium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mammalian Transient Receptor Potential TRPA1 Channels: From Structure to Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Whole Cell Patch Clamp Protocol [protocols.io]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. Patch Clamp Protocol [labome.com]
- 6. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
Application Notes and Protocols for YM-230888 in Calcium Imaging Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
YM-230888 is a potent and selective antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2] mGluR1 is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to an increase in intracellular calcium concentration ([Ca²⁺]i). This makes calcium imaging a critical tool for studying the pharmacological effects of mGluR1 modulators like this compound. These application notes provide a detailed protocol for utilizing this compound in a calcium imaging assay to determine its antagonistic activity.
Mechanism of Action and Signaling Pathway
The mGluR1 receptor is coupled to the Gq family of G-proteins. Upon binding of an agonist, such as glutamate or the selective agonist (S)-3,5-Dihydrophenylglycine (DHPG), the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor (IP₃R) on the endoplasmic reticulum (ER), leading to the release of stored calcium into the cytoplasm. DAG, along with the increased intracellular calcium, can activate protein kinase C (PKC) and also gate Transient Receptor Potential Canonical (TRPC) channels, particularly TRPC3, in the plasma membrane, leading to a further influx of extracellular calcium. This compound exerts its effect by competitively binding to the mGluR1 receptor, thereby preventing agonist-induced activation of this signaling cascade.
Signaling Pathway Diagram
References
Application Notes and Protocols for YM-230888 in Rodent Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-230888 is a potent, selective, and orally active non-competitive antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1][2] It binds to an allosteric site on the mGluR1, exhibiting high affinity and selectivity over other mGluR subtypes and ionotropic glutamate receptors.[1] The blockade of mGluR1 has been identified as a promising therapeutic strategy for the management of chronic pain.[1] These application notes provide a summary of the behavioral effects of this compound in established rodent models of chronic pain and protocols for key experiments.
Signaling Pathway of mGluR1
Metabotropic glutamate receptor 1 is a G-protein coupled receptor that, upon activation by glutamate, stimulates phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade modulates neuronal excitability and synaptic transmission.
References
Application Notes and Protocols for Investigating YM-230888 in a Conditioned Place Preference Paradigm
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed, proposed protocol for investigating the potential rewarding or aversive properties of YM-230888 using the Conditioned Place Preference (CPP) paradigm. This compound is a selective antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). To date, no published studies have specifically examined this compound in a CPP protocol. Therefore, the following protocol is a hypothetical framework based on established CPP methodologies and findings from studies on other mGluR1 antagonists. This document offers a comprehensive guide for researchers interested in exploring the role of mGluR1 modulation by this compound in reward and addiction-related behaviors.
Introduction
The Conditioned Place Preference (CPP) paradigm is a widely used preclinical model to assess the motivational effects of drugs and other stimuli.[1][2] It relies on classical conditioning, where the rewarding or aversive effects of a drug are paired with distinct environmental cues. A subsequent preference or aversion for the drug-paired environment is interpreted as a measure of the drug's rewarding or aversive properties, respectively.
This compound is a selective and potent antagonist of the mGluR1 receptor. mGluR1s are G-protein coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability. Within the brain's reward circuitry, mGluR1s are expressed in key regions such as the ventral tegmental area (VTA) and the nucleus accumbens (NAc). Studies involving other mGluR1 antagonists have suggested their potential in modulating the rewarding effects of drugs of abuse, such as cocaine. For instance, the mGluR1 antagonist JNJ16259685 has been shown to impair cocaine-induced CPP. Therefore, investigating this compound in a CPP paradigm could provide valuable insights into the role of mGluR1 in reward processing and its potential as a therapeutic target for substance use disorders.
Proposed Experimental Protocol: this compound Conditioned Place Preference
This protocol is a guideline and may require optimization based on the specific research question and animal model.
1. Subjects:
-
Species: Adult male or female Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).
-
Housing: Animals should be housed individually in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Habituation: Animals should be handled for at least 3-5 days prior to the start of the experiment to minimize stress.
2. Apparatus:
-
A standard three-chamber CPP apparatus is recommended. The two outer conditioning chambers should be distinct in terms of visual and tactile cues (e.g., different wall colors, patterns, and floor textures). The smaller, central chamber should be neutral.
-
Removable guillotine doors are used to separate the chambers.
-
The apparatus should be equipped with an automated activity monitoring system (e.g., infrared beams) to track the animal's position and time spent in each chamber.
3. Drug Preparation:
-
This compound: Dissolve in a suitable vehicle (e.g., 10% DMSO in saline). The solution should be prepared fresh daily.
-
Vehicle Control: The same vehicle used to dissolve this compound.
-
Positive Control (Optional): A known drug of abuse, such as cocaine (10-20 mg/kg, i.p.) or morphine (5-10 mg/kg, s.c.), can be used to validate the CPP procedure.
4. Experimental Procedure:
The CPP protocol consists of three main phases: Pre-Conditioning, Conditioning, and Post-Conditioning (Test).
Phase 1: Pre-Conditioning (Baseline Preference; Day 1)
-
Place the animal in the central chamber of the CPP apparatus with the doors to the conditioning chambers open.
-
Allow the animal to freely explore all three chambers for 15-20 minutes.
-
Record the time spent in each chamber.
-
Animals showing a strong unconditioned preference for one of the conditioning chambers (e.g., spending >80% of the time in one chamber) may be excluded from the study.
-
The conditioning chamber that is initially less preferred will be paired with the drug treatment (unbiased design). Alternatively, in a biased design, the drug is paired with the non-preferred chamber.
Phase 2: Conditioning (Days 2-9)
This phase typically lasts for 6-8 days and involves alternating injections of this compound and vehicle.
-
Drug Conditioning Days (e.g., Days 2, 4, 6, 8):
-
Administer this compound at the desired dose (e.g., 1, 3, or 10 mg/kg, intraperitoneally - i.p.).
-
Immediately confine the animal to the drug-paired chamber for 30 minutes by closing the guillotine door.
-
-
Vehicle Conditioning Days (e.g., Days 3, 5, 7, 9):
-
Administer the vehicle.
-
Immediately confine the animal to the vehicle-paired chamber for 30 minutes.
-
-
The order of drug and vehicle conditioning days should be counterbalanced across animals.
Phase 3: Post-Conditioning (Test; Day 10)
-
Place the animal in the central chamber with free access to all chambers (doors open).
-
No injections are given on the test day.
-
Allow the animal to explore the entire apparatus for 15-20 minutes.
-
Record the time spent in each of the three chambers.
5. Data Analysis:
-
The primary dependent variable is the CPP score , calculated as the time spent in the drug-paired chamber on the test day minus the time spent in the drug-paired chamber during the pre-conditioning phase.
-
A positive CPP score indicates a preference for the drug-paired chamber (rewarding effect).
-
A negative CPP score indicates an aversion to the drug-paired chamber (aversive effect).
-
Statistical analysis can be performed using a two-way ANOVA (treatment x time) or t-tests to compare the CPP scores between the different treatment groups.
Data Presentation: Proposed Experimental Groups
| Group | Treatment | Proposed Dose Range (mg/kg, i.p.) | Rationale |
| 1 | Vehicle | - | To control for the effects of injections and handling. |
| 2 | This compound | 1 | Low dose to assess threshold effects. |
| 3 | This compound | 3 | Intermediate dose. |
| 4 | This compound | 10 | High dose to assess dose-dependent effects. |
| 5 | Positive Control (e.g., Cocaine) | 15 | To validate the CPP paradigm and provide a reference for rewarding effects. |
Visualizations
Experimental Workflow
Caption: Proposed experimental workflow for the this compound Conditioned Place Preference protocol.
Potential Signaling Pathway Involvement
Caption: Potential role of mGluR1 in the VTA and its modulation by this compound in the reward pathway.
References
- 1. Metabotropic glutamate receptor I (mGluR1) antagonism impairs cocaine-induced conditioned place preference via inhibition of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptor I (mGluR1) Antagonism Impairs Cocaine-Induced Conditioned Place Preference via Inhibition of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: YM-230888 in the Formalin Test for Analgesia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of YM-230888, a selective metabotropic glutamate (B1630785) receptor 1 (mGlu1) antagonist, in the formalin test for evaluating analgesic potential. This document includes detailed experimental protocols, data presentation, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The formalin test is a widely utilized preclinical model of tonic, localized inflammatory pain. The test involves the subcutaneous injection of a dilute formalin solution into the hind paw of a rodent, which elicits a biphasic pattern of nociceptive behaviors. The initial, acute phase (Phase 1) is characterized by immediate, sharp pain resulting from the direct chemical stimulation of nociceptors. This is followed by a quiescent period and then a longer-lasting second phase (Phase 2) of tonic pain, which is associated with inflammatory processes and central sensitization of the spinal cord. Due to its biphasic nature, the formalin test is a valuable tool for differentiating between analgesic compounds that act on acute, neurogenic pain versus those that target inflammatory pain mechanisms.
Data Presentation
The following table summarizes the analgesic effects of a selective mGlu1 receptor antagonist, CPCCOEt, in the rat formalin test. This data is presented as an illustrative example of the expected efficacy of a compound with a similar mechanism of action to this compound. The nociceptive score is a composite measure of pain behaviors, including paw licking, flinching, and favoring.
Table 1: Effect of a Selective mGlu1 Receptor Antagonist (CPCCOEt) on Nociceptive Scores in the Rat Formalin Test
| Treatment Group | Time Post-Formalin (minutes) | Mean Nociceptive Score (± SEM) |
| Vehicle | 15-25 | 2.2 ± 0.3 |
| CPCCOEt | 15-25 | 1.1 ± 0.2 |
| Vehicle | 45-55 | 1.8 ± 0.2 |
| CPCCOEt | 45-55 | 0.9 ± 0.2 |
*Note: Data is illustrative and based on the effects of the analogous mGlu1 antagonist, CPCCOEt. A significant reduction in nociceptive scores was observed in both phases of the formalin test with CPCCOEt treatment. Similar dose-dependent effects would be anticipated with this compound.[1]
Experimental Protocols
Protocol 1: Formalin Test for Analgesia in Rats
This protocol outlines the procedure for conducting the formalin test to assess the analgesic efficacy of this compound.
1. Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g).
-
House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Acclimate animals to the testing environment for at least 30 minutes before the experiment.
2. Materials:
-
This compound
-
Vehicle (e.g., saline, distilled water with 0.5% Tween 80)
-
Formalin solution (e.g., 2.5% or 5% in saline)
-
Injection syringes and needles (e.g., 30-gauge)
-
Observation chambers (clear Plexiglas enclosures)
-
Timer
-
Video recording equipment (optional, but recommended for unbiased scoring)
3. Procedure:
-
Drug Administration:
-
Prepare a stock solution of this compound in the appropriate vehicle.
-
Administer this compound or vehicle to the animals via the desired route (e.g., oral gavage, intraperitoneal injection). The timing of administration should be based on the known pharmacokinetic profile of the compound to ensure peak effect during the formalin test. A typical pre-treatment time is 30-60 minutes.
-
-
Formalin Injection:
-
Following the pre-treatment period, gently restrain the rat.
-
Inject 50 µL of formalin solution subcutaneously into the plantar surface of the right hind paw.
-
-
Observation and Scoring:
-
Immediately after the formalin injection, place the animal in the observation chamber.
-
Record the cumulative time (in seconds) the animal spends licking, biting, or flinching the injected paw.
-
Observations are typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-formalin injection.
-
Phase 2 (Late Phase): 15-60 minutes post-formalin injection.
-
-
The period between 5 and 15 minutes is a quiescent phase and is usually not scored.
-
Alternatively, a weighted pain score can be used, where different behaviors are assigned different scores.
-
4. Data Analysis:
-
Calculate the mean paw licking/flinching time for each treatment group in both Phase 1 and Phase 2.
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the analgesic effect of this compound compared to the vehicle control group.
-
A significant reduction in the duration of nociceptive behaviors in either phase indicates an analgesic effect.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the formalin test with this compound.
Signaling Pathway of mGlu1 Receptor in Nociception
References
Application Notes and Protocols for YM-230888 in the Tail Flick Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing YM-230888, a potent and selective inhibitor of store-operated Ca2+ entry (SOCE), in the tail flick test for assessing its analgesic properties. The information is intended for preclinical research in pain and pharmacology.
Introduction
This compound (also known as YM-58483 or BCTC) is a valuable research tool for investigating the role of store-operated calcium channels (SOCCs), particularly the Ca2+ release-activated Ca2+ (CRAC) channels, in various physiological processes, including nociception. Studies have demonstrated its analgesic effects in models of neuropathic pain. The proposed mechanism of action involves the inhibition of the ERK/CREB signaling pathway and a reduction in the release of pro-inflammatory cytokines such as IL-1β, TNF-α, and PGE2 in the spinal cord. The tail flick test is a widely used and validated method for screening the efficacy of analgesic compounds in rodents. It measures the latency of a reflexive withdrawal of the tail from a thermal stimulus, providing an index of pain sensitivity.
Data Presentation: Hypothetical Analgesic Efficacy of this compound in the Rat Tail Flick Test
The following table presents hypothetical quantitative data illustrating a potential dose-dependent analgesic effect of this compound in a radiant heat tail flick test in rats. This data is for illustrative purposes to demonstrate expected outcomes and should be confirmed by experimentation.
| Treatment Group | Dose (mg/kg, i.p.) | N | Baseline Tail Flick Latency (s) (Mean ± SEM) | Post-treatment Tail Flick Latency (s) at 60 min (Mean ± SEM) | % Maximum Possible Effect (%MPE) |
| Vehicle (Saline) | - | 10 | 3.2 ± 0.2 | 3.5 ± 0.3 | 3.0% |
| This compound | 1 | 10 | 3.1 ± 0.2 | 4.8 ± 0.4* | 17.0% |
| This compound | 3 | 10 | 3.3 ± 0.3 | 6.5 ± 0.5** | 32.0% |
| This compound | 10 | 10 | 3.2 ± 0.2 | 8.9 ± 0.6 | 57.0% |
| Morphine | 5 | 10 | 3.4 ± 0.3 | 9.8 ± 0.5 | 64.0% |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. %MPE = [(Post-treatment Latency - Baseline Latency) / (Cut-off Latency - Baseline Latency)] x 100. Cut-off latency is set at 10 seconds to prevent tissue damage.
Experimental Protocol: Tail Flick Test with this compound
This protocol outlines the methodology for assessing the analgesic effect of this compound using the radiant heat tail flick test in rats.
1. Animals:
-
Male Sprague-Dawley rats (200-250 g) are recommended.
-
Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
All procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Apparatus:
-
Tail flick analgesia meter with a radiant heat source (e.g., IITC Life Science or similar).
-
Animal restrainers appropriate for the size of the rats.
3. Habituation:
-
To minimize stress-induced analgesia, animals should be habituated to the experimental setup for at least 2-3 days prior to testing.
-
This involves placing the rat in the restrainer and positioning its tail on the apparatus for a few minutes each day without activating the heat source.
4. Experimental Procedure: a. Baseline Latency Measurement:
- Gently place the rat into the restrainer.
- Position the rat's tail over the radiant heat source, typically 3-5 cm from the tip.
- Activate the heat source. The latency to the flick of the tail is automatically recorded by the instrument.
- To prevent tissue damage, a cut-off time (e.g., 10-12 seconds) must be set. If the rat does not flick its tail within this time, the heat source should automatically turn off, and the cut-off time is recorded.
- Take at least two to three baseline readings for each animal, with a minimum of 5 minutes between readings, and calculate the mean as the baseline latency.
5. Data Analysis:
-
The analgesic effect is typically expressed as the percentage of the Maximum Possible Effect (%MPE), calculated using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Statistical analysis can be performed using ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the different treatment groups. A p-value of less than 0.05 is generally considered statistically significant.
Signaling Pathway of this compound in Analgesia
The following diagram illustrates the proposed signaling pathway through which this compound exerts its analgesic effects.
Application Notes and Protocols: Evaluating the Nociceptive Effects of YM-230888 Using the Hot Plate Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nociception, the neural process of encoding noxious stimuli, is a critical area of study in the development of novel analgesic compounds. The hot plate test is a widely used and reliable method for assessing the efficacy of centrally acting analgesics by measuring the response latency to a thermal stimulus.[1][2] This document provides detailed application notes and a comprehensive protocol for evaluating the antinociceptive properties of YM-230888, a selective antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), using the hot plate test in rodent models.
This compound has been identified as a potential therapeutic agent for chronic pain conditions due to its mechanism of action targeting the mGluR1 receptor, which is known to play a significant role in pain transmission. These application notes will guide researchers through the experimental setup, data collection, and interpretation of results when assessing the analgesic potential of this compound.
Data Presentation
Quantitative data from the hot plate test should be meticulously recorded and organized to facilitate clear comparison between treatment groups. The following tables provide a template for effective data presentation.
Table 1: Raw Data for Hot Plate Latency
| Animal ID | Treatment Group | Dose (mg/kg) | Pre-treatment Latency (s) | Post-treatment Latency (s) at 30 min | Post-treatment Latency (s) at 60 min | Post-treatment Latency (s) at 90 min |
| Vehicle | - | |||||
| This compound | 10 | |||||
| This compound | 30 | |||||
| Positive Control (e.g., Morphine) | 5 |
Table 2: Summary of Mean Latency and Statistical Analysis
| Treatment Group | Dose (mg/kg) | N | Mean Latency ± SEM (s) at 30 min | Mean Latency ± SEM (s) at 60 min | Mean Latency ± SEM (s) at 90 min | p-value vs. Vehicle |
| Vehicle | - | - | ||||
| This compound | 10 | |||||
| This compound | 30 | |||||
| Positive Control | 5 |
Experimental Protocols
This section outlines a detailed methodology for conducting the hot plate test to evaluate the antinociceptive effects of this compound.
Materials and Equipment
-
Hot plate apparatus with adjustable temperature control and a transparent restraining cylinder.
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Positive control drug (e.g., Morphine sulfate)
-
Animal scale
-
Oral gavage needles
-
Syringes
-
Timers
-
Male Sprague-Dawley rats or Swiss Webster mice (20-30g)
Experimental Procedure
-
Animal Acclimation:
-
House the animals in a temperature-controlled environment with a 12-hour light/dark cycle for at least one week prior to the experiment.
-
Provide ad libitum access to food and water.
-
On the day of the experiment, allow the animals to acclimate to the testing room for at least 30-60 minutes before initiating the procedure.[1]
-
-
Hot Plate Apparatus Setup:
-
Set the temperature of the hot plate to a constant 55 ± 1°C.
-
Clean the surface of the hot plate and the restraining cylinder with 70% ethanol (B145695) between each animal to remove any olfactory cues.
-
-
Baseline Latency Measurement (Pre-treatment):
-
Gently place each animal individually on the hot plate within the restraining cylinder and immediately start the timer.
-
Observe the animal for nocifensive behaviors, which include paw licking, paw shaking, or jumping.[1][2]
-
The latency is the time from placement on the hot plate to the first display of a nocifensive response.
-
To prevent tissue damage, a cut-off time of 30-60 seconds must be established. If the animal does not respond within this time, it should be removed from the hot plate, and the latency recorded as the cut-off time.
-
Animals with a baseline latency of less than 5 seconds or more than 20 seconds should be excluded from the study.
-
-
Drug Administration:
-
Randomly assign the animals to the following treatment groups:
-
Vehicle control (e.g., 0.5% methylcellulose, p.o.)
-
This compound (10 mg/kg, p.o.)
-
This compound (30 mg/kg, p.o.)
-
Positive control (e.g., Morphine, 5 mg/kg, i.p. or s.c.)
-
-
Administer the assigned treatment orally (p.o.) for the vehicle and this compound groups, and by the appropriate route for the positive control. The volume of administration should be consistent across all groups (e.g., 10 ml/kg).
-
-
Post-treatment Latency Measurement:
-
At predetermined time points after drug administration (e.g., 30, 60, and 90 minutes), place each animal back on the hot plate and measure the response latency as described in step 3.
-
Data Analysis
-
Calculate the mean and standard error of the mean (SEM) for the response latencies for each treatment group at each time point.
-
Analyze the data using an appropriate statistical test, such as a one-way or two-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treatment groups to the vehicle control group.
-
A statistically significant increase in the response latency in the this compound treated groups compared to the vehicle group indicates an antinociceptive effect.
Mandatory Visualizations
Signaling Pathway of mGluR1 in Nociception and the Action of this compound
Caption: mGluR1 signaling cascade in nociception and inhibitory action of this compound.
Experimental Workflow for the Hot Plate Test
Caption: Experimental workflow for assessing this compound using the hot plate test.
References
Application Notes and Protocols: In Vivo Microdialysis for Investigating the Effects of YM-230888
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vivo microdialysis is a powerful technique for monitoring the real-time neurochemical effects of pharmacological agents in specific brain regions of freely moving animals.[1][2][3] This document provides a detailed protocol for utilizing in vivo microdialysis to elucidate the effects of YM-230888, a selective metabotropic glutamate (B1630785) receptor 1 (mGlu1) antagonist, on extracellular neurotransmitter levels.[4][5] Understanding these effects is crucial for characterizing the compound's mechanism of action and its potential therapeutic applications.
The principles of microdialysis involve implanting a semi-permeable membrane probe into a target tissue, such as a specific brain region.[1][6][7] This probe is continuously perfused with a physiological solution (perfusate). Small molecules, including neurotransmitters, from the extracellular fluid diffuse across the membrane into the perfusate down their concentration gradient. The collected fluid (dialysate) can then be analyzed to measure the concentration of these neurochemicals.
Data Presentation: Expected Neurotransmitter Changes with this compound Administration
While specific quantitative data for this compound using in vivo microdialysis is not yet widely available in published literature, this section provides a hypothetical data table based on its known mechanism as an mGlu1 antagonist. mGlu1 receptors are known to modulate the release of various neurotransmitters. Therefore, antagonism of these receptors by this compound is expected to alter neurotransmitter levels in key brain regions. The following table illustrates the potential effects on glutamate and GABA in the prefrontal cortex.
| Treatment Group | Time Point | Glutamate (µM) | GABA (nM) |
| Vehicle | Baseline | 1.5 ± 0.2 | 10.2 ± 1.5 |
| 30 min post-dose | 1.6 ± 0.3 | 10.5 ± 1.8 | |
| 60 min post-dose | 1.5 ± 0.2 | 10.1 ± 1.6 | |
| 90 min post-dose | 1.4 ± 0.3 | 9.9 ± 1.4 | |
| This compound (10 mg/kg) | Baseline | 1.6 ± 0.3 | 10.8 ± 1.9 |
| 30 min post-dose | 1.1 ± 0.2 | 15.2 ± 2.1 | |
| 60 min post-dose | 0.9 ± 0.1 | 18.5 ± 2.5 | |
| 90 min post-dose | 1.0 ± 0.2 | 16.1 ± 2.3 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.
Signaling Pathway of mGlu1 Receptor and the Action of this compound
The following diagram illustrates the signaling pathway of the mGlu1 receptor and how this compound, as an antagonist, inhibits this pathway.
Caption: Signaling pathway of the mGlu1 receptor and the inhibitory action of this compound.
Experimental Protocols
Animal Surgery and Microdialysis Probe Implantation
-
Anesthesia: Anesthetize the subject animal (e.g., adult male Sprague-Dawley rat) using an appropriate anesthetic agent such as isoflurane (B1672236) or a ketamine/xylazine mixture.
-
Stereotaxic Surgery: Secure the anesthetized animal in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Drill a small burr hole in the skull overlying the target brain region. For example, for the prefrontal cortex, the coordinates might be AP +3.2 mm, ML ±0.6 mm from bregma.
-
Probe Implantation: Slowly lower a guide cannula to the desired depth (e.g., DV -2.0 mm from the skull surface). Secure the guide cannula to the skull using dental cement and surgical screws. A dummy cannula is inserted into the guide to keep it patent.
-
Recovery: Allow the animal to recover from surgery for at least 48-72 hours before the microdialysis experiment.
In Vivo Microdialysis Procedure
-
Probe Insertion: On the day of the experiment, gently restrain the animal and replace the dummy cannula with a microdialysis probe of the appropriate length (e.g., 2-mm membrane).
-
Perfusion: Connect the inlet of the microdialysis probe to a microsyringe pump and the outlet to a fraction collector. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Equilibration: Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of neurotransmitter levels.
-
Baseline Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline before drug administration.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Post-Dose Sample Collection: Continue collecting dialysate samples at the same regular intervals for a predetermined period (e.g., 2-3 hours) to monitor changes in neurotransmitter levels.
-
Sample Handling: Immediately after collection, samples should be stored at -80°C until analysis to prevent degradation of neurotransmitters.
Neurochemical Analysis
-
Analytical Method: Analyze the dialysate samples for neurotransmitter content using a sensitive analytical technique such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or Mass Spectrometry (LC-MS/MS).
-
Quantification: Quantify the concentration of each neurotransmitter by comparing the peak areas in the samples to those of known standards.
-
Data Normalization: Express the post-drug administration neurotransmitter levels as a percentage of the average baseline concentration for each animal to account for individual differences in probe recovery and baseline levels.
Experimental Workflow Diagram
The following diagram outlines the key steps in the in vivo microdialysis experiment.
Caption: Experimental workflow for in vivo microdialysis.
Conclusion
This document provides a comprehensive, though generalized, protocol for using in vivo microdialysis to study the effects of the mGlu1 antagonist this compound on neurotransmitter levels. Researchers should optimize the specific parameters of this protocol, such as stereotaxic coordinates, probe type, and flow rate, based on their specific experimental goals and animal models. The provided diagrams and data table structure offer a framework for planning experiments and presenting findings in a clear and concise manner.
References
- 1. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis | Springer Nature Experiments [experiments.springernature.com]
- 3. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 4. YM 230888 | CAS 446257-23-4 | YM230888 | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
YM-230888: Comprehensive Guidelines for Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and storage of YM-230888 stock solutions, ensuring optimal integrity and performance in experimental settings. This compound is a selective antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), a key target in neuroscience research and drug development.
Quantitative Data Summary
Accurate and consistent preparation of this compound solutions is critical for reproducible experimental results. The following table summarizes the key physical and chemical properties of this compound.
| Parameter | Value | Source |
| Molecular Weight | 360.52 g/mol | |
| CAS Number | 446257-23-4 | |
| Purity | ≥99% | |
| Solubility in DMSO | Soluble to 100 mM | |
| Solubility in Ethanol | Soluble to 100 mM |
Experimental Protocols
This section outlines the detailed methodology for preparing a this compound stock solution. It is imperative to use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, during handling.
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Ethanol, absolute
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Stock Solution Preparation Protocol (e.g., 10 mM in DMSO)
-
Pre-weighing Preparations : Before handling the compound, ensure the analytical balance is calibrated and located in a chemical fume hood to minimize inhalation exposure.
-
Weighing this compound : Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.605 mg of this compound (Molecular Weight = 360.52).
-
Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.01 mol/L x 360.52 g/mol = 0.003605 g = 3.605 mg
-
-
Solvent Addition : Add the calculated amount of this compound to a sterile microcentrifuge tube. Using a calibrated pipette, add the appropriate volume of DMSO (in this example, 1 mL) to the tube.
-
Dissolution : Tightly cap the tube and vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting : To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Labeling : Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), date of preparation, and your initials.
Storage and Stability
Proper storage is crucial to maintain the stability and activity of the this compound stock solution.
| Storage Condition | Recommendation |
| Long-term Storage | Store at -20°C for several months. |
| Short-term Storage | Can be stored at 2-8°C for a few days. |
| Room Temperature | Some suppliers indicate storage at room temperature is possible, but for optimal long-term stability, colder temperatures are recommended. |
Note on Stability : While some sources suggest room temperature storage, long-term storage at -20°C is generally recommended to prevent degradation.[1] Avoid repeated freeze-thaw cycles, as this can impact the stability of the compound.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for stock solution preparation and the signaling pathway of this compound.
References
Application Notes and Protocols: Solubility of YM-230888 in DMSO and Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols regarding the solubility of YM-230888, a selective metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonist, in Dimethyl Sulfoxide (DMSO) and common laboratory buffers.
Introduction
This compound is a potent and selective antagonist of the mGluR1 receptor, making it a valuable tool for studying the physiological and pathological roles of this receptor in the central nervous system. Accurate preparation of this compound solutions is critical for reliable experimental outcomes. This document outlines the solubility characteristics of this compound and provides standardized protocols for its dissolution.
Solubility Data
Table 1: Quantitative Solubility of this compound
| Solvent | Reported Solubility | Molar Concentration (approx.) | Source |
| Dimethyl Sulfoxide (DMSO) | 100 mM | 100 mM | [1] |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | 138.7 mM | [2] |
| Aqueous Buffers (PBS, Tris-HCl) | Data not available | - | - |
Note: The molecular weight of this compound is 360.52 g/mol .
Experimental Protocols
Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Equilibration: Allow the vial of this compound powder and the DMSO to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 36.05 mg of this compound.
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder. For a 100 mM solution, add 1 mL of DMSO to 36.05 mg of the compound.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A clear solution should be obtained.
-
Gentle Heating (Optional): If the compound does not dissolve completely, warm the solution in a 37°C water bath for 5-10 minutes and vortex again.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Caption: Workflow for Preparing this compound Stock Solution in DMSO.
General Protocol for Determining the Aqueous Solubility of this compound (Kinetic Solubility Assay)
As specific solubility data in aqueous buffers is unavailable, this general protocol can be used to estimate the kinetic solubility of this compound in a buffer of choice (e.g., PBS, Tris-HCl). This method involves preparing a dilution from a DMSO stock and observing for precipitation.
Materials:
-
100 mM this compound in DMSO (prepared as in Protocol 3.1)
-
Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4; Tris-HCl, pH 7.4)
-
96-well microplate (clear bottom)
-
Plate reader capable of measuring absorbance or nephelometry
-
Multichannel pipette
Procedure:
-
Prepare Serial Dilutions: In the 96-well plate, prepare serial dilutions of your aqueous buffer.
-
Spiking with DMSO Stock: Add a small, consistent volume of the 100 mM this compound DMSO stock solution to each well containing the buffer. For example, add 2 µL of the 100 mM stock to 198 µL of buffer to achieve a final concentration of 1 mM this compound with 1% DMSO. Create a range of concentrations to test.
-
Incubation: Cover the plate and incubate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.
-
Observation/Measurement:
-
Visual Inspection: Visually inspect the wells for any signs of precipitation.
-
Instrumental Analysis: Measure the turbidity (light scattering) of the solutions using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm) using a plate reader. An increase in signal compared to a DMSO-only control indicates precipitation.
-
-
Determination of Solubility Limit: The highest concentration that remains a clear solution is an estimation of the kinetic solubility of this compound in that specific buffer and under the tested conditions.
Caption: Workflow for Kinetic Solubility Assay.
mGluR1 Signaling Pathway
This compound acts as an antagonist at the mGluR1 receptor. Understanding the signaling cascade of this receptor is crucial for interpreting experimental results. The diagram below illustrates the canonical Gq-coupled signaling pathway activated by mGluR1.
Caption: mGluR1 Signaling Pathway.
Troubleshooting and Best Practices
-
Precipitation in Aqueous Buffers: If precipitation occurs upon dilution of the DMSO stock into an aqueous buffer, consider the following:
-
Lower the final concentration of this compound.
-
Increase the percentage of DMSO in the final solution (note that high concentrations of DMSO can be toxic to cells). A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated in cell-based assays.
-
Prepare a fresh dilution immediately before use.
-
-
Hygroscopic Nature of DMSO: DMSO is hygroscopic and will readily absorb water from the atmosphere. Use anhydrous DMSO from a freshly opened bottle and store it properly to ensure maximum solubility of your compound.
-
Compound Purity: Ensure the purity of the this compound used, as impurities can affect solubility.
Disclaimer
These protocols and application notes are intended for research use only. The provided information is based on currently available data and should be used as a guide. Researchers should optimize conditions for their specific experimental setup.
References
Application Notes and Protocols for YM-230888 Cell Permeability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-230888 is a selective antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). Understanding its ability to cross cellular membranes is a critical parameter in drug development, influencing its bioavailability and access to target tissues. This document provides detailed application notes and protocols for assessing the cell permeability of this compound using two standard in vitro methods: the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA). These assays are designed to predict the intestinal absorption and passive diffusion of the compound.
While specific experimental data on the cell permeability of this compound is not publicly available, this guide provides the necessary protocols to generate such data and includes template tables for its presentation.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting cell permeability assays.
| Property | Value | Reference |
| Molecular Weight | 360.52 g/mol | |
| Formula | C19H28N4OS | |
| Solubility | Soluble to 100 mM in DMSO and ethanol |
Table 1: Physicochemical Properties of this compound.
Signaling Pathway of mGlu1 Receptor
This compound acts as an antagonist to the mGlu1 receptor. The activation of mGlu1 receptors, typically by the neurotransmitter glutamate, initiates a signaling cascade through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1][2][3][4] this compound blocks this pathway by preventing the initial receptor activation.
Caption: mGlu1 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Two primary assays are recommended for evaluating the cell permeability of this compound: the Caco-2 Permeability Assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).
Caco-2 Permeability Assay
The Caco-2 assay is considered the gold standard for predicting human intestinal absorption as the cells differentiate into a monolayer that mimics the intestinal epithelium, expressing relevant transporters.[5][6][7]
Caption: Caco-2 Permeability Assay Workflow.
-
Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Seeding on Transwell Inserts: Seed Caco-2 cells at a density of 6 x 10^4 cells/cm^2 onto polycarbonate membrane Transwell inserts (0.4 µm pore size).
-
Monolayer Formation: Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer. Change the medium every 2-3 days.
-
Monolayer Integrity Check: Before the assay, measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using a voltmeter. Monolayers with TEER values >250 Ω·cm^2 are suitable for the experiment. Additionally, perform a Lucifer yellow permeability test to confirm monolayer integrity.[8]
-
Preparation of Dosing Solution: Prepare a stock solution of this compound in DMSO and dilute it to the final desired concentration (e.g., 10 µM) in pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4. The final DMSO concentration should be less than 1%.
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the this compound dosing solution to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking for 2 hours.
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
-
Permeability Assay (Basolateral to Apical - B-A):
-
Follow the same procedure as the A-B assay, but add the this compound dosing solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber. This is done to determine if the compound is a substrate for efflux transporters.[9]
-
-
Sample Analysis: Determine the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests that the compound is subject to active efflux.[10]
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay that predicts passive transcellular permeability.[11][12] It is a cost-effective method for early-stage drug discovery screening.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Group I Metabotropic Glutamate Receptors and Interacting Partners: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 6. enamine.net [enamine.net]
- 7. Caco-2 Permeability Assay | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. In Vitro Permeability Assays [merckmillipore.com]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
Application Notes and Protocols for YM-230888 In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-230888 is a potent and selective antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). As a key regulator of excitatory neurotransmission, mGluR1 is implicated in a variety of physiological and pathological processes, making this compound a valuable tool for in vivo research in areas such as neurobiology, pain, and psychiatry. These application notes provide detailed protocols for the preparation and in vivo administration of this compound, along with a summary of its biological activity and the signaling pathway it modulates.
Chemical Properties and Biological Activity
This compound acts as a selective mGluR1 antagonist with a Ki value of 13 nM. It effectively inhibits mGluR1-mediated inositol (B14025) phosphate (B84403) production in rat cerebellar granule cells, demonstrating an IC50 of 13 nM. In vivo studies have highlighted its potential as an analgesic, showing efficacy in rodent models of chronic pain.
| Property | Value | Reference |
| Chemical Name | 4-(Cycloheptylamino)-N-[[(2R)-tetrahydro-2-furanyl]methyl]-thieno[2,3-d]pyrimidine-6-methanamine | |
| Molecular Weight | 360.52 g/mol | |
| Purity | ≥99% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol | |
| Biological Target | Metabotropic Glutamate Receptor 1 (mGluR1) | |
| In Vitro Activity | Ki = 13 nM; IC50 = 13 nM for inhibition of inositol phosphate production |
Recommended Vehicle for In Vivo Administration
Recommended Vehicle Composition:
A common and effective vehicle for oral gavage of poorly water-soluble compounds consists of a suspension in an aqueous solution containing a suspending agent and a surfactant.
-
0.5% (w/v) Methylcellulose (B11928114) (MC) or Carboxymethyl cellulose (B213188) (CMC) in sterile water: Acts as a suspending agent to ensure uniform distribution of the compound.
-
0.1% - 0.5% (v/v) Tween 80: A non-ionic surfactant that improves the wettability of the compound, aiding in its suspension and absorption.
Experimental Protocols
Preparation of this compound Formulation for Oral Administration
This protocol describes the preparation of a 1 mg/mL suspension of this compound. Adjustments to the concentration can be made based on the desired dosage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
0.5% (w/v) Methylcellulose (or CMC) in sterile water, pre-warmed to ~60°C and then cooled
-
Tween 80
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound powder. For a 1 mg/mL final concentration in a 10 mL total volume, weigh 10 mg of this compound.
-
Initial Solubilization (Optional but Recommended): To aid in the dispersion of the powder, first, dissolve the this compound in a minimal amount of DMSO. For 10 mg of this compound, use 50-100 µL of DMSO. Ensure the compound is fully dissolved.
-
Preparation of the Vehicle: In a sterile container, prepare the required volume of 0.5% methylcellulose solution containing 0.1% Tween 80. For a 10 mL final volume, use 10 mL of the 0.5% MC solution and add 10 µL of Tween 80.
-
Suspension: While vortexing the methylcellulose/Tween 80 solution, slowly add the dissolved this compound/DMSO solution.
-
Homogenization: Continue to vortex the suspension for 5-10 minutes to ensure a uniform mixture. For compounds that are difficult to suspend, brief sonication (e.g., 5-10 minutes in a bath sonicator) can be beneficial.
-
Final Formulation: The resulting formulation should be a homogenous milky suspension. It is crucial to vortex the suspension thoroughly immediately before each administration to ensure the animal receives the correct dose.
In Vivo Administration via Oral Gavage in Rodents
This protocol outlines the procedure for administering the prepared this compound suspension to rodents. All animal procedures should be performed in accordance with institutional guidelines and regulations.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (flexible or rigid)
-
Syringes (1 mL or appropriate for the dosing volume)
-
Animal scale
Procedure:
-
Animal Handling and Dosing Calculation:
-
Weigh each animal immediately before dosing to accurately calculate the required volume of the suspension.
-
The dosing volume should be calculated based on the animal's weight and the desired dose (mg/kg). For example, for a 10 mg/kg dose in a 25 g mouse using a 1 mg/mL suspension, the volume would be 0.25 mL.
-
-
Preparation for Dosing:
-
Thoroughly vortex the this compound suspension to ensure homogeneity.
-
Draw the calculated volume into the syringe.
-
-
Oral Gavage Administration:
-
Gently restrain the animal.
-
Carefully insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea.
-
Slowly administer the suspension.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any adverse effects.
Signaling Pathway
This compound exerts its effects by antagonizing the mGluR1 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, initiates a signaling cascade primarily through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By blocking this initial step, this compound inhibits these downstream signaling events.
Caption: Signaling pathway of mGluR1 and its antagonism by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study using this compound.
Caption: General experimental workflow for in vivo studies with this compound.
Application Notes and Protocols for In Situ Hybridization-Based Target Localization of YM-230888
For Researchers, Scientists, and Drug Development Professionals
Introduction
YM-230888 is a selective antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), a G-protein coupled receptor involved in various neurological processes. Understanding the precise localization of its target, mGluR1, within tissues and cells is crucial for elucidating its mechanism of action, predicting potential therapeutic effects, and assessing off-target risks. In situ hybridization (ISH) is a powerful technique that allows for the visualization of specific nucleic acid sequences within the cellular context.[1] This application note provides a detailed protocol for utilizing in situ hybridization to determine the localization of the mRNA encoding the mGluR1 receptor, thereby inferring the location of the this compound target.
Principle of the Method
This protocol describes the use of a labeled antisense RNA probe to detect the messenger RNA (mRNA) of the mGluR1 receptor in tissue sections. The principle of in situ hybridization relies on the complementary base pairing between the labeled probe and the target mRNA sequence within the cells.[1] By visualizing the hybridized probe, the spatial distribution of the mGluR1 mRNA can be determined, providing insights into the potential sites of action for this compound.
Quantitative Data Summary
| Parameter | Value | Species | Assay |
| Kᵢ | 13 nM | Rat | Radioligand binding assay |
| IC₅₀ | 13 nM | Rat | Inositol phosphate (B84403) production in cerebellar granule cells |
Table 1: Pharmacological data for this compound.
Experimental Protocols
I. Probe Design and Synthesis
Successful in situ hybridization is critically dependent on the design and quality of the probe.
-
Sequence Selection: Obtain the mRNA sequence for the metabotropic glutamate receptor 1 (Grm1) from a public database such as GenBank. Select a target region of 300-800 base pairs with minimal sequence homology to other known genes to ensure specificity.
-
Probe Generation:
-
Clone the selected Grm1 fragment into a plasmid vector containing RNA polymerase promoters (e.g., T7, SP6).
-
Linearize the plasmid downstream of the insert.
-
Perform in vitro transcription using a labeled nucleotide (e.g., DIG-UTP, Biotin-UTP) and the appropriate RNA polymerase to generate the antisense RNA probe.
-
A sense probe should also be synthesized as a negative control.
-
-
Probe Purification and Quantification: Purify the labeled probe using methods such as ethanol (B145695) precipitation or column purification. Quantify the probe concentration using a spectrophotometer.
II. Tissue Preparation
Proper tissue preparation is crucial for preserving both morphology and target mRNA.
-
Tissue Collection and Fixation:
-
Perfuse the animal with a suitable fixative (e.g., 4% paraformaldehyde in phosphate-buffered saline, PBS) to preserve tissue integrity.
-
Dissect the tissue of interest (e.g., brain, spinal cord) and post-fix in the same fixative for 4-24 hours at 4°C.
-
-
Cryoprotection and Sectioning:
-
Cryoprotect the fixed tissue by incubating in a sucrose (B13894) solution (e.g., 30% sucrose in PBS) until it sinks.
-
Embed the tissue in a suitable cryo-embedding medium (e.g., OCT) and freeze.
-
Cut frozen sections at a thickness of 10-20 µm using a cryostat and mount them on RNase-free, coated slides (e.g., SuperFrost Plus).
-
-
Slide Preparation:
-
Dry the slides for at least 30 minutes at room temperature.
-
Store slides at -80°C until use.
-
III. In Situ Hybridization Workflow
Ensure all solutions and equipment are RNase-free to prevent degradation of the target mRNA and RNA probe.
-
Pre-hybridization:
-
Bring slides to room temperature.
-
Fix sections with 4% paraformaldehyde in PBS for 10 minutes.
-
Wash twice with PBS for 5 minutes each.
-
Treat with Proteinase K (1-5 µg/mL in PBS) for 5-15 minutes at 37°C to improve probe penetration. The optimal time will need to be determined empirically for each tissue type.
-
Wash with PBS for 5 minutes.
-
Post-fix with 4% paraformaldehyde for 5 minutes.
-
Wash twice with PBS for 5 minutes each.
-
Acetylate the sections by incubating in 0.1 M triethanolamine (B1662121) containing 0.25% acetic anhydride (B1165640) for 10 minutes to reduce non-specific binding.
-
Wash with PBS for 5 minutes.
-
Dehydrate the sections through a series of ethanol washes (70%, 95%, 100%) for 2 minutes each and air dry.
-
-
Hybridization:
-
Prepare the hybridization buffer (e.g., 50% formamide, 5x SSC, 1x Denhardt's solution, 250 µg/mL yeast tRNA, 500 µg/mL salmon sperm DNA).
-
Dilute the labeled probe in the hybridization buffer to a final concentration of 100-500 ng/mL.
-
Denature the probe by heating at 80-85°C for 5 minutes, then immediately place on ice.
-
Apply the hybridization solution containing the probe to the tissue sections.
-
Cover with a coverslip and incubate in a humidified chamber at 55-65°C overnight.
-
-
Post-hybridization Washes:
-
Carefully remove the coverslips.
-
Wash the slides in 2x SSC at the hybridization temperature for 10 minutes.
-
Wash in 0.1x SSC at the hybridization temperature for 30 minutes (high stringency wash).
-
Wash twice in 0.1x SSC at room temperature for 5 minutes each.
-
-
Immunodetection:
-
Wash with a suitable buffer (e.g., MABT: maleic acid buffer with Tween-20).
-
Block non-specific binding by incubating with a blocking solution (e.g., 2% blocking reagent or 10% heat-inactivated sheep serum in MABT) for 1-2 hours at room temperature.
-
Incubate with an anti-digoxigenin (or anti-biotin) antibody conjugated to an enzyme (e.g., alkaline phosphatase, AP, or horseradish peroxidase, HRP) diluted in blocking solution, typically overnight at 4°C.
-
Wash three times with MABT for 15 minutes each.
-
-
Signal Detection:
-
Equilibrate the slides in the detection buffer (e.g., NTMT: 100 mM NaCl, 100 mM Tris-HCl pH 9.5, 50 mM MgCl₂, 0.1% Tween-20).
-
Incubate the slides with the chromogenic substrate (e.g., NBT/BCIP for AP, or DAB for HRP) in the dark until the desired signal intensity is reached.
-
Stop the reaction by washing with PBS.
-
-
Mounting and Imaging:
-
Counterstain with a nuclear stain (e.g., Nuclear Fast Red) if desired.
-
Dehydrate the sections through an ethanol series, clear with xylene, and mount with a permanent mounting medium.
-
Image the slides using a bright-field microscope.
-
Visualizations
Caption: Experimental workflow for mGluR1 mRNA in situ hybridization.
Caption: Simplified signaling pathway of mGluR1 and the antagonistic action of this compound.
Conclusion
This application note provides a comprehensive protocol for utilizing in situ hybridization to localize the mRNA of mGluR1, the molecular target of this compound. By following this detailed methodology, researchers can gain valuable insights into the tissue and cellular distribution of the receptor, which is fundamental for understanding the pharmacological profile of this compound and advancing its development as a potential therapeutic agent. The provided diagrams offer a clear visual representation of the experimental workflow and the underlying signaling pathway, aiding in the planning and interpretation of experiments.
References
Troubleshooting & Optimization
Optimizing YM-230888 Dosage for Behavioral Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of YM-230888 for behavioral studies in rodents. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and potent antagonist of the metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1). It acts by inhibiting the signaling pathway activated by the binding of glutamate to mGluR1. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates the Gαq/11 protein. This in turn activates phospholipase Cβ (PLCβ), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Q2: What is a typical effective oral dosage range for this compound in rodent behavioral studies?
Based on preclinical studies investigating the antinociceptive effects of this compound, an effective oral dosage range in mice and rats is between 3 mg/kg and 30 mg/kg . A dose of 10 mg/kg has been shown to produce significant effects in various pain models. It is important to note that this compound has been observed to not cause sedation or significant effects on locomotor activity at these doses.
Q3: How should this compound be prepared for oral administration?
This compound can be suspended in 0.5% (w/v) methylcellulose (B11928114) solution for oral administration (p.o.). To prepare the vehicle, dissolve 0.5 g of methylcellulose in 100 mL of distilled water. The appropriate amount of this compound can then be suspended in this vehicle to achieve the desired concentration for dosing.
Q4: What are some common behavioral assays used to assess the effects of this compound?
Given its demonstrated antinociceptive properties, common behavioral assays include:
-
Formalin Test: To assess inflammatory pain.
-
Tail-Flick Test: To evaluate thermal nociception.
-
Von Frey Test: To measure mechanical allodynia in models of neuropathic pain.
-
Hot Plate Test: To assess thermal hyperalgesia.
Locomotor activity should also be monitored to ensure that the observed behavioral effects are not due to sedation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No significant behavioral effect observed at the expected dose. | 1. Improper drug preparation or administration: The compound may not be homogenously suspended, leading to inaccurate dosing. 2. Low bioavailability: The compound may not be adequately absorbed. 3. Animal strain/species differences: The response to the compound can vary between different rodent strains or species. | 1. Ensure the this compound is finely ground and thoroughly vortexed in the 0.5% methylcellulose vehicle before each administration. 2. Confirm the oral gavage technique is correct to ensure the full dose is delivered to the stomach. Consider a pilot pharmacokinetic study to determine the time to maximum concentration (Tmax) in your specific animal model and adjust the timing of the behavioral test accordingly. 3. Review the literature for studies using the same strain/species. If none are available, a dose-response study may be necessary to determine the optimal dose for your model. |
| High variability in behavioral responses between animals. | 1. Inconsistent drug administration: Variability in the volume or concentration of the administered compound. 2. Stress during handling and dosing: Stress can significantly impact behavioral outcomes. 3. Individual differences in metabolism: Animals may metabolize the compound at different rates. | 1. Use precise pipetting and ensure the suspension is well-mixed before drawing each dose. 2. Acclimatize the animals to the handling and gavage procedures for several days before the experiment to minimize stress. 3. Increase the sample size per group to account for individual variability. Ensure animals are of a similar age and weight. |
| Unexpected sedative effects or a decrease in locomotor activity. | 1. Dose is too high: The administered dose may be approaching a level that causes off-target effects or general CNS depression. 2. Interaction with other experimental factors: Anesthesia or other administered substances could be potentiating a sedative effect. | 1. Conduct a dose-response study to identify the highest dose that does not produce sedative effects. Start with a lower dose (e.g., 1-3 mg/kg) and gradually increase it. 2. Carefully review all experimental procedures and substances to identify any potential interactions. If possible, avoid the use of other CNS-active agents. |
Quantitative Data Summary
The following table summarizes the oral dosage of this compound used in a key preclinical study.
| Compound | Species | Administration Route | Vehicle | Dosage Range | Observed Behavioral Effects | Reference |
| This compound | Mouse/Rat | Oral (p.o.) | 0.5% Methylcellulose | 3, 10, 30 mg/kg | Antinociceptive effects in models of inflammatory and neuropathic pain. No significant effect on locomotor activity. | Kohara et al., 2007 |
Experimental Protocols
Preparation of this compound for Oral Administration
-
Vehicle Preparation: Prepare a 0.5% (w/v) methylcellulose solution by slowly adding 0.5 g of methylcellulose to 100 mL of continuously stirring distilled water. Stir until fully dissolved.
-
Compound Suspension: Weigh the required amount of this compound and triturate it to a fine powder. Add a small volume of the 0.5% methylcellulose vehicle to the powder to create a paste. Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.
-
Dose Calculation: Calculate the volume to be administered to each animal based on its body weight and the desired dose (mg/kg). A typical administration volume for oral gavage in mice is 5-10 mL/kg.
Formalin Test Protocol in Mice
-
Acclimatization: Acclimate the mice to the testing environment (e.g., clear observation chambers) for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound (e.g., 3, 10, or 30 mg/kg, p.o.) or vehicle at a predetermined time before formalin injection (e.g., 60 minutes).
-
Formalin Injection: Inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately after the injection, place the mouse back into the observation chamber and record the cumulative time spent licking or biting the injected paw for two distinct periods: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
-
Data Analysis: Compare the time spent in nociceptive behaviors between the vehicle-treated and this compound-treated groups.
Visualizations
Technical Support Center: Investigating Potential Off-Target Effects of YM-230888 on mGluR5
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of YM-230888 on the metabotropic glutamate (B1630785) receptor 5 (mGluR5). While this compound is a known selective antagonist for metabotropic glutamate receptor 1 (mGluR1), unexpected experimental outcomes may lead researchers to explore its activity at other receptors, such as the closely related mGluR5.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments that could suggest off-target effects.
Question: My experimental results with this compound are not consistent with pure mGluR1 antagonism. How can I determine if mGluR5 is involved?
Answer:
If your results are anomalous, a systematic approach is needed to investigate potential off-target effects at mGluR5. Here are the initial steps:
-
Confirm the Purity and Identity of this compound: Ensure the compound you are using is pure and correctly identified. Impurities could be responsible for the unexpected effects.
-
Use a Structurally Unrelated mGluR1 Antagonist: Compare the effects of this compound with another selective mGluR1 antagonist that has a different chemical structure. If the anomalous effects persist only with this compound, it strengthens the suspicion of an off-target interaction.
-
Employ a Selective mGluR5 Antagonist: In your experimental system, use a well-characterized mGluR5 antagonist. If this antagonist blocks the unexpected effects of this compound, it provides strong evidence for mGluR5 involvement.
-
Directly Test for mGluR5 Activity: Perform binding assays or functional assays using cells that express mGluR5 but not mGluR1 to directly assess the activity of this compound at mGluR5.
Question: What specific experiments can I perform to test for potential off-target effects of this compound on mGluR5?
Answer:
To definitively assess the interaction of this compound with mGluR5, a combination of in vitro assays is recommended:
-
Radioligand Binding Assays: These assays will determine if this compound can displace a known mGluR5 radioligand from the receptor. This provides evidence of direct binding and allows for the determination of a binding affinity (Ki).
-
Functional Assays: These assays measure the functional consequences of any binding. Examples include:
-
Calcium Mobilization Assays: In cells expressing mGluR5, measure changes in intracellular calcium levels in response to an mGluR5 agonist in the presence and absence of this compound.
-
Inositol (B14025) Phosphate (B84403) (IP) Accumulation Assays: Since mGluR5 is a Gq-coupled receptor, its activation leads to the production of inositol phosphates. Measuring IP accumulation is a robust way to assess antagonism.[1]
-
-
Electrophysiology: In neurons or expression systems, you can measure mGluR5-mediated currents or changes in membrane potential and assess the effect of this compound.
Question: How can I differentiate between mGluR1-mediated and potential mGluR5-mediated effects in my cellular or tissue-based assay?
Answer:
To dissect the pharmacology of this compound in a system that expresses both mGluR1 and mGluR5, consider the following strategies:
-
Use of Selective Antagonists: Pre-treat your samples with a highly selective mGluR1 antagonist before applying this compound. If the unexpected effect remains, it is likely not mediated by mGluR1. Conversely, pre-treatment with a selective mGluR5 antagonist should block the anomalous effect if it is mGluR5-mediated.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate the expression of mGluR1 or mGluR5 in your cell model. The loss of the unexpected effect upon mGluR5 knockdown would be strong evidence for its involvement.
-
Cell Lines with Single Receptor Expression: Utilize cell lines that are engineered to express only mGluR1 or only mGluR5. This provides a clean system to characterize the activity of this compound at each receptor individually.
Frequently Asked Questions (FAQs)
What is an off-target effect?
An off-target effect occurs when a drug or compound binds to and alters the function of a biological target other than its intended primary target. These effects can lead to unexpected experimental results and, in a clinical context, adverse side effects.
Why is it important to characterize the selectivity of a compound like this compound?
What are the typical experimental approaches to determine a compound's selectivity profile?
A compound's selectivity is typically assessed by screening it against a panel of related and unrelated biological targets. This can involve:
-
Broad Ligand Binding Panels: Testing the compound's ability to displace radioligands from a large number of different receptors, ion channels, and enzymes.
-
Enzymatic Assays: For compounds targeting enzymes, their activity is tested against a panel of related enzymes.
-
Functional Assays: Assessing the compound's functional effects in cell lines expressing a wide range of potential off-targets.
Quantitative Data for this compound
The following table summarizes the known quantitative data for this compound at its primary target, mGluR1, and provides a template for data you would aim to collect for the potential off-target, mGluR5.
| Parameter | mGluR1 | mGluR5 (Hypothetical Data) |
| Binding Affinity (Ki) | 13 nM[1] | To be determined |
| Functional Antagonism (IC50) | 13 nM (Inositol phosphate production)[1] | To be determined |
Experimental Protocols
Protocol: Competition Binding Assay to Determine this compound Affinity at mGluR5
This protocol outlines a method to determine the binding affinity (Ki) of this compound for mGluR5 using a radioligand competition assay.
Materials:
-
Cell membranes prepared from a cell line stably expressing human mGluR5 (e.g., HEK293 or CHO cells).
-
[3H]-MPEP (a common radioligand for mGluR5).
-
This compound.
-
MPEP (unlabeled, for determining non-specific binding).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in binding buffer to create a range of concentrations to be tested.
-
Prepare a solution of [3H]-MPEP in binding buffer at a concentration near its Kd for mGluR5.
-
Prepare a high-concentration solution of unlabeled MPEP (e.g., 10 µM) to determine non-specific binding.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add cell membranes, [3H]-MPEP, and binding buffer.
-
Non-specific Binding: Add cell membranes, [3H]-MPEP, and the high-concentration unlabeled MPEP.
-
Competition Binding: Add cell membranes, [3H]-MPEP, and each concentration of this compound.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Signaling pathways of mGluR1 and mGluR5, illustrating the known antagonism of this compound at mGluR1 and its potential off-target interaction with mGluR5.
Caption: A logical workflow for the investigation and confirmation of suspected off-target effects of a compound.
References
YM-230888 stability in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of YM-230888 in long-term experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage of solid this compound, a temperature of -20°C is recommended. For short-term storage, 2-8°C is acceptable. The compound should be stored in a tightly sealed container in a dry and well-ventilated place.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound is soluble in DMSO and ethanol (B145695) up to 100 mM.[2] The choice of solvent will depend on the specific requirements of your experiment, including cell line tolerance. For cell-based assays, it is crucial to determine the maximum tolerable concentration of the solvent for your specific cell line, which is generally below 0.5% for DMSO in most cell cultures.
Q3: How should I store this compound stock solutions for long-term use?
Q4: Can I store this compound stock solutions at -20°C?
A4: Short-term storage of DMSO stock solutions at -20°C (up to one month) is generally acceptable. However, for long-term storage (up to six months), -80°C is recommended to minimize degradation.
Q5: How many freeze-thaw cycles can a this compound stock solution tolerate?
A5: To ensure the integrity of the compound, it is best to avoid repeated freeze-thaw cycles. Aliquoting the stock solution into single-use volumes is the recommended practice. If repeated use from a single vial is unavoidable, it is crucial to validate the stability of this compound under your specific freeze-thaw conditions.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity of this compound in cell-based assays.
-
Possible Cause: Compound degradation due to improper storage or handling.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution of this compound in high-purity, anhydrous DMSO.
-
Aliquot the new stock solution into single-use vials and store them at -80°C.
-
Perform a parallel experiment comparing the activity of the fresh stock solution with your older stock.
-
Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
-
-
Possible Cause: Precipitation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
When diluting the DMSO stock into your aqueous cell culture medium, ensure rapid and thorough mixing.
-
Visually inspect the final working solution for any signs of precipitation (cloudiness or visible particles).
-
Consider performing a serial dilution of the stock solution in the cell culture medium to minimize the risk of precipitation.
-
Determine the kinetic solubility of this compound in your specific assay medium.
-
-
Issue 2: Variability between experimental replicates.
-
Possible Cause: Inhomogeneous stock solution.
-
Troubleshooting Steps:
-
Ensure your stock solution is completely dissolved before each use by vortexing it thoroughly.
-
If the concentration is near the solubility limit, gentle warming to room temperature followed by vortexing may be necessary. Avoid excessive heat.
-
-
-
Possible Cause: Water absorption by DMSO.
-
Troubleshooting Steps:
-
Use anhydrous DMSO, preferably from a freshly opened bottle.
-
Minimize the time the DMSO stock bottle is open to the atmosphere.
-
For use in humid environments, consider storing DMSO under an inert gas like argon or nitrogen.
-
-
Data Presentation
Table 1: Physicochemical and Solubility Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 360.52 | [2] |
| Formula | C₁₉H₂₈N₄OS | [2] |
| CAS Number | 446257-23-4 | [2] |
| Purity | ≥99% (HPLC) | |
| Solubility in DMSO | Soluble to 100 mM | [2] |
| Solubility in Ethanol | Soluble to 100 mM | [2] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations | Reference |
| Solid | -20°C | Long-term | Tightly sealed container, dry, well-ventilated | [1] |
| 2-8°C | Short-term | Tightly sealed container, dry, well-ventilated | [1] | |
| Stock Solution (DMSO) | -80°C | Long-term (up to 6 months) | Anhydrous DMSO, single-use aliquots, Teflon-lined caps (B75204) | General Best Practice |
| -20°C | Short-term (up to 1 month) | Anhydrous DMSO, single-use aliquots | General Best Practice |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials with Teflon-lined screw caps
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to room temperature may be applied if necessary.
-
Aliquot the stock solution into single-use, sterile amber vials.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: In-Experiment Stability Assessment of this compound
This protocol outlines a method to assess the stability of this compound in your experimental medium over the duration of a long-term experiment.
-
Procedure:
-
Timepoint Zero (T=0):
-
Prepare the working solution of this compound in your cell culture medium at the final experimental concentration.
-
Immediately take an aliquot of this solution and store it at -80°C. This will serve as your baseline reference.
-
-
Incubation:
-
Incubate the remaining working solution under the same conditions as your experiment (e.g., 37°C, 5% CO₂).
-
-
Subsequent Timepoints:
-
At various time points throughout your experiment (e.g., 24h, 48h, 72h), take additional aliquots from the incubated working solution and store them at -80°C.
-
-
Analysis:
-
At the end of the experiment, thaw all the collected aliquots.
-
Analyze the concentration and purity of this compound in each aliquot using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Compare the results from the incubated time points to the T=0 sample to determine the percentage of degradation over time.
-
-
Protocol 3: Cell-Based Functional Assay for this compound Activity
This protocol provides a general framework for assessing the bioactivity of this compound by measuring its ability to inhibit mGluR1-mediated signaling.
-
Cell Culture:
-
Culture a cell line endogenously expressing or engineered to express metabotropic glutamate (B1630785) receptor 1 (mGluR1).
-
Maintain the cells in the appropriate growth medium and conditions.
-
-
Cell Seeding:
-
Seed the cells into a multi-well plate at an optimized density to ensure they are in the logarithmic growth phase during the assay.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium from your stock solution.
-
Also, prepare a vehicle control containing the same final concentration of DMSO.
-
Remove the growth medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Pre-incubate the cells with the compound for a sufficient time to allow for receptor binding.
-
-
Receptor Activation:
-
Stimulate the cells with a known mGluR1 agonist (e.g., L-quisqualic acid or (S)-3,5-DHPG) at a concentration that elicits a sub-maximal response (EC₈₀).
-
-
Signal Detection:
-
Measure the downstream signaling event associated with mGluR1 activation. A common method is to measure the intracellular calcium mobilization using a fluorescent calcium indicator (e.g., Fluo-4 AM) and a plate reader with fluorescence detection capabilities.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist-induced response for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Mandatory Visualization
Caption: mGluR1 Signaling Pathway and Point of Inhibition by this compound.
Caption: Workflow for Assessing In-Experiment Stability of this compound.
Caption: General Workflow for a Cell-Based Functional Assay of this compound.
References
YM-230888 In Vitro Solubility: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with YM-230888 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound?
A1: this compound is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) at concentrations up to 100 mM. However, its aqueous solubility is significantly lower and can be a limiting factor in in vitro assays.
Q2: Why is my this compound precipitating when I add it to my aqueous cell culture medium or buffer?
A2: Precipitation upon addition to aqueous solutions is a common issue for compounds that are highly soluble in organic solvents like DMSO but have poor aqueous solubility. This occurs because the compound, which is stable in the organic solvent, becomes supersaturated and falls out of solution when diluted into an aqueous environment where it is less soluble.
Q3: What is the maximum recommended concentration of DMSO in a typical in vitro assay?
A3: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most in vitro assays should be kept below 0.5%, and ideally at or below 0.1%.
Q4: How can I visually check for compound precipitation in my experiment?
A4: You can visually inspect your solutions for any signs of cloudiness, turbidity, or visible particles. For a more sensitive assessment, you can measure the absorbance or light scattering of your solution using a spectrophotometer or nephelometer.
Troubleshooting Guide
Issue: Compound Precipitation Upon Dilution
If you observe precipitation when diluting your this compound stock solution into your aqueous experimental buffer, consider the following troubleshooting steps.
Workflow for Addressing Precipitation:
addressing YM-230888 blood-brain barrier penetration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with YM-230888, with a specific focus on addressing its potential blood-brain barrier (BBB) penetration.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound relevant to blood-brain barrier (BBB) penetration?
A1: The available data on this compound's physicochemical properties are summarized below. These parameters are crucial for an initial assessment of its potential to cross the BBB.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight (M.Wt) | 360.52 g/mol | |
| Formula | C₁₉H₂₈N₄OS | |
| Purity | ≥99% | [1] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | |
| Chemical Name | 4-(Cycloheptylamino)-N-[[(2R)-tetrahydro-2-furanyl]methyl]-thieno[2,3-d]pyrimidine-6-methanamine | [1] |
Disclaimer: This information is based on publicly available data from chemical suppliers and may vary between batches.
Q2: Based on its properties, what are the potential challenges for this compound in crossing the blood-brain barrier?
Q3: What are the general strategies to improve the BBB penetration of a small molecule like this compound?
A3: Several strategies can be employed to enhance the CNS penetration of small molecules. These approaches generally involve structural modifications to increase lipophilicity, reduce susceptibility to efflux pumps like P-glycoprotein (P-gp), or utilize endogenous transport mechanisms.[2][3][5] Some common strategies include:
-
Increasing Lipophilicity: Modifying the molecule to make it more lipid-soluble can enhance its ability to passively diffuse across the lipid-rich membranes of the BBB endothelial cells.[5]
-
Prodrug Approach: A biologically inactive derivative (prodrug) can be designed to have improved BBB permeability. Once in the brain, it is converted to the active drug.[6]
-
Efflux Pump Evasion: Structural modifications can be made to reduce the molecule's affinity for efflux transporters that actively pump substances out of the brain.[5]
-
Receptor-Mediated Transcytosis (RMT): The molecule can be conjugated to a ligand that binds to specific receptors on the BBB, such as the transferrin receptor, to be actively transported into the brain.[6][7]
Troubleshooting Guides
Problem: In vivo experiments show low or no CNS activity of this compound despite in vitro potency.
Possible Cause: Poor blood-brain barrier penetration.
Troubleshooting Steps:
-
Verify Peripheral Activity: Confirm that the compound is active in a peripheral model to rule out issues with formulation or intrinsic activity.
-
Assess Brain and Plasma Concentrations: Conduct pharmacokinetic studies to determine the brain-to-plasma concentration ratio (Kp). A low Kp value would confirm poor BBB penetration.
-
In Vitro BBB Model: Utilize an in vitro model, such as a parallel artificial membrane permeability assay (PAMPA-BBB) or a cell-based model with brain endothelial cells, to assess the passive permeability and potential for active transport or efflux of this compound.[8][9]
-
Consider Structural Modifications: If poor permeability is confirmed, consider medicinal chemistry efforts to synthesize analogs with improved physicochemical properties for CNS penetration.
Problem: High variability in CNS effects of this compound across different experiments.
Possible Cause: Saturation of transport mechanisms or interaction with efflux pumps.
Troubleshooting Steps:
-
Dose-Response Study: Perform a dose-response study to see if the CNS effects plateau at higher doses, which could indicate saturation of an influx transporter.
-
Co-administration with Efflux Inhibitors: In preclinical models, co-administer this compound with known P-gp inhibitors (e.g., verapamil, cyclosporin (B1163) A) to see if CNS exposure and efficacy are increased. This can indicate if this compound is a substrate for efflux pumps.[5]
-
Formulation Check: Ensure the formulation is consistent across experiments and that the compound is fully solubilized.
Experimental Protocols
Protocol 1: In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This assay provides a rapid assessment of a compound's passive permeability across an artificial membrane designed to mimic the BBB.
Materials:
-
96-well filter plates with a lipid-infused artificial membrane
-
96-well acceptor plates
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Control compounds with known BBB permeability (e.g., caffeine (B1668208) for high permeability, atenolol (B1665814) for low permeability)
-
Plate reader for UV-Vis spectroscopy
Methodology:
-
Prepare a stock solution of this compound and control compounds in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions in PBS to the desired final concentration.
-
Add the compound solutions to the donor wells of the filter plate.
-
Fill the acceptor wells with PBS.
-
Carefully place the filter plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution.
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a plate reader.
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-Vd * Va) / (A * t * (Vd + Va)) * ln(1 - (Ca / Ceq)) Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, Ca is the concentration in the acceptor well, and Ceq is the equilibrium concentration.
Protocol 2: In Vivo Brain Homogenate and Plasma Analysis for Kp Determination
This protocol determines the brain-to-plasma concentration ratio (Kp) of this compound in a rodent model.
Materials:
-
This compound
-
Vehicle for administration (e.g., saline, DMSO/saline mixture)
-
Rodents (e.g., mice or rats)
-
Blood collection tubes with anticoagulant
-
Brain homogenization buffer
-
Homogenizer
-
Analytical method for quantifying this compound (e.g., LC-MS/MS)
Methodology:
-
Administer this compound to the animals at the desired dose and route (e.g., intravenous, intraperitoneal).
-
At a predetermined time point (e.g., peak plasma concentration), collect a blood sample via cardiac puncture and euthanize the animal.
-
Perfuse the brain with ice-cold saline to remove residual blood.
-
Harvest the brain and weigh it.
-
Homogenize the brain tissue in a known volume of homogenization buffer.
-
Centrifuge the blood sample to separate the plasma.
-
Extract this compound from both the plasma and brain homogenate samples.
-
Quantify the concentration of this compound in both matrices using a validated analytical method.
-
Calculate the Kp value: Kp = Cbrain / Cplasma Where Cbrain is the concentration of this compound in the brain homogenate and Cplasma is the concentration in the plasma.
Visualizations
Caption: Strategies to improve blood-brain barrier penetration.
Caption: Experimental workflow for assessing BBB penetration.
References
- 1. YM 230888 | CAS 446257-23-4 | YM230888 | Tocris Bioscience [tocris.com]
- 2. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of blood-brain barrier penetration: in silico, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigating blood-brain barrier penetration and neurotoxicity of natural products for central nervous system drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: YM-230888 Antagonist Washout Period Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in determining the appropriate washout period for the selective mGlu1 antagonist, YM-230888, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a washout period and why is it critical in experiments involving antagonists like this compound?
A washout period is a drug-free interval in an experiment designed to ensure that the effects of a previously administered substance have been completely eliminated before a new treatment is introduced. This is crucial for obtaining accurate and unbiased results, as any residual effects from the previous treatment could interfere with the interpretation of the new data. For a high-affinity antagonist like this compound, an adequate washout period is essential to allow the receptor system to return to its baseline state.
When the pharmacokinetic data, such as the half-life, of a compound is unknown, an empirical approach using functional assays is the recommended method for determining an adequate washout period. This involves treating the experimental system (cells or animals) with this compound, washing it out, and then measuring the time it takes for the biological response to the mGlu1 receptor agonist to return to pre-antagonist levels.
Q3: What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGlu1).[1] It blocks the signaling pathway that is normally activated by the binding of the neurotransmitter glutamate to the mGlu1 receptor.
Q4: What are the key signaling events downstream of mGlu1 receptor activation that can be used for a functional washout assay?
The mGlu1 receptor is a Gq-protein coupled receptor (GPCR).[2] Its activation initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to the production of inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[5][6][7] This increase in intracellular Ca2+ is a robust and measurable downstream event that is commonly used in functional assays for GPCRs.[5][6][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent baseline response after washout | Incomplete washout of this compound. | Increase the duration of the washout period and/or the number of washes. Verify the effectiveness of the wash procedure by testing the supernatant on naive cells. |
| Cell health compromised by repeated washes. | Optimize the washing procedure to be as gentle as possible. Use a balanced salt solution and minimize the duration of cell manipulation. | |
| Agonist response remains inhibited after the presumed washout period | The washout period is too short. | Perform a time-course experiment to empirically determine the necessary washout duration. Measure the agonist response at multiple time points after washout until the response returns to baseline. |
| This compound exhibits slow dissociation kinetics (long receptor residence time). | For high-affinity antagonists, a longer washout period than the standard 5 half-lives may be necessary. The empirical determination through functional assays is critical in this case. | |
| High variability in functional assay results | Inconsistent cell density or health. | Ensure consistent cell seeding density and monitor cell viability throughout the experiment. |
| Inconsistent agonist or antagonist concentrations. | Prepare fresh solutions of agonists and antagonists for each experiment and verify their concentrations. | |
| Fluctuation in assay conditions (e.g., temperature, incubation times). | Standardize all assay parameters and ensure they are consistently maintained across all experiments. |
Experimental Protocols for Empirical Washout Period Determination
Given the lack of published pharmacokinetic data for this compound, the following detailed protocols describe how to empirically determine the washout period using functional assays.
In Vitro Washout Protocol: Calcium Mobilization Assay
This protocol is designed for cell lines endogenously or recombinantly expressing the mGlu1 receptor.
Materials:
-
Cells expressing mGlu1 receptor
-
Cell culture medium
-
This compound
-
mGlu1 receptor agonist (e.g., Glutamate or DHPG)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Balanced salt solution (e.g., HBSS)
-
Multi-well plates (e.g., 96-well black, clear bottom)
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed the mGlu1-expressing cells in a 96-well plate at an appropriate density and allow them to adhere and grow overnight.
-
Antagonist Incubation: Treat the cells with a concentration of this compound that is known to cause significant antagonism (e.g., 10x IC50). Incubate for a period sufficient to ensure receptor binding equilibrium.
-
Washout Procedure:
-
Aspirate the medium containing this compound.
-
Gently wash the cells with pre-warmed balanced salt solution. Repeat the wash step 3-5 times to ensure complete removal of the antagonist.
-
After the final wash, add fresh, antagonist-free medium to the wells.
-
-
Washout Time-Course: Incubate the cells for varying durations (e.g., 0, 1, 2, 4, 8, 12, 24 hours) to represent different washout periods.
-
Calcium Dye Loading: At the end of each washout period, load the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions.
-
Functional Assay:
-
Measure the baseline fluorescence.
-
Add a known concentration of the mGlu1 agonist to the wells.
-
Immediately begin kinetic measurement of fluorescence changes over time. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each washout time point.
-
Compare the agonist response at each washout time point to the response in control cells that were not treated with this compound.
-
The appropriate washout period is the time point at which the agonist response in the this compound-treated cells is no longer significantly different from the control cells.
-
In Vivo Washout Protocol: Behavioral Assay
This protocol uses a behavioral test in rodents that is sensitive to the modulation of mGlu1 receptors.
Materials:
-
Rodents (e.g., rats or mice)
-
This compound
-
Vehicle control
-
Apparatus for a relevant behavioral test (e.g., open field for locomotor activity, elevated plus maze for anxiety, or a cognitive task known to be modulated by mGlu1).[8][9][10]
-
Data acquisition and analysis software
Procedure:
-
Baseline Behavioral Testing: Acclimate the animals to the testing environment and establish a stable baseline performance in the chosen behavioral task.
-
Antagonist Administration: Administer this compound to a group of animals at a dose known to have a behavioral effect. Administer vehicle to a control group.
-
Washout Period: After the last dose of this compound, begin the washout period.
-
Time-Course Behavioral Testing: Test separate subgroups of animals at different time points after the last antagonist administration (e.g., 24, 48, 72, 96 hours).
-
Data Collection and Analysis:
-
Record the behavioral parameters relevant to the chosen task.
-
Compare the performance of the this compound-treated groups at each washout time point to the vehicle-treated control group.
-
The appropriate washout period is the time point at which the behavior of the this compound-treated animals is no longer significantly different from the control group.
-
Visualizations
Caption: Workflow for determining the this compound washout period.
Caption: Simplified mGlu1 receptor signaling pathway.
References
- 1. [Research progress of selective mGluR1 antagonists] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Group I Metabotropic Glutamate Receptors and Interacting Partners: An Update [mdpi.com]
- 4. Group I Metabotropic Glutamate Receptors and Interacting Partners: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of intracellular Ca2+ mobilization to study GPCR signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of mGlu1 receptor blockade on working memory, time estimation, and impulsivity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effects of mGlu1 receptor blockade on anxiety-related behaviour in the rat lick suppression test - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: YM-230888 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective mGlu1 antagonist, YM-230888. Our goal is to help you address specific issues you may encounter during your in vivo experiments, with a focus on controlling for potential sedative effects.
Frequently Asked Questions (FAQs)
Q1: My animals are showing signs of sedation after administering this compound. Is this a known side effect?
A1: This is an unexpected observation. Published literature indicates that this compound, a selective mGlu1 antagonist, exhibits no significant sedative effect on locomotor activity.[1][2] Its primary activity is as an antinociceptive and analgesic agent.[1][2] If you are observing sedative-like effects, it may be due to experimental variables. Please see our troubleshooting guide below for further assistance.
Q2: What is the established mechanism of action for this compound?
A2: this compound is a selective antagonist for the metabotropic glutamate (B1630785) receptor 1 (mGlu1).[1][2] It inhibits mGlu1-mediated inositol (B14025) phosphate (B84403) production.[1][2] The diagram below illustrates the general signaling pathway of mGlu1 receptor antagonism.
Troubleshooting Guide: Unexpected Sedative-like Effects
If you are observing unexpected sedative-like behavior in your in vivo studies with this compound, this guide will help you troubleshoot potential causes.
Q3: I am observing reduced locomotor activity. How can I determine if this is sedation?
A3: Reduced locomotor activity can be a sign of sedation, but it can also indicate other motor impairments or sickness. It is crucial to differentiate these possibilities. The workflow below can guide your investigation.
Q4: Could my experimental parameters be causing these sedative-like effects?
A4: Yes, several factors in your experimental design could contribute to these observations:
-
Dosage: High concentrations of a compound can lead to off-target effects. Review the literature for established dose ranges for your specific model and application.
-
Compound Purity and Formulation: Ensure the purity of your this compound lot. Impurities could have their own pharmacological effects. Additionally, the vehicle used for administration should be tested alone to rule out any sedative properties.
-
Animal Strain and Species: Different rodent strains can have varying sensitivities to pharmacological agents.
-
Behavioral Assay: The specific behavioral test being used might be sensitive to subtle motor or motivational changes that could be misinterpreted as sedation.
Experimental Protocols for Assessing Sedation
To quantitatively assess and control for potential sedative effects, consider implementing the following protocols.
Protocol 1: Open Field Test for Locomotor Activity
-
Objective: To measure spontaneous locomotor activity and exploratory behavior.
-
Methodology:
-
Acclimate the animal to the testing room for at least 30 minutes.
-
Administer this compound or vehicle control at the desired dose and route.
-
At the time of peak compound effect, place the animal in the center of an open field arena (e.g., 40x40 cm).
-
Record activity using an automated tracking system for 15-30 minutes.
-
Key parameters to analyze include total distance traveled, time spent mobile vs. immobile, and entries into the center zone. A significant decrease in distance traveled and mobile time may suggest sedation.
-
Protocol 2: Thiopental-Induced Sleeping Time
-
Objective: To determine if a test compound potentiates the effects of a known hypnotic agent.
-
Methodology:
-
Administer this compound or vehicle control to different groups of animals.
-
After a suitable pre-treatment time (e.g., 30 minutes), administer a sub-hypnotic or hypnotic dose of a GABAergic agonist like thiopental (B1682321) sodium.[3]
-
Measure the latency to the loss of the righting reflex (time to sleep onset) and the duration of the loss of the righting reflex (total sleep time).[3]
-
A significant reduction in sleep latency or increase in sleep duration in the this compound group compared to the control would suggest a sedative or hypnotic-potentiating effect.
-
Data Presentation
The following tables summarize key quantitative data for this compound and provide a comparison with a known sedative agent.
Table 1: In Vitro and In Vivo Data for this compound
| Parameter | Value | Species | Notes |
| Ki (mGlu1) | 13 nM | Rat | Selective mGlu1 antagonist activity.[1][2] |
| IC50 | 13 nM | Rat | Inhibition of inositol phosphate production in cerebellar granule cells.[1][2] |
| Locomotor Activity | No significant effect | Rodent | Does not exhibit sedative effects at effective analgesic doses.[1][2] |
Table 2: Example Data for a Sedative Agent (Medetomidine)
| Parameter | Dose | Species | Effect | Reversal Agent |
| Sedation | 20-40 µg/kg (IM) | Dog | Rapid, dose-dependent sedation.[4] | Atipamezole[4] |
| Heart Rate | 20-40 µg/kg (IM) | Dog | Bradycardia (decreased heart rate).[4][5] | Atipamezole[4] |
| Respiratory Rate | 20-40 µg/kg (IM) | Dog | Decreased respiratory rate.[4][5] | Atipamezole[4] |
Distinguishing Sedation from Motor Impairment
It is critical to differentiate between a compound's sedative effects and its potential to cause motor impairment. The following diagram outlines the logical relationship between these concepts and appropriate assays.
References
- 1. YM 230888 | CAS 446257-23-4 | YM230888 | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Assessment of Sedative Activity of Lonicerin: In Vivo Approach With Pharmacokinetics and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Medetomidine sedation in dogs and cats: a review of its pharmacology, antagonism and dose - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing YM-230888 Cross-Reactivity with Other Receptors
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for assessing the cross-reactivity of the selective metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonist, YM-230888.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the metabotropic glutamate receptor 1 (mGluR1). It acts as a potent and selective non-competitive antagonist at this receptor.
Q2: What is the reported potency of this compound for mGluR1?
A2: this compound exhibits high potency for mGluR1, with a reported Ki (inhibitor constant) and IC50 (half-maximal inhibitory concentration) of approximately 13 nM.
Q3: Has the selectivity of this compound against other mGluRs been evaluated?
Q4: Why is assessing cross-reactivity important?
A4: Assessing the cross-reactivity, or off-target binding, of a compound like this compound is crucial to understand its specificity and potential for side effects. Off-target interactions can lead to unexpected pharmacological effects, which can be either beneficial or detrimental. A thorough cross-reactivity profile is a critical component of preclinical safety and efficacy evaluation.
Q5: What are the common methods to assess receptor cross-reactivity?
A5: The most common methods include radioligand binding assays, where the test compound's ability to displace a known radiolabeled ligand from a panel of receptors is measured. Functional assays, such as inositol (B14025) phosphate (B84403) accumulation assays for Gq-coupled receptors, are also used to determine if binding to an off-target receptor results in a functional consequence.
Data Presentation: Selectivity Profile of a Representative mGluR1 Antagonist
While a comprehensive public dataset for this compound is limited, the following table presents the selectivity profile of another potent and selective mGluR1 antagonist, JNJ16259685 , which serves as a representative example of the high selectivity achievable for this class of compounds.
| Receptor Target | Ki (nM) | IC50 (nM) | Selectivity vs. mGluR1 (based on Ki) | Reference |
| mGluR1 | 0.34 | 1.21 (human) | - | [1] |
| mGluR5 | >136 | >400-fold | [2] | |
| mGluR2 | >10,000 | >29,000-fold | [2] | |
| mGluR3 | >10,000 | >29,000-fold | [2] | |
| mGluR4 | >10,000 | >29,000-fold | [2] | |
| mGluR6 | >10,000 | >29,000-fold | [2] | |
| AMPA Receptor | >10,000 | >29,000-fold | [2] | |
| NMDA Receptor | >10,000 | >29,000-fold | [2] |
Note: Data for JNJ16259685 is presented to illustrate a typical selectivity profile for a highly selective mGluR1 antagonist.
Experimental Protocols
This protocol outlines a general procedure to assess the binding of this compound to a panel of receptors using a competitive radioligand binding assay.
Objective: To determine the binding affinity (Ki) of this compound for various receptors by measuring its ability to displace a specific high-affinity radioligand.
Materials:
-
Cell membranes prepared from cells expressing the target receptors.
-
A suitable radioligand for each target receptor (e.g., [3H]-labeled antagonist).
-
This compound stock solution (in DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).
-
Non-specific binding control (a high concentration of a known unlabeled ligand for the target receptor).
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation cocktail.
-
Microplate scintillation counter.
-
Plate shaker.
-
Cell harvester.
Workflow Diagram:
References
Technical Support Center: Managing YM-230888 Variability in Experimental Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential variability when working with the selective mGlu1 antagonist, YM-230888.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGlu1).[1] It acts as a non-competitive antagonist, binding to an allosteric site on the receptor.[2] The primary mechanism of action involves the inhibition of the Gq/11 signaling pathway, which is activated upon glutamate binding to mGlu1. This pathway typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of intracellular calcium. By blocking this cascade, this compound effectively reduces the downstream signaling events mediated by mGlu1 activation.
Q2: What are the common sources of variability in experiments using this compound?
Variability in experimental results with this compound, as with many small molecule inhibitors, can arise from several factors:
-
Compound Handling and Storage: Improper storage can lead to degradation of the compound. Stock solutions should be stored at -20°C or -80°C for long-term stability. Repeated freeze-thaw cycles should be avoided.
-
Solubility Issues: While this compound is soluble in DMSO and ethanol, its solubility in aqueous buffers can be limited. Precipitation of the compound in your assay can lead to inconsistent concentrations and, consequently, variable results.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and the health of the cells can significantly impact their response to this compound.
-
Assay-Specific Parameters: Inconsistent incubation times, reagent concentrations, and detection methods can all contribute to variability.
Q3: I am observing a decrease in the inhibitory activity of my this compound stock solution. What could be the cause?
A decrease in activity is often due to compound degradation. To minimize this, it is crucial to prepare fresh working solutions from a frozen stock for each experiment. If you suspect your stock solution has degraded, it is recommended to prepare a fresh stock from the solid compound. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
Q4: I am seeing inconsistent results between different batches of experiments. What should I check?
For inconsistent results between batches, consider the following:
-
Compound Integrity: Always use a fresh aliquot of your this compound stock solution.
-
Cell Health: Ensure your cells are healthy and within a consistent passage number range. Regularly check for mycoplasma contamination.
-
Reagent Quality: Use fresh, high-quality reagents for your assays.
-
Standardization: Maintain consistent experimental conditions, including cell seeding density, treatment duration, and assay procedures.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation in Aqueous Buffers
Symptoms:
-
Visible precipitate in the working solution or assay plate.
-
Lower than expected inhibitory effect.
-
High variability between replicate wells.
Troubleshooting Steps:
-
Optimize Solvent Concentration: While DMSO is a common solvent for stock solutions, ensure the final concentration in your assay medium is low (typically <0.1%) to prevent solvent-induced artifacts and precipitation.
-
Sonication: Briefly sonicate the working solution to aid dissolution.
-
pH Adjustment: The solubility of this compound may be pH-dependent. Test the effect of slightly adjusting the pH of your assay buffer.
-
Use of Pluronic F-127: For in vitro assays, incorporating a low concentration (0.01-0.05%) of a non-ionic surfactant like Pluronic F-127 can help maintain solubility.
Issue 2: Inconsistent IC50 Values in Cell-Based Assays
Symptoms:
-
Significant variation in the calculated IC50 value for this compound across different experiments.
Troubleshooting Steps:
-
Verify Cell Health and Density: Ensure that cells are in the logarithmic growth phase and that the seeding density is consistent across all experiments. Over-confluent or unhealthy cells can exhibit altered responses to inhibitors.
-
Standardize Incubation Time: The apparent IC50 value can be influenced by the incubation time with the compound. Use a consistent incubation time for all experiments.
-
Control for Serum Effects: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. If possible, reduce the serum concentration during the treatment period or use a serum-free medium, ensuring cell viability is not compromised.
-
Assay Method Consistency: Ensure that the protocol for your cell viability or functional assay (e.g., MTT, CellTiter-Glo®, or inositol phosphate (B84403) assay) is followed precisely in every experiment.
Issue 3: Unexpected or Off-Target Effects
Symptoms:
-
Observing cellular effects that are not consistent with mGlu1 inhibition.
-
Effects observed at concentrations significantly different from the known IC50.
Troubleshooting Steps:
-
Confirm On-Target Effect: Use a structurally different mGlu1 antagonist as a positive control. If both compounds produce the same phenotype, it is more likely to be an on-target effect.
-
Rescue Experiment: If possible, perform a rescue experiment by overexpressing mGlu1 to see if the effect of this compound is diminished.
-
Dose-Response Analysis: Perform a careful dose-response analysis. Off-target effects often occur at higher concentrations.
-
Selectivity Profiling: this compound has been shown to be selective for mGlu1 over other mGlu receptor subtypes.[2] However, for novel or unexpected findings, consider the possibility of off-target effects on other receptors or kinases. If available, consult broader selectivity profiling data.
Quantitative Data
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Type/Assay Condition | Reference |
| Ki | 13 ± 2.5 nM | Allosteric site of mGlu1 receptor | [2] |
| IC50 | 13 ± 2.4 nM | mGlu1-mediated inositol phosphate production in rat cerebellar granule cells | [2] |
Table 2: In Vivo Efficacy of this compound in Rodent Models of Chronic Pain
| Model | Effect | ED50 / Effective Dose | Reference |
| L5/L6 Spinal Nerve Ligation | Recovery of mechanical allodynia | 8.4 mg/kg p.o. | [2] |
| Streptozotocin-induced Hyperalgesia | Antinociceptive response | 10 and 30 mg/kg p.o. | [2] |
| Complete Freund's Adjuvant-induced Arthritis | Reduction in pain parameters | 30 mg/kg p.o. | [2] |
Table 3: In Vivo Effects on Motor Function
| Test | Dose | Outcome | Reference |
| Rotarod Performance | 10 or 30 mg/kg p.o. | No significant effect | [2] |
| Rotarod Performance | 100 mg/kg p.o. | Significant decrease | [2] |
| Locomotor Activity | Up to 100 mg/kg p.o. | No significant sedative effect | [2] |
Experimental Protocols
Key Experiment: Inositol Phosphate Accumulation Assay
This assay is a direct functional readout of Gq-coupled receptor activation, such as mGlu1.
Materials:
-
Cells expressing mGlu1 receptor (e.g., primary cerebellar granule cells, or a recombinant cell line like HEK293 or CHO cells stably expressing mGlu1).
-
Myo-[³H]inositol.
-
Assay buffer (e.g., HBSS with 10 mM HEPES and 10 mM LiCl, pH 7.4).
-
Agonist (e.g., Glutamate or Quisqualate).
-
This compound.
-
Lysis buffer (e.g., 0.1 M Formic Acid).
-
Anion exchange resin (e.g., Dowex AG1-X8).
-
Scintillation cocktail.
Methodology:
-
Cell Seeding and Labeling:
-
Seed cells in 24- or 48-well plates.
-
Allow cells to adhere and grow overnight.
-
Replace the medium with inositol-free medium containing myo-[³H]inositol (1-2 µCi/mL) and incubate for 16-24 hours to label the cellular phosphoinositide pools.
-
-
Compound Treatment:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes.
-
Stimulate the cells with an EC80 concentration of an mGlu1 agonist for 30-60 minutes.
-
-
Lysis and Inositol Phosphate Separation:
-
Aspirate the assay buffer and lyse the cells with ice-cold lysis buffer.
-
Transfer the lysates to tubes containing the anion exchange resin.
-
Wash the resin to remove free [³H]inositol.
-
Elute the total [³H]inositol phosphates with a high salt buffer (e.g., 1 M ammonium (B1175870) formate/0.1 M formic acid).
-
-
Quantification:
-
Add the eluate to a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizations
Caption: mGlu1 Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: Troubleshooting Workflow for Inconsistent this compound Experimental Results.
References
Technical Support Center: Understanding YM-230888 Pharmacokinetic Variability in Rodent Strains
Introduction
YM-230888 is a selective antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), a target of interest in various research fields. As with any novel compound, understanding its pharmacokinetic (PK) profile is crucial for the successful design and interpretation of in vivo studies. A key challenge often faced by researchers is the inherent variability in drug metabolism and disposition among different rodent strains.
This technical support center provides a comprehensive guide to understanding and troubleshooting potential pharmacokinetic variability of this compound in rodent models. While specific pharmacokinetic data for this compound across different rodent strains is not currently available in the public domain, this guide offers general principles, troubleshooting advice, and standardized protocols to enable researchers to characterize the compound's behavior in their chosen animal models. By anticipating and addressing potential sources of variability, researchers can enhance the reproducibility and reliability of their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is it important to consider pharmacokinetic variability between different rodent strains?
Pharmacokinetic variability can significantly impact the concentration of a drug that reaches its target, thereby influencing its efficacy and toxicity. Different strains of mice and rats can exhibit substantial differences in drug absorption, distribution, metabolism, and excretion (ADME). These differences can arise from genetic variations in drug-metabolizing enzymes (e.g., cytochrome P450s), transporters, and plasma proteins. Therefore, the same dose of this compound may result in vastly different systemic exposures in a C57BL/6 mouse compared to a BALB/c mouse, or a Sprague-Dawley rat versus a Wistar rat.
Q2: What are the primary factors that contribute to pharmacokinetic variability in rodents?
The main factors include:
-
Genetics: Different strains have distinct genetic makeups, leading to variations in the expression and activity of metabolic enzymes and drug transporters.
-
Physiology: Age, sex, and health status of the animals can influence drug disposition.
-
Environment: Factors such as diet, housing conditions, and circadian rhythms can affect physiological processes that influence pharmacokinetics.
-
Drug Formulation: The vehicle used to dissolve and administer this compound can impact its absorption rate and bioavailability.
Q3: If no pharmacokinetic data is available for this compound in my specific rodent strain, what is the best practice?
The most prudent approach is to conduct a preliminary pharmacokinetic study in a small cohort of the specific strain you intend to use for your main efficacy or toxicology experiments. This will provide essential data on key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½). This data will enable you to select an appropriate dose and dosing regimen for your subsequent studies.
Q4: Can I extrapolate pharmacokinetic data from one rodent species to another (e.g., from rats to mice)?
While data from one species can provide initial estimates, direct extrapolation is often unreliable. Rats and mice can have significant differences in drug metabolism. For instance, some metabolic pathways may be more prominent in one species than the other.[1][2][3][4][5] Therefore, it is highly recommended to generate species-specific pharmacokinetic data.
Troubleshooting Guides
Issue 1: High inter-individual variability in plasma concentrations of this compound within the same strain.
-
Question: I administered the same dose of this compound to several animals of the same strain, but the plasma concentrations are highly variable. What could be the cause?
-
Answer:
-
Dosing Technique: Inconsistent administration (e.g., incomplete oral gavage, subcutaneous leakage) can be a major source of variability. Ensure that the dosing procedure is standardized and performed by a trained individual.
-
Animal Health: Underlying health issues in some animals can affect drug absorption and metabolism. Use healthy animals from a reputable supplier and allow for an adequate acclimatization period.
-
Food and Water Access: The presence of food in the stomach can affect the absorption of orally administered drugs. Consider fasting the animals before dosing, but be mindful of the potential for dehydration.
-
Sample Collection and Processing: Inconsistent timing of blood draws or improper sample handling (e.g., hemolysis, delayed plasma separation) can introduce variability. Standardize your sample collection and processing protocol.
-
Issue 2: Unexpectedly low or high systemic exposure (AUC) of this compound.
-
Question: The measured plasma concentrations of this compound are much lower/higher than anticipated. What should I investigate?
-
Answer:
-
Low Exposure:
-
Poor Solubility/Absorption: this compound may have low aqueous solubility, leading to poor absorption after oral administration. Consider reformulating the compound in a different vehicle or using a different route of administration (e.g., intravenous, intraperitoneal).
-
High First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation. An intravenous administration study can help determine the extent of first-pass metabolism.
-
-
High Exposure:
-
Saturated Metabolism: The metabolic pathways responsible for eliminating this compound may be saturated at the administered dose, leading to non-linear pharmacokinetics and higher-than-expected exposure. A dose-escalation study can help assess dose proportionality.
-
Low Clearance: The rodent strain being used may have a lower capacity to metabolize and eliminate the compound.
-
-
Data Presentation: Illustrative Pharmacokinetic Parameters in Rodents
Since specific data for this compound is unavailable, the following table provides a general illustration of how pharmacokinetic parameters for a hypothetical compound might vary between different rodent strains. This highlights the importance of determining these values experimentally for your compound and strain of interest.
| Parameter | C57BL/6 Mouse | BALB/c Mouse | Sprague-Dawley Rat | Wistar Rat |
| Cmax (ng/mL) | 850 ± 150 | 600 ± 120 | 1200 ± 250 | 950 ± 200 |
| Tmax (h) | 0.5 | 1.0 | 0.75 | 1.5 |
| AUC (ng·h/mL) | 2500 ± 400 | 1800 ± 350 | 4500 ± 700 | 3800 ± 600 |
| t½ (h) | 2.5 | 3.0 | 4.0 | 4.5 |
| Bioavailability (%) | 30 | 22 | 45 | 38 |
Experimental Protocols
Protocol: Single-Dose Pharmacokinetic Study of this compound in Rodents
-
Animal Model:
-
Select the desired species (e.g., mouse, rat) and strain (e.g., C57BL/6, Sprague-Dawley).
-
Use a sufficient number of animals to allow for robust statistical analysis (typically 3-5 animals per time point).
-
Ensure animals are healthy and have been properly acclimatized.
-
-
Drug Formulation and Administration:
-
Prepare a homogenous formulation of this compound in a suitable vehicle (e.g., saline, 0.5% methylcellulose).
-
Administer the compound via the desired route (e.g., oral gavage, intravenous injection). Record the exact dose administered to each animal.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Use a consistent blood collection method (e.g., tail vein, saphenous vein, cardiac puncture for terminal bleed).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC, t½, etc.).
-
Mandatory Visualizations
Caption: Experimental workflow for a typical rodent pharmacokinetic study.
Caption: Factors influencing pharmacokinetic variability in rodent studies.
References
- 1. Methyl carbamate. Species-dependent variations in metabolism and clearance in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Human, rat, and mouse metabolism of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of rat and human cytochrome p450 isoforms and a rat serum esterase that metabolize the pyrethroid insecticides deltamethrin and esfenvalerate - PubMed [pubmed.ncbi.nlm.nih.gov]
ensuring consistent YM-230888 solution stability
This technical support center provides researchers, scientists, and drug development professionals with essential information for the consistent and effective use of YM-230888, a selective mGluR1 antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and reliability of your this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1).[1] By binding to mGluR1, it inhibits the downstream signaling pathways normally activated by the binding of glutamate, the primary excitatory neurotransmitter in the brain. This modulation of glutamatergic signaling is crucial for studying various physiological processes, including learning, memory, and pain perception.
Q2: What are the recommended solvent and storage conditions for this compound?
Q3: How should I handle this compound solutions to ensure consistent experimental results?
To ensure the consistency of your experiments, it is recommended to aliquot your stock solution into single-use volumes. This practice minimizes the number of freeze-thaw cycles, which can lead to compound degradation. When preparing working solutions, dilute the DMSO stock into your aqueous experimental buffer immediately before use.
Q4: Is this compound sensitive to light?
While specific data on the photosensitivity of this compound is limited, it is a common laboratory practice to protect solutions of organic compounds from light to prevent potential photodegradation. Therefore, it is advisable to store this compound solutions in amber vials or tubes wrapped in foil and to minimize their exposure to direct light during experiments.
Troubleshooting Guide
Encountering inconsistent results can be a significant challenge in research. This guide addresses common issues that may arise when working with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Reduced or no antagonist activity | Compound Degradation: Improper storage or handling of the this compound solution can lead to its degradation. Repeated freeze-thaw cycles or the presence of water in the DMSO stock can compromise the compound's stability. | 1. Prepare a fresh stock solution: Use a new vial of this compound powder and anhydrous DMSO. 2. Aliquot for single use: To avoid multiple freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots. 3. Verify solvent quality: Ensure the DMSO used is of high purity and anhydrous. |
| Incorrect Concentration: Errors in calculating the concentration of the stock or working solution can lead to a lack of observable effect. | 1. Recalculate all dilutions: Double-check all calculations for preparing the stock and final working solutions. 2. Calibrate equipment: Ensure that pipettes and other measuring instruments are properly calibrated. | |
| Inconsistent results between experiments | Variability in Solution Preparation: Inconsistencies in the preparation of the working solution from the stock can introduce variability. | 1. Standardize dilution protocol: Prepare the working solution immediately before each experiment using a consistent procedure. 2. Ensure complete dissolution: After diluting the DMSO stock into the aqueous buffer, vortex or mix thoroughly to ensure the compound is fully dissolved. |
| Precipitation of the Compound: this compound, while soluble in DMSO, may precipitate when diluted into aqueous buffers, especially at higher concentrations. | 1. Visually inspect the solution: Before use, check for any visible precipitate in the working solution. 2. Adjust final DMSO concentration: If precipitation is an issue, consider slightly increasing the final percentage of DMSO in your working solution, ensuring it remains compatible with your experimental system. 3. Perform a solubility test: Determine the maximum soluble concentration of this compound in your specific experimental buffer. | |
| Unexpected off-target effects | High Compound Concentration: Using excessively high concentrations of this compound may lead to non-specific or off-target effects. | 1. Perform a dose-response curve: Determine the optimal concentration range for your specific assay to ensure you are working within the selective range for mGluR1 antagonism. 2. Consult the literature: Review published studies that have used this compound to identify typical working concentrations for similar experimental setups. |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
In Vitro Cell-Based Assay: Measurement of Intracellular Calcium
This protocol describes how to measure changes in intracellular calcium concentration in response to mGluR1 activation and its inhibition by this compound.
Materials:
-
Cells expressing mGluR1 (e.g., HEK293 cells)
-
This compound
-
mGluR1 agonist (e.g., DHPG)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Anhydrous DMSO
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed the mGluR1-expressing cells into the 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a stock solution of the mGluR1 agonist in the appropriate solvent.
-
On the day of the experiment, prepare serial dilutions of this compound and the agonist in the assay buffer.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Wash the cells with the assay buffer to remove excess dye.
-
-
Antagonist Incubation: Add the different concentrations of this compound to the respective wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement:
-
Place the plate in the fluorescence plate reader.
-
Set the excitation and emission wavelengths appropriate for the calcium dye (e.g., 488 nm excitation and 515 nm emission for Fluo-4).
-
Establish a baseline fluorescence reading for each well.
-
Add the mGluR1 agonist to the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity for each well.
-
Plot the dose-response curve for this compound inhibition of the agonist-induced calcium signal to determine the IC50 value.
-
Experimental Workflow Diagram
References
Validation & Comparative
A Comparative Guide to YM-230888 and Other mGluR1 Antagonists for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of YM-230888 with other selective metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonists. The following sections detail the performance of these compounds, supported by experimental data, to aid in the selection of appropriate tools for preclinical research in neurology, pain, and psychiatry.
Introduction to mGluR1 Antagonism
Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its involvement in various neurological and psychiatric disorders has made it a significant target for drug discovery. Selective mGluR1 antagonists block the signaling pathways activated by this receptor, offering therapeutic potential for conditions such as chronic pain, anxiety, and epilepsy. This guide focuses on this compound, a potent, selective, and orally active allosteric mGluR1 antagonist, and compares its in vitro and in vivo pharmacological profile with other notable mGluR1 antagonists.
In Vitro Potency and Selectivity: A Comparative Analysis
The potency of mGluR1 antagonists is typically determined through radioligand binding assays (measuring the inhibition constant, Ki) and functional assays that measure the inhibition of glutamate-induced intracellular signaling, such as inositol (B14025) phosphate (B84403) (IP) accumulation (measuring the half-maximal inhibitory concentration, IC50).
This compound demonstrates high affinity for the mGluR1 receptor, with a Ki value of 13 nM.[1][2] Functionally, it inhibits mGluR1-mediated inositol phosphate production in rat cerebellar granule cells with an IC50 of 13 nM.[1][2][3] this compound exhibits selectivity for mGluR1 over other mGluR subtypes (mGluR2-7) and ionotropic glutamate receptors.[3]
The following table summarizes the in vitro potency of this compound and other selected mGluR1 antagonists. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.
| Compound | Type | Target Species | Assay | Potency (nM) |
| This compound | Allosteric Antagonist | Rat | Ki (Binding) | 13[1][2][3] |
| Rat | IC50 (IP Accumulation) | 13[1][2][3] | ||
| JNJ16259685 | Allosteric Antagonist | Rat | Ki (Binding) | 0.34[4] |
| Rat | IC50 (Ca2+ Mobilization) | 3.24[4] | ||
| Human | IC50 (Ca2+ Mobilization) | 1.21[4] | ||
| Rat (cerebellar cultures) | IC50 (IP production) | 1.73[4] | ||
| A-841720 | Non-competitive Antagonist | Human | IC50 | 10[2] |
| YM-202074 | Allosteric Antagonist | Rat | Ki (Binding) | 4.8[2] |
| Rat | IC50 (IP Accumulation) | 8.6[2] | ||
| LY367385 | Competitive Antagonist | Rat | IC50 (PI Hydrolysis) | 8,800 |
| CPCCOEt | Non-competitive Antagonist | Rat | IC50 | 6,500[2] |
In Vivo Efficacy: Preclinical Models
The therapeutic potential of mGluR1 antagonists is evaluated in various animal models of human diseases.
This compound in Pain Models
This compound has demonstrated significant antinociceptive effects in rodent models of chronic pain.[1] In a rat model of neuropathic pain (L5/L6 spinal nerve ligation), oral administration of this compound reversed mechanical allodynia with an ED50 value of 8.4 mg/kg.[3] It also showed efficacy in a model of diabetic neuropathy (streptozotocin-induced hyperalgesia) at doses of 10 and 30 mg/kg.[3] Furthermore, in a model of inflammatory pain (complete Freund's adjuvant-induced arthritis), this compound significantly reduced pain parameters at a dose of 30 mg/kg.[3] Importantly, at effective analgesic doses, this compound did not impair motor coordination, as assessed by the rotarod test, although motor deficits were observed at a higher dose of 100 mg/kg.[3]
Comparative In Vivo Efficacy of Other mGluR1 Antagonists
-
A-841720: This antagonist has shown analgesic potential in rodent models of pain, including formalin-induced behaviors and complete Freund's adjuvant (CFA)-induced tactile allodynia, with effective doses starting at 1 and 10 mg/kg, respectively.[5][6] However, at doses that produce analgesia (e.g., 3 mg/kg), it has also been shown to cause memory impairments in tasks such as the radial-maze and contextual-fear conditioning.[5][6]
-
JNJ16259685: This potent antagonist has been evaluated in models of pain and aggression. It has been shown to potentiate morphine-induced antinociception in a mouse tail-flick test.[1] In a model of isolation-induced aggression in male mice, JNJ16259685 significantly reduced offensive behaviors.[7] It has also been shown to block the acquisition of cocaine-induced conditioned place preference, suggesting a role in addiction-related behaviors.[8]
-
LY367385: As a competitive antagonist, LY367385 has demonstrated neuroprotective effects in both in vitro and in vivo models of excitotoxic neuronal death.[9] It has shown efficacy in models of epilepsy, where it can suppress generalized motor seizures.[10] In a rodent model of Parkinson's disease, intranigral administration of LY367385 has been shown to slow the degeneration of dopaminergic neurons.[10]
-
CPCCOEt: This non-competitive antagonist has been shown to be neuroprotective in models of excitotoxic death.[2] In a model of chronic inflammation, intrathecal pretreatment with CPCCOEt significantly reduces heat hyperalgesia and mechanical allodynia.[11]
Experimental Methodologies
Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor.
-
Objective: To measure the binding affinity (Ki) of antagonists to the mGluR1 receptor.
-
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the mGluR1 receptor. This involves homogenization of the tissue or cells in a lysis buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in an appropriate buffer.
-
Incubation: The prepared membranes are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the mGluR1 receptor (e.g., [3H]R214127) and varying concentrations of the unlabeled antagonist being tested.
-
Separation: After incubation to allow binding to reach equilibrium, the bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of an antagonist to block the agonist-induced activation of the Gq signaling pathway, which is coupled to mGluR1.
-
Objective: To determine the functional potency (IC50) of antagonists in inhibiting mGluR1-mediated signaling.
-
General Protocol:
-
Cell Culture and Labeling: Cells expressing the mGluR1 receptor (e.g., rat cerebellar granule cells or transfected cell lines) are cultured and labeled overnight with [3H]-myo-inositol. This allows for the incorporation of the radiolabel into membrane phosphoinositides.
-
Pre-incubation and Stimulation: The cells are washed and then pre-incubated with varying concentrations of the antagonist. Subsequently, a specific mGluR1 agonist (e.g., glutamate or quisqualate) is added to stimulate the receptor. The incubation is typically carried out in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate, allowing it to accumulate.
-
Extraction: The reaction is terminated, and the inositol phosphates are extracted from the cells, often using a solution of perchloric acid or trichloroacetic acid.
-
Separation and Quantification: The accumulated radiolabeled inositol phosphates are separated from other cellular components using anion-exchange chromatography. The amount of radioactivity in the eluted inositol phosphate fractions is then quantified by liquid scintillation counting.
-
Data Analysis: The results are used to generate a dose-response curve for the antagonist's inhibition of agonist-stimulated IP accumulation, from which the IC50 value is determined.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental processes involved in the characterization of mGluR1 antagonists, the following diagrams are provided.
References
- 1. Metabotropic glutamate antagonists alone and in combination with morphine: Comparison across two models of acute pain and a model of persistent, inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. [Research progress of selective mGluR1 antagonists] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The antinociceptive and anxiolytic-like effects of the metabotropic glutamate receptor 5 (mGluR5) antagonists, MPEP and MTEP, and the mGluR1 antagonist, LY456236, in rodents: a comparison of efficacy and side-effect profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabotropic glutamate receptor I (mGluR1) antagonism impairs cocaine-induced conditioned place preference via inhibition of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective activity of the potent and selective mGlu1a metabotropic glutamate receptor antagonist, (+)-2-methyl-4 carboxyphenylglycine (LY367385): comparison with LY357366, a broader spectrum antagonist with equal affinity for mGlu1a and mGlu5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Group 1 Metabotropic Glutamate Receptors in Neurological and Psychiatric Diseases: Mechanisms and Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Head-to head comparison of mGlu1 and mGlu5 receptor activation in chronic treatment of absence epilepsy in WAG/Rij rats - PMC [pmc.ncbi.nlm.nih.gov]
comparing YM-230888 and JNJ16259685 efficacy
An Objective Comparison of YM-230888 and JNJ16259685 Efficacy for Researchers
This guide provides a detailed comparison of the efficacy of two selective metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonists: this compound and JNJ16259685. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their pharmacological properties based on available experimental data.
Introduction to mGluR1 Antagonists
Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor that plays a crucial role in modulating excitatory synaptic transmission in the central nervous system. Its involvement in various neurological and psychiatric disorders has made it a significant target for therapeutic intervention. Both this compound and JNJ16259685 are non-competitive, allosteric antagonists of mGluR1, also known as negative allosteric modulators (NAMs).[1][2][3] They bind to a site on the receptor distinct from the glutamate binding site, thereby inhibiting its activation.[2]
Quantitative Efficacy Data
The following table summarizes the key quantitative data for this compound and JNJ16259685, highlighting their potency and selectivity.
| Parameter | This compound | JNJ16259685 |
| Target | Selective mGluR1 antagonist | Selective mGluR1 antagonist |
| Ki (nM) | 13 | 0.34 ± 0.20 |
| IC50 (nM) | 13 (inhibition of mGluR1-mediated inositol (B14025) phosphate (B84403) production in rat cerebellar granule cells) | 19 (inhibition of synaptic activation of mGlu1)[3][4], 3.24 ± 1.00 (inhibition of glutamate-induced Ca2+ mobilization at rat mGlu1a receptor)[4][5], 1.21 ± 0.53 (inhibition of glutamate-induced Ca2+ mobilization at human mGlu1a receptor)[4][5], 1.73 ± 0.40 (inhibition of glutamate-mediated inositol phosphate production in primary cerebellar cultures)[2][5] |
| Selectivity | Selective for mGluR1 | Highly selective for mGluR1 over mGluR5 (>400-fold) and no activity at mGluR2, 3, 4, 6, AMPA, or NMDA receptors at concentrations up to 10 µM.[2][5][6] |
| In Vivo Efficacy (ED50 mg/kg) | Not explicitly found in search results. | 0.040 (cerebellum) and 0.014 (thalamus) for occupying central mGlu1 receptors in rats following subcutaneous administration.[2][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Inositol Phosphate Production Assay
This assay measures the functional inhibition of mGluR1, which signals through the Gq pathway to activate phospholipase C and lead to the production of inositol phosphates.
-
Cell Culture: Primary cultures of rat cerebellar granule cells are prepared and maintained.
-
Assay Procedure:
-
Cells are incubated with the test compound (this compound or JNJ16259685) at various concentrations.
-
Glutamate is added to stimulate the mGluR1 receptors.
-
The reaction is stopped, and the cells are lysed.
-
The amount of inositol phosphate produced is quantified, typically using a radioactive label and scintillation counting.
-
The IC50 value, the concentration of the antagonist that inhibits 50% of the maximal response to glutamate, is calculated.[2][5][7][8]
-
Calcium (Ca2+) Mobilization Assay
This assay also assesses the functional inhibition of mGluR1 by measuring a downstream effect of the signaling pathway, the release of intracellular calcium.
-
Cell Lines: CHO cells stably expressing recombinant rat or human mGluR1a receptors are used.
-
Assay Procedure:
-
Cells are loaded with a calcium-sensitive fluorescent dye.
-
The test compound (JNJ16259685) is added at varying concentrations.
-
Glutamate is introduced to activate the mGluR1 receptors, leading to an increase in intracellular calcium.
-
The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorometer.
-
The IC50 value is determined by analyzing the concentration-response curve of the antagonist.[4][5]
-
Radioligand Binding Assay
This assay determines the affinity of the antagonist for the mGluR1 receptor.
-
Membrane Preparation: Membranes are prepared from cells expressing the rat mGluR1a receptor.
-
Assay Procedure:
-
The membranes are incubated with a radiolabeled mGluR1 antagonist (e.g., [3H]R214127).
-
The test compound (JNJ16259685) is added at various concentrations to compete with the radioligand for binding to the receptor.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of radioactivity bound to the membranes is measured.
-
The Ki value, a measure of the binding affinity of the test compound, is calculated from the competition curve.[2][5]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mGluR1 signaling pathway and a typical experimental workflow for evaluating antagonist efficacy.
Caption: mGluR1 signaling pathway and points of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. YM 230888 | CAS 446257-23-4 | YM230888 | Tocris Bioscience [tocris.com]
- 8. rndsystems.com [rndsystems.com]
A Comparative Analysis of the Selectivity Profiles of YM-230888 and MTEP
For researchers, scientists, and drug development professionals, understanding the selectivity of pharmacological tool compounds is paramount for the accurate interpretation of experimental results and the advancement of novel therapeutics. This guide provides a detailed comparison of the selectivity profiles of two widely used metabotropic glutamate (B1630785) receptor (mGluR) antagonists: YM-230888, a potent mGluR1 antagonist, and MTEP, a highly selective mGluR5 antagonist.
This document summarizes their binding affinities and functional potencies across various mGluR subtypes, presents detailed experimental protocols for key assays, and visualizes their primary signaling pathways and comparative selectivity.
Quantitative Selectivity Profile
The following tables provide a summary of the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for this compound and MTEP across the eight subtypes of metabotropic glutamate receptors. This data has been compiled from various in vitro pharmacological studies.
Table 1: Selectivity Profile of this compound
| Receptor Subtype | Kᵢ (nM) | IC₅₀ (nM) |
| mGluR1 | 13 ± 2.5[1] | 13 ± 2.4[1] |
| mGluR2 | >10,000[2] | >10,000[2] |
| mGluR3 | >10,000[2] | >10,000[2] |
| mGluR4 | >10,000[2] | >10,000[2] |
| mGluR5 | >10,000[2] | 68% inhibition at 10 µM[2] |
| mGluR6 | >10,000[2] | >10,000[2] |
| mGluR7 | >10,000[2] | >10,000[2] |
| mGluR8 | Not Reported | Not Reported |
Table 2: Selectivity Profile of MTEP
| Receptor Subtype | Kᵢ (nM) | IC₅₀ (nM) |
| mGluR1 | >10,000[2] | >100,000[2] |
| mGluR2 | >10,000[2] | >10,000[2] |
| mGluR3 | >10,000[2] | >10,000[2] |
| mGluR4 | >10,000[2] | >100,000[2] |
| mGluR5 | 5[2] | 5[3] |
| mGluR6 | Not Reported | Not Reported |
| mGluR7 | >10,000[2] | >10,000[2] |
| mGluR8 | Not Reported | Not Reported |
Note: Data is presented as mean ± SEM where available. ">" indicates a value greater than the highest concentration tested.
Experimental Methodologies
The data presented in this guide were primarily generated using two key experimental techniques: radioligand binding assays and in vitro functional assays.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of cells or membranes expressing that receptor. The unlabeled test compound (e.g., this compound or MTEP) is then added at various concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that displaces 50% of the radioligand is known as the IC₅₀ value. The inhibitory constant (Kᵢ) can then be calculated from the IC₅₀ value.
Detailed Protocol: Radioligand Displacement Assay for mGluR Subtypes
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO cells) stably expressing the specific human or rat mGluR subtype of interest.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]-R214127 for mGluR1 or [³H]-MPEP for mGluR5) and varying concentrations of the unlabeled test compound in a suitable assay buffer.
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.
In Vitro Functional Assays
Functional assays are used to determine the potency of a compound in modulating receptor activity. For Group I mGluRs (mGluR1 and mGluR5), which are coupled to Gq proteins, activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentration. Therefore, the potency of antagonists like this compound and MTEP is often determined by their ability to inhibit the agonist-induced increase in intracellular calcium or the accumulation of inositol phosphates.
Detailed Protocol: Calcium Flux Assay for mGluR1 and mGluR5
-
Cell Culture: Cells stably expressing the mGluR1 or mGluR5 receptor are plated in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound or MTEP) for a specific period.
-
Agonist Stimulation: A known agonist for the receptor (e.g., glutamate or a specific agonist like DHPG) is added to stimulate the receptor.
-
Signal Detection: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of the antagonist is quantified by determining the IC₅₀ value, which is the concentration of the antagonist that produces 50% of the maximal inhibition of the agonist response.
Signaling Pathways and Selectivity Visualization
The following diagrams illustrate the primary signaling pathway for Group I mGluRs and the comparative selectivity of this compound and MTEP.
References
A Comparative In Vivo Potency Analysis of mGluR1 Antagonists: YM-230888 and LY367385
In the landscape of neuropharmacology, the selective antagonism of the metabotropic glutamate (B1630785) receptor 1 (mGluR1) has emerged as a promising therapeutic strategy for a range of neurological and psychiatric disorders. Among the compounds investigated for this target, YM-230888 and LY367385 have been prominent. This guide provides a comparative overview of their in vivo potency, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo potency of this compound and LY367385 based on published findings.
Table 1: In Vitro Receptor Binding and Functional Antagonism
| Compound | Target | Assay | Potency | Reference |
| This compound | mGluR1 | Ki (binding affinity) | 13 ± 2.5 nM | [1] |
| mGluR1 | IC50 (inositol phosphate (B84403) production) | 13 ± 2.4 nM | [1] | |
| LY367385 | mGluR1a | IC50 (quisqualate-induced phosphoinositide hydrolysis) | 8.8 µM | |
| mGluR5a | IC50 (quisqualate-induced phosphoinositide hydrolysis) | > 100 µM |
Table 2: In Vivo Potency in Preclinical Models
| Compound | Model | Species | Endpoint | Potency (ED50) | Reference |
| This compound | L5/L6 Spinal Nerve Ligation (Neuropathic Pain) | Rat | Reversal of Mechanical Allodynia | 8.4 mg/kg, p.o. | [1] |
| LY367385 | NMDA-induced Excitotoxicity | Rat | Neuroprotection | Not explicitly reported | [2][3][4] |
| Transient Global Ischemia | Gerbil | Neuroprotection | Not explicitly reported | [2][3] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental setups discussed, the following diagrams are provided in the DOT language for Graphviz.
mGluR1 Signaling Pathway
Activation of the mGluR1 receptor, a Gq-protein coupled receptor, initiates a signaling cascade that leads to the mobilization of intracellular calcium and activation of protein kinase C. Both this compound and LY367385 act by antagonizing this receptor.
References
- 1. Antinociceptive profile of a selective metabotropic glutamate receptor 1 antagonist this compound in chronic pain rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective activity of the potent and selective mGlu1a metabotropic glutamate receptor antagonist, (+)-2-methyl-4 carboxyphenylglycine (LY367385): comparison with LY357366, a broader spectrum antagonist with equal affinity for mGlu1a and mGlu5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective actions of novel and potent ligands of group I and group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Review of mGluR1 Antagonists: YM-230888 and A-841720
This guide provides a detailed comparison of two selective metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonists, YM-230888 and A-841720. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their performance based on available experimental data.
Introduction to this compound and A-841720
This compound and A-841720 are potent and selective antagonists of the metabotropic glutamate receptor 1 (mGluR1), a G-protein coupled receptor involved in various physiological processes in the central nervous system. As such, these compounds are valuable tools for investigating the role of mGluR1 in health and disease and hold potential for therapeutic applications in areas such as pain and neurological disorders.
Quantitative Data Comparison
The following table summarizes the key in vitro potency data for this compound and A-841720. It is important to note that the data for each compound were generated in different experimental settings, which should be considered when making a direct comparison.
| Parameter | This compound | A-841720 |
| Target | mGluR1 | mGluR1 |
| Mechanism of Action | Selective Antagonist | Non-competitive Antagonist |
| Binding Affinity (Ki) | 13 nM (rat mGluR1)[1] | Not explicitly reported |
| Functional Potency (IC50) | 13 nM (Inhibition of inositol (B14025) phosphate (B84403) production in rat cerebellar granule cells)[1] | 10.7 ± 3.9 nM (Inhibition of calcium mobilization in human mGluR1-expressing cells)[2] 1.0 ± 0.2 nM (Inhibition of calcium mobilization in native rat mGluR1)[2] |
| Selectivity | Selective for mGluR1 | Selective over mGluR5 (IC50 > 300 nM) and other mGluRs, neurotransmitter receptors, ion channels, and transporters.[2] |
Signaling Pathway
Activation of mGluR1 by glutamate initiates a signaling cascade through the Gq alpha subunit of the G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC).
Caption: mGluR1 Signaling Pathway.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized methodologies for the key assays used to characterize this compound and A-841720.
Inositol Phosphate (IP) Accumulation Assay (General Protocol)
This assay measures the production of inositol phosphates, a downstream consequence of mGluR1 activation.
-
Cell Culture and Labeling:
-
Primary cultures of rat cerebellar granule cells or other suitable cell lines expressing mGluR1 are seeded in multi-well plates.
-
Cells are incubated overnight with myo-[³H]inositol to allow for its incorporation into membrane phosphoinositides.
-
-
Assay Procedure:
-
Cells are washed with a physiological buffer (e.g., Krebs-HEPES buffer) to remove excess radiolabel.
-
A pre-incubation step is performed in the same buffer, often containing LiCl to inhibit the degradation of inositol monophosphate, thereby allowing it to accumulate.
-
The test compound (e.g., this compound) is added at various concentrations and incubated for a defined period.
-
The reaction is initiated by the addition of a glutamate receptor agonist (e.g., quisqualate or glutamate).
-
Incubation continues for a specific duration at 37°C.
-
-
Extraction and Quantification:
-
The reaction is terminated by the addition of an acid (e.g., perchloric acid or trichloroacetic acid).
-
The cell lysates are collected, and the inositol phosphates are separated from free inositol and other cellular components using anion-exchange chromatography columns.
-
The amount of accumulated [³H]-inositol phosphates is quantified using liquid scintillation counting.
-
Data are analyzed to determine the IC50 value of the antagonist.
-
Calcium Mobilization Assay (General Protocol)
This assay measures the increase in intracellular calcium concentration following mGluR1 activation.
-
Cell Culture:
-
HEK293 cells or other suitable cell lines are transiently or stably transfected with the cDNA for the human or rat mGluR1.
-
Cells are seeded into black-walled, clear-bottom multi-well plates.
-
-
Dye Loading:
-
The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer. Probenecid is often included to prevent the active transport of the dye out of the cells.
-
Incubation is typically carried out for 30-60 minutes at 37°C in the dark.
-
-
Assay Procedure:
-
After dye loading, the cells are washed to remove extracellular dye.
-
The test compound (e.g., A-841720) is added at various concentrations and pre-incubated for a specific period.
-
The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken before the addition of an mGluR1 agonist (e.g., glutamate or quisqualate).
-
Upon agonist addition, the change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time.
-
-
Data Analysis:
-
The peak fluorescence response is measured for each concentration of the antagonist.
-
The data are normalized to the response in the absence of the antagonist and plotted against the antagonist concentration to determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for screening and characterizing mGluR1 antagonists using in vitro functional assays.
Caption: In Vitro Antagonist Screening Workflow.
Conclusion
References
Validating the Specificity of YM-230888: A Comparative Guide for Glutamate Receptor Antagonists
For researchers, scientists, and drug development professionals, establishing the precise binding profile of a pharmacological tool is paramount. This guide provides a comprehensive comparison of YM-230888, a selective antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1), with other commonly used glutamate receptor antagonists. By presenting key experimental data and detailed protocols, this document aims to facilitate the informed selection and application of these compounds in neuroscience research and drug discovery.
This compound has emerged as a potent and selective antagonist for mGluR1, a G-protein coupled receptor implicated in a variety of neurological processes.[1] Its high affinity and selectivity make it a valuable tool for dissecting the physiological and pathological roles of mGluR1. However, a thorough validation of its specificity against other glutamate receptor subtypes is crucial to ensure the unambiguous interpretation of experimental results.
This guide compares the binding and functional activity of this compound with antagonists targeting other glutamate receptors, including CPCCOEt (another mGluR1 antagonist), MPEP (an mGluR5 antagonist), NBQX (an AMPA/kainate receptor antagonist), and D-AP5 (an NMDA receptor antagonist).
Comparative Selectivity Profile of Glutamate Receptor Antagonists
The following table summarizes the inhibitory constants (Ki) or the half-maximal inhibitory concentrations (IC50) of this compound and other selected antagonists against a panel of glutamate receptors. This quantitative data is essential for assessing the selectivity of each compound.
| Compound | Primary Target | mGluR1 | mGluR5 | AMPA Receptor | NMDA Receptor | Kainate Receptor |
| This compound | mGluR1 | 13 nM (Ki)[1] | > 10 µM | > 10 µM | > 10 µM | > 10 µM |
| CPCCOEt | mGluR1 | 6.5 µM (IC50)[2] | > 100 µM[2] | No significant effect | No significant effect | No significant effect |
| MPEP | mGluR5 | > 30 µM[1] | 36 nM (IC50)[1] | > 100 µM[1] | > 100 µM[1] | > 100 µM[1] |
| NBQX | AMPA/Kainate | No significant effect | No significant effect | 63 nM (Ki) | > 10 µM[3] | 78 nM (Ki) |
| D-AP5 | NMDA | No significant effect | No significant effect | No effect | Selective Antagonist | No effect |
Experimental Protocols for Validating Antagonist Specificity
To ensure the reliability and reproducibility of antagonist specificity data, standardized experimental protocols are essential. The following sections detail the methodologies for three key assays used to characterize the pharmacological profile of compounds like this compound.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor by quantifying the displacement of a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for a target receptor.
Materials:
-
Cell membranes prepared from cells expressing the receptor of interest (e.g., mGluR1, mGluR5, AMPA, NMDA, kainate receptors).
-
Radiolabeled ligand specific for the target receptor (e.g., [3H]R214127 for mGluR1).
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist. This is particularly relevant for Gq-coupled receptors like mGluR1 and mGluR5.
Objective: To determine the IC50 of a test compound in inhibiting agonist-induced calcium mobilization.
Materials:
-
Cells stably expressing the Gq-coupled receptor of interest (e.g., mGluR1 or mGluR5).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist for the target receptor (e.g., Glutamate or a specific agonist like DHPG).
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with automated liquid handling.
Procedure:
-
Plate the cells in a multi-well plate and allow them to attach.
-
Load the cells with a calcium-sensitive fluorescent dye.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of the agonist.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC50 value.
Inositol (B14025) Phosphate (B84403) Accumulation Assay
This assay provides a downstream functional readout of Gq-coupled receptor activation by measuring the accumulation of inositol phosphates (IPs), second messengers produced upon receptor stimulation.
Objective: To determine the IC50 of a test compound in inhibiting agonist-induced inositol phosphate accumulation.
Materials:
-
Cells expressing the Gq-coupled receptor of interest.
-
[3H]myo-inositol.
-
Agonist for the target receptor.
-
Test compound (e.g., this compound) at various concentrations.
-
Lithium chloride (LiCl) to inhibit inositol monophosphatase.
-
Dowex anion-exchange resin.
-
Scintillation counter.
Procedure:
-
Label the cells by incubating them overnight with [3H]myo-inositol.
-
Pre-incubate the cells with varying concentrations of the test compound in the presence of LiCl.
-
Stimulate the cells with a fixed concentration of the agonist.
-
Terminate the reaction and extract the inositol phosphates.
-
Separate the [3H]inositol phosphates from free [3H]myo-inositol using anion-exchange chromatography.
-
Quantify the amount of [3H]inositol phosphates using a scintillation counter.
-
Plot the percentage of inhibition of the agonist-induced IP accumulation against the logarithm of the test compound concentration to determine the IC50 value.
Visualizing the mGluR1 Signaling Pathway and Experimental Workflow
To further clarify the mechanisms of action and the experimental approaches for validating antagonist specificity, the following diagrams are provided.
Caption: mGluR1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating antagonist specificity.
References
- 1. Antinociceptive profile of a selective metabotropic glutamate receptor 1 antagonist this compound in chronic pain rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CPCCOEt, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of NMDA and AMPA/kainate receptors in the effects of endogenous glutamate on extracellular concentrations of dopamine and GABA in the nucleus accumbens of the awake rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming YM-230888 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of established methodologies for confirming the in vivo target engagement of YM-230888, a selective antagonist of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). For drug development professionals, establishing that a compound reaches and interacts with its intended target in a living system is a critical step. This document outlines key experimental approaches, presents comparative data, and provides detailed protocols to aid in the design and execution of in vivo target engagement studies for this compound and other mGluR1 antagonists.
Introduction to this compound and In Vivo Target Engagement
This compound is a potent and selective antagonist of the mGluR1, a G-protein coupled receptor involved in synaptic plasticity and pain transmission. It has demonstrated antinociceptive and analgesic effects in preclinical models. Confirming that this compound binds to mGluR1 in the central nervous system (CNS) in a dose-dependent manner is crucial for interpreting efficacy and safety data. In vivo target engagement studies provide this confirmation and help establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
Core Methodologies for In Vivo Target Engagement of mGluR1
Several robust methods can be employed to quantify the in vivo target engagement of mGluR1 antagonists like this compound. The primary approaches involve either direct imaging of receptor occupancy in the brain or ex vivo measurement of receptor binding after in vivo drug administration.
Comparison of Key In Vivo Target Engagement Methodologies
| Methodology | Principle | Advantages | Disadvantages | Typical Animal Models |
| Positron Emission Tomography (PET) Imaging | Non-invasive imaging using a radiolabeled ligand that binds to mGluR1. The displacement of the radioligand by an unlabeled antagonist (like this compound) is quantified to determine receptor occupancy. | - Non-invasive, allowing for longitudinal studies in the same animal.- Provides spatial distribution of target engagement throughout the brain.- Highly quantitative. | - Requires specialized and expensive equipment (cyclotron, PET scanner).- Development of a suitable radioligand can be challenging.- Lower throughput. | Non-human primates (e.g., rhesus monkeys), rodents. |
| Ex Vivo Receptor Autoradiography | Animals are dosed with the unlabeled antagonist. Brain tissue is then collected, sectioned, and incubated with a radiolabeled mGluR1 ligand. The reduction in radioligand binding in treated animals compared to controls indicates receptor occupancy. | - High resolution and sensitivity.- Does not require a PET scanner.- Can be higher throughput than PET. | - Invasive and terminal procedure.- Provides a snapshot at a single time point.- Potential for drug dissociation during tissue processing. | Rodents (mice, rats). |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that drug binding stabilizes the target protein against thermal denaturation. Tissues from treated animals are heated, and the amount of soluble (non-denatured) mGluR1 is quantified. | - Directly measures target engagement in a physiological context without requiring a labeled ligand.- Can be applied to various tissues. | - May not be suitable for all membrane proteins.- Requires specific antibodies for protein detection (e.g., Western blot).- Throughput can be limited. | Rodents. |
| In Vivo Microdialysis | A probe is inserted into a specific brain region to sample the extracellular fluid. The effect of this compound on glutamate levels or the levels of a downstream biomarker in response to an mGluR1 agonist can be measured. | - Provides real-time information on the neurochemical effects of target engagement in a specific brain region. | - Highly invasive and technically demanding.- Provides localized information, not a whole-brain picture. | Rodents. |
Featured In Vivo Target Engagement Protocols
Here, we provide detailed experimental protocols for two of the most widely used and informative methods for quantifying mGluR1 target engagement in vivo.
Protocol 1: In Vivo Target Engagement of an mGluR1 Antagonist Using PET Imaging
This protocol is adapted from a study quantifying mGluR1 receptor occupancy by the antagonist MK-5435 using the PET tracer [¹⁸F]MK-1312 in rhesus monkeys[1][2]. It serves as a robust template for assessing this compound.
Experimental Workflow:
Workflow for PET Imaging.
Materials:
-
PET scanner
-
Cyclotron for producing ¹⁸F
-
Radiosynthesis module for [¹⁸F]MK-1312
-
Anesthesia equipment
-
Arterial line catheterization supplies
-
Blood collection tubes
-
Gamma counter and HPLC for metabolite analysis
-
This compound
-
Vehicle for this compound administration
Procedure:
-
Animal Preparation: Anesthetize the animal (e.g., rhesus monkey) and place it in the PET scanner. Insert an arterial catheter for blood sampling.
-
Baseline Scan:
-
Administer a bolus intravenous injection of the mGluR1 PET radiotracer (e.g., [¹⁸F]MK-1312).
-
Perform a dynamic PET scan for a duration of 90-120 minutes.
-
Collect arterial blood samples at frequent intervals throughout the scan to measure plasma radioactivity and determine the arterial input function.
-
-
Drug Administration: On a separate day, administer this compound at a specific dose. The timing of the subsequent PET scan should coincide with the expected peak plasma concentration of this compound.
-
Occupancy Scan: Repeat the PET scan with the radiotracer as described in the baseline scan.
-
Data Analysis:
-
Reconstruct the PET data to generate dynamic images.
-
Define regions of interest (ROIs) on the images corresponding to brain areas with high mGluR1 expression (e.g., cerebellum, thalamus) and a reference region with low expression.
-
Generate time-activity curves (TACs) for each ROI.
-
Perform kinetic modeling on the TACs to estimate the binding potential (BP_ND) of the radiotracer in the baseline and drug-treated conditions.
-
Calculate the percent receptor occupancy (RO) using the formula: %RO = [(BP_ND_baseline - BP_ND_drug) / BP_ND_baseline] * 100
-
Quantitative Data Example (Hypothetical for this compound, based on published data for other mGluR1 antagonists):
| This compound Dose (mg/kg) | Mean Plasma Concentration (nM) | Cerebellum Receptor Occupancy (%) | Thalamus Receptor Occupancy (%) |
| 0.1 | 10 | 25 | 22 |
| 0.3 | 35 | 55 | 51 |
| 1.0 | 120 | 85 | 82 |
| 3.0 | 350 | 95 | 93 |
Protocol 2: Ex Vivo Receptor Autoradiography for mGluR1 Occupancy
This protocol is based on a study that determined the receptor occupancy of mGluR1 antagonists in the mouse brain using [³H]FTIDC[3].
Experimental Workflow:
Workflow for Ex Vivo Autoradiography.
Materials:
-
Tritiated mGluR1 antagonist radioligand (e.g., [³H]FTIDC)
-
This compound and vehicle
-
Cryostat
-
Microscope slides
-
Incubation chambers
-
Phosphor imaging system or film and developing reagents
-
Image analysis software
Procedure:
-
In Vivo Dosing: Administer this compound or vehicle to different groups of mice via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Tissue Collection: At the time of expected peak brain exposure, euthanize the animals and rapidly remove the brains. Freeze the brains immediately in isopentane (B150273) cooled with dry ice.
-
Cryosectioning: Cut coronal or sagittal brain sections (e.g., 20 µm thick) using a cryostat and mount them on microscope slides.
-
Autoradiography:
-
Incubate the brain sections with a saturating concentration of the [³H]-mGluR1 radioligand in a suitable buffer.
-
To determine non-specific binding, incubate a separate set of sections with the radioligand in the presence of a high concentration of an unlabeled mGluR1 antagonist.
-
Wash the sections in cold buffer to remove unbound radioligand.
-
Dry the slides and expose them to a phosphor imaging plate or autoradiographic film.
-
-
Data Analysis:
-
Scan the imaging plate or develop the film.
-
Quantify the optical density or photostimulated luminescence in specific brain regions (e.g., cerebellum, thalamus).
-
Calculate specific binding by subtracting the non-specific binding from the total binding in the vehicle-treated group.
-
Calculate the percent receptor occupancy for each dose of this compound using the formula: %RO = [1 - (Specific binding_drug / Specific binding_vehicle)] * 100
-
Quantitative Data Example (Hypothetical for this compound):
| This compound Dose (mg/kg, p.o.) | Cerebellum Specific Binding (% of Vehicle) | Cerebellum Receptor Occupancy (%) |
| 1 | 72 | 28 |
| 3 | 45 | 55 |
| 10 | 18 | 82 |
| 30 | 5 | 95 |
mGluR1 Signaling Pathway
Understanding the downstream consequences of this compound binding to mGluR1 can provide additional, indirect evidence of target engagement. mGluR1 is coupled to Gq/11, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).
mGluR1 Signaling Pathway.
Conclusion
Confirming in vivo target engagement is a cornerstone of modern drug development. For this compound, both PET imaging and ex vivo receptor autoradiography represent gold-standard methods for quantitatively assessing its binding to mGluR1 in the brain. The choice between these and other techniques will depend on the specific research question, available resources, and the stage of drug development. The data generated from these studies are invaluable for establishing dose-response relationships, guiding dose selection for clinical trials, and ultimately increasing the probability of success for novel therapeutics targeting the mGluR1 receptor.
References
- 1. Synthesis, characterization, and monkey PET studies of [¹⁸F]MK-1312, a PET tracer for quantification of mGluR1 receptor occupancy by MK-5435 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Correlation of receptor occupancy of metabotropic glutamate receptor subtype 1 (mGluR1) in mouse brain with in vivo activity of allosteric mGluR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of YM-230888 and Alternative mGlu1 Receptor Antagonists: A Guide to Binding Affinity and Functional Assays
This guide provides a comparative overview of the binding affinity and functional potency of YM-230888, a selective metabotropic glutamate (B1630785) receptor 1 (mGlu1) antagonist, with other notable mGlu1 antagonists, JNJ-16259685 and BAY 36-7620. This document is intended for researchers, scientists, and drug development professionals working on the pharmacology of mGlu1 receptors.
Quantitative Comparison of Binding Affinity and Functional Potency
The following table summarizes the key binding affinity and functional assay parameters for this compound and its alternatives. This data facilitates a direct comparison of the potency of these compounds.
| Compound | Parameter | Value | Species | Assay Type |
| This compound | Ki | 13 nM | Rat | Radioligand Binding Assay |
| IC50 | 13 nM | Rat | Inositol (B14025) Phosphate (B84403) Accumulation Assay | |
| JNJ-16259685 | Ki | 0.34 nM | Rat | Radioligand Binding Assay ([³H]R214127) |
| IC50 | 3.24 nM | Rat | Glutamate-induced Ca²⁺ Mobilization | |
| IC50 | 1.21 nM | Human | Glutamate-induced Ca²⁺ Mobilization | |
| IC50 | 1.73 nM | Rat | Inositol Phosphate Production | |
| BAY 36-7620 | IC50 | 160 nM | Not Specified | Not Specified |
Note: Binding kinetics data (kon, koff) for this compound, JNJ-16259685, and BAY 36-7620 were not available in the public domain at the time of this review.
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for the key experiments cited in this guide.
Radioligand Binding Assay (for Ki determination)
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
Experimental Workflow:
Caption: Workflow for a typical radioligand binding assay.
Protocol Details:
-
Membrane Preparation:
-
Cells stably expressing the mGlu1 receptor (e.g., CHO or HEK293 cells) are harvested.
-
The cells are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Competitive Binding:
-
A constant concentration of a suitable radioligand (e.g., [³H]R214127) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding to the receptor.
-
The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate (IP) Accumulation Assay (for IC50 determination)
This functional assay measures the ability of a compound to inhibit the production of inositol phosphates, a downstream signaling event following the activation of Gq-coupled receptors like mGlu1.
Signaling Pathway:
Caption: mGlu1 receptor signaling pathway leading to IP production.
Protocol Details:
-
Cell Culture and Labeling:
-
Cells expressing the mGlu1 receptor are cultured in multi-well plates.
-
The cells are incubated overnight with [³H]myo-inositol to label the cellular phosphoinositide pool.
-
-
Assay Procedure:
-
The cells are washed to remove unincorporated [³H]myo-inositol.
-
The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound).
-
The cells are then stimulated with a fixed concentration of a glutamate agonist (e.g., quisqualate or DHPG) in the presence of LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate (IP1).
-
-
Extraction and Quantification:
-
The reaction is stopped, and the cells are lysed.
-
The total inositol phosphates are separated from the free [³H]myo-inositol using anion-exchange chromatography.
-
The amount of [³H]-labeled inositol phosphates is quantified by scintillation counting.
-
-
Data Analysis:
-
The data is plotted as the amount of inositol phosphate accumulation versus the logarithm of the antagonist concentration.
-
The IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-stimulated inositol phosphate production) is determined by non-linear regression analysis.
-
Conclusion
This guide provides a comparative summary of the binding affinity and functional potency of this compound and selected alternative mGlu1 receptor antagonists. The provided data and experimental methodologies offer a valuable resource for researchers in the field of glutamate receptor pharmacology. The lack of publicly available binding kinetics data for these compounds highlights an area for future investigation, which would provide a more complete understanding of their pharmacological profiles.
A Head-to-Head Comparison of mGluR1 Antagonists: YM-230888 vs. CPCCOEt
For researchers in neuroscience and drug development, the selective modulation of metabotropic glutamate (B1630785) receptor 1 (mGluR1) offers a promising avenue for therapeutic intervention in a variety of neurological and psychiatric disorders. Two prominent non-competitive antagonists, YM-230888 and CPCCOEt, have been instrumental in elucidating the physiological roles of mGluR1. This guide provides a detailed head-to-head comparison of their pharmacological properties, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
This compound and CPCCOEt are both selective, non-competitive antagonists of the mGluR1 receptor. However, they exhibit significant differences in potency, with this compound demonstrating nanomolar affinity compared to the micromolar affinity of CPCCOEt. Both compounds act at allosteric sites distinct from the glutamate binding pocket. This guide will delve into their mechanism of action, quantitative pharmacological data, and the experimental protocols used to characterize them.
Data Presentation: Quantitative Comparison
The following tables summarize the key pharmacological parameters of this compound and CPCCOEt. It is important to note that the data presented are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Potency of this compound and CPCCOEt
| Compound | Parameter | Value | Species/Cell Line | Reference |
| This compound | Ki | 13 ± 2.5 nM | Rat mGluR1 | [1] |
| IC50 | 13 ± 2.4 nM | Rat cerebellar granule cells | [1] | |
| CPCCOEt | IC50 | 6.5 µM | Human mGluR1b | [2][3] |
| pKi | 4.76 ± 0.18 | Human mGluR1α | [4] |
Table 2: Selectivity of this compound and CPCCOEt
| Compound | Selectivity Profile | Reference |
| This compound | Selective for mGluR1 versus mGluR2-mGluR7 subtypes and ionotropic glutamate receptors. | [1] |
| CPCCOEt | No agonist or antagonist activity at hmGluR2, 4a, 5a, 7b, and 8a up to 100 µM. | [2][3] |
Mechanism of Action
Both this compound and CPCCOEt are classified as non-competitive antagonists, meaning they do not directly compete with the endogenous ligand, glutamate, for its binding site on the mGluR1 receptor. Instead, they bind to distinct allosteric sites, inducing a conformational change in the receptor that prevents its activation.
CPCCOEt acts as a negative allosteric modulator (NAM) that binds within the transmembrane (TM) domain of mGluR1.[5] Specifically, its interaction with Thr815 and Ala818 at the extracellular surface of transmembrane segment VII is crucial for its inhibitory activity.[3] This binding event disrupts the intramolecular interactions necessary for receptor activation following glutamate binding, without affecting glutamate's ability to bind to the receptor.[2][3]
This compound also binds to an allosteric site on the mGluR1 receptor.[1] While the precise binding pocket is not as extensively characterized as that of CPCCOEt in the provided literature, its nanomolar potency suggests a high-affinity interaction with a distinct allosteric site.
Signaling Pathway
Group I metabotropic glutamate receptors, which include mGluR1 and mGluR5, primarily signal through the Gq/G11 family of G proteins. Upon activation by glutamate, the receptor undergoes a conformational change that activates the associated G protein. The Gαq subunit then activates phospholipase Cβ (PLCβ), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC). This signaling cascade ultimately modulates a wide range of cellular processes, including neuronal excitability, synaptic plasticity, and gene expression.[6]
Caption: mGluR1 signaling pathway and points of inhibition by this compound and CPCCOEt.
Experimental Protocols
The characterization of mGluR1 antagonists like this compound and CPCCOEt relies on a variety of in vitro assays. Below are detailed methodologies for two key experiments.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the downstream consequences of mGluR1 activation. The inhibition of glutamate-induced IP accumulation is a common method to determine the IC50 of mGluR1 antagonists.
Experimental Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. CPCCOEt, a noncompetitive metabotropic glutamate receptor 1 antagonist, inhibits receptor signaling without affecting glutamate binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. znaturforsch.com [znaturforsch.com]
- 4. Metabotropic Glutamate Receptor I (mGluR1) Antagonism Impairs Cocaine-Induced Conditioned Place Preference via Inhibition of Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CPCCOEt | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Antinociceptive profile of a selective metabotropic glutamate receptor 1 antagonist this compound in chronic pain rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
YM-230888: A Review of its Efficacy in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the published efficacy of YM-230888, a selective metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonist. Its performance is compared with other mGluR1 antagonists and standard-of-care analgesics, supported by experimental data from preclinical studies.
Overview of this compound
This compound is a potent and selective non-competitive antagonist of the mGluR1. It has demonstrated significant antinociceptive and analgesic effects in various rodent models of chronic pain, suggesting its potential as a therapeutic agent for neuropathic and inflammatory pain conditions.
In Vitro Profile of this compound
This compound exhibits high affinity and selective binding to the mGluR1.
| Parameter | Value | Species | Reference |
| Ki | 13 ± 2.5 nM | Rat | [1] |
| IC50 (Inositol phosphate (B84403) production) | 13 ± 2.4 nM | Rat | [1] |
In Vivo Efficacy of this compound in Chronic Pain Models
This compound has been evaluated in three key rodent models of chronic pain, demonstrating significant efficacy in alleviating pain-related behaviors.
Comparison with Standard Analgesics
The following table summarizes the efficacy of this compound in comparison to standard analgesics used in similar preclinical models. It is important to note that these data are compiled from different studies and direct head-to-head comparisons were not always available.
| Model | Compound | ED50 / Effective Dose (mg/kg, p.o.) | Species | Reference |
| Neuropathic Pain (Spinal Nerve Ligation) | This compound | 8.4 | Rat | [1] |
| Gabapentin (B195806) | ~50-300 | Rat | [2][3] | |
| Inflammatory Pain (CFA-Induced Arthritis) | This compound | 30 (significant reduction in pain parameters) | Rat | [1] |
| Celecoxib (B62257) | ~5 | Rat | [4] | |
| Diabetic Neuropathic Pain (Streptozotocin-Induced Hyperalgesia) | This compound | 10-30 | Rat | [1] |
| Morphine | ~1.4 (s.c.) | Rat | [5] |
Note: p.o. = oral administration; s.c. = subcutaneous administration. Efficacy of standard analgesics can vary depending on the specific experimental conditions.
Detailed Experimental Protocols
Spinal Nerve Ligation (SNL) Model in Rats
This model is used to induce neuropathic pain.
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized.
-
Surgical Procedure: A midline incision is made at the L4-S2 level. The L5 and/or L6 spinal nerves are isolated and tightly ligated with silk suture.[5][6] Sham-operated animals undergo the same procedure without nerve ligation.
-
Behavioral Assessment: Mechanical allodynia is assessed using von Frey filaments to measure the paw withdrawal threshold. A significant decrease in the withdrawal threshold in the ligated paw compared to the contralateral or sham-operated paw indicates the development of neuropathic pain.[5]
Complete Freund's Adjuvant (CFA)-Induced Arthritis Model in Rats
This model mimics inflammatory pain associated with arthritis.
-
Induction of Arthritis: A single intra-articular or intradermal injection of CFA (containing heat-killed Mycobacterium tuberculosis) is administered into the hind paw of the rat.[4][7]
-
Development of Inflammation: This induces a localized inflammatory response characterized by paw edema, erythema, and hyperalgesia, which develops over several days.
-
Pain Assessment: Pain-related behaviors are assessed by measuring paw volume (plethysmometry), paw withdrawal threshold to mechanical stimuli (von Frey filaments), and thermal hyperalgesia.[7]
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model in Rats
This model is used to study painful diabetic neuropathy.
-
Induction of Diabetes: Rats are administered a single or multiple intraperitoneal injections of streptozotocin, a chemical that is toxic to pancreatic β-cells, leading to insulin (B600854) deficiency and hyperglycemia.
-
Development of Neuropathy: Over several weeks, the sustained hyperglycemia leads to the development of peripheral nerve damage and associated pain hypersensitivity.
-
Assessment of Hyperalgesia: Thermal and mechanical hyperalgesia are measured by assessing the latency to paw withdrawal from a radiant heat source and the paw withdrawal threshold to mechanical stimulation with von Frey filaments, respectively.
Signaling Pathways and Experimental Workflows
mGluR1 Signaling Pathway in Nociception
This compound, as an mGluR1 antagonist, is thought to exert its analgesic effects by modulating the signaling cascade downstream of mGluR1 activation in the dorsal horn of the spinal cord, a key area for pain processing.
Caption: mGluR1 signaling cascade in a postsynaptic dorsal horn neuron and the inhibitory action of this compound.
Experimental Workflow for Preclinical Efficacy Testing
The following diagram illustrates the general workflow for evaluating the efficacy of a compound like this compound in a preclinical pain model.
References
- 1. Pathological and biochemical effects of therapeutic and supratherapeutic doses of celecoxib in Wistar albino male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cellmolbiol.org [cellmolbiol.org]
- 3. Effect of Pregabalin and Gabapentin on Nociceptive Behaviors Induced by Spinal Nerve Ligation [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of analgesia, tolerance and the mechanism of action of morphine-6-O-sulfate across multiple pain modalities in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic effect between intrathecal non-NMDA antagonist and gabapentin on allodynia induced by spinal nerve ligation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iris.unito.it [iris.unito.it]
A Comparative Meta-Analysis of the Behavioral Effects of YM-230888 and Other mGluR1 Antagonists
A comprehensive review of preclinical studies reveals the therapeutic potential of YM-230888, a selective metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonist, in pain and its favorable safety profile compared to other mGluR1 modulators. This guide synthesizes behavioral data from key rodent studies to provide researchers, scientists, and drug development professionals with a comparative analysis of this compound's efficacy and motor function effects.
This meta-analysis focuses on the behavioral pharmacology of this compound, primarily drawing from the pivotal study by Kohara et al. (2007), and contextualizes its effects by comparing them with other selective mGluR1 antagonists, such as FTIDC and LY456236, as described in studies by Satow et al. (2008) and Varty et al. (2005), respectively. The summarized data highlights the potential of mGluR1 antagonism as a therapeutic strategy for chronic pain and other neurological disorders.
Quantitative Analysis of Behavioral Outcomes
The following tables summarize the key quantitative data from behavioral studies of this compound and comparator mGluR1 antagonists.
Table 1: Antinociceptive Effects of this compound in Rodent Models of Chronic Pain
| Behavioral Model | Species/Strain | Key Efficacy Parameter | This compound Dose | Outcome | Reference |
| L5/L6 Spinal Nerve Ligation (Mechanical Allodynia) | Rat | 50% Effective Dose (ED₅₀) | 8.4 mg/kg, p.o. | Significant recovery from mechanical allodynia.[1] | Kohara et al., 2007 |
| Streptozotocin-Induced Hyperalgesia | Rat | Effective Dose | 10 and 30 mg/kg, p.o. | Showed antinociceptive response.[1] | Kohara et al., 2007 |
| Complete Freund's Adjuvant (CFA)-Induced Arthritis | Rat | Effective Dose | 30 mg/kg, p.o. | Significantly reduced pain parameters.[2][1] | Kohara et al., 2007 |
Table 2: Effects of this compound on Motor Function in Rodents
| Behavioral Test | Species/Strain | Dose | Outcome | Reference |
| Locomotor Activity | Rat | Up to 100 mg/kg, p.o. | No significant sedative effect.[1] | Kohara et al., 2007 |
| Rotarod Performance | Rat | 10 and 30 mg/kg, p.o. | No significant effect on performance time.[1] | Kohara et al., 2007 |
| Rotarod Performance | Rat | 100 mg/kg, p.o. | Significantly decreased performance time.[2][1] | Kohara et al., 2007 |
Table 3: Comparative Behavioral Effects of Other Selective mGluR1 Antagonists
| Compound | Behavioral Model | Species/Strain | Key Finding | Reference |
| FTIDC | Methamphetamine-Induced Hyperlocomotion | Rodent | Selectively blocked hyperlocomotion, suggesting antipsychotic-like effects. | Satow et al., 2008 |
| FTIDC | Formalin Test | Rodent | Showed analgesic effects.[3] | Satow et al., 2008 |
| FTIDC | Tail Immersion Test | Rodent | No analgesic effects observed.[3] | Satow et al., 2008 |
| LY456236 | Spinal Nerve Ligation (SNL) | Rat | Completely reversed mechanical allodynia.[4][5] | Varty et al., 2005 |
| LY456236 | Formalin Test | Mouse | Reduced hyperalgesia.[4][5] | Varty et al., 2005 |
| LY456236 | Vogel Conflict & Conditioned Lick Suppression | Rat | Produced anxiolytic-like effects.[4][5] | Varty et al., 2005 |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for replication and extension of these findings.
Antinociceptive and Motor Function Studies with this compound (Kohara et al., 2007)
-
Animals: The specific species and strain of rats used were not detailed in the available abstract.
-
Drug Administration: this compound was administered orally (p.o.). The vehicle and volume of administration were not specified in the abstract.
-
L5/L6 Spinal Nerve Ligation Model: This model of neuropathic pain was used to assess mechanical allodynia. The paw withdrawal threshold in response to a mechanical stimulus (e.g., von Frey filaments) was likely measured.
-
Streptozotocin-Induced Hyperalgesia Model: This model of diabetic neuropathy was used to evaluate hyperalgesia. Nociceptive responses to a thermal or mechanical stimulus were likely assessed.
-
Complete Freund's Adjuvant (CFA)-Induced Arthritic Pain Model: This model of inflammatory pain involves the injection of CFA into the paw to induce inflammation and pain. Pain parameters such as paw volume, weight-bearing, or thermal/mechanical sensitivity were likely measured.
-
Locomotor Activity Test: Spontaneous activity of the rats was measured in an open field arena. The duration of the test and specific parameters (e.g., distance traveled, rearing frequency) were not detailed in the abstract.
-
Rotarod Test: Motor coordination and balance were assessed using a rotating rod. The speed of rotation and the latency to fall from the rod were likely the primary measures.
Comparative Behavioral Studies with FTIDC (Satow et al., 2008)
-
Animals: The study was conducted in rodents; specific species and strains were not mentioned in the abstract.
-
Methamphetamine-Induced Hyperlocomotion: This model is used to assess potential antipsychotic activity. Animals are administered methamphetamine to induce hyperactivity, and the effect of the test compound on this increased locomotion is measured.
-
Formalin Test: This model of inflammatory pain involves injecting formalin into the paw and observing the licking and flinching behavior of the animal in two distinct phases.
-
Tail Immersion Test: This is a model of acute thermal pain where the latency to withdraw the tail from hot water is measured.
Comparative Pain and Anxiety Studies with LY456236 (Varty et al., 2005)
-
Animals: The study utilized both mice and rats.
-
Spinal Nerve Ligation (SNL) Model: Similar to the model used for this compound, this neuropathic pain model was used to assess mechanical allodynia in rats.[4][5]
-
Mouse Formalin Test: This model was used to assess inflammatory pain.[4][5]
-
Vogel Conflict Test: This is a model of anxiety in rats where punished licking behavior is measured. Anxiolytic compounds typically increase the number of punished licks.
-
Conditioned Lick Suppression Test: This is another anxiety model in rats that involves suppressing a learned licking behavior by a conditioned fear stimulus.
Visualizing the mGluR1 Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental process, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Antinociceptive profile of a selective metabotropic glutamate receptor 1 antagonist this compound in chronic pain rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological effects of the metabotropic glutamate receptor 1 antagonist compared with those of the metabotropic glutamate receptor 5 antagonist and metabotropic glutamate receptor 2/3 agonist in rodents: detailed investigations with a selective allosteric metabotropic glutamate receptor 1 antagonist, FTIDC [4-[1-(2-fluoropyridine-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-isopropyl-N-methyl-3,6-dihydropyridine-1(2H)-carboxamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antinociceptive and anxiolytic-like effects of the metabotropic glutamate receptor 5 (mGluR5) antagonists, MPEP and MTEP, and the mGluR1 antagonist, LY456236, in rodents: a comparison of efficacy and side-effect profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.uniupo.it [research.uniupo.it]
A Comparative Benchmarking Guide to YM-230888 and Novel mGluR1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the benchmark mGluR1 negative allosteric modulator (NAM), YM-230888, against a selection of novel, potent, and selective mGluR1 inhibitors. The data presented is compiled from various preclinical studies to aid researchers in selecting the most appropriate tool compound for their in vitro and in vivo investigations into the therapeutic potential of mGluR1 antagonism.
Executive Summary
Metabotropic glutamate (B1630785) receptor 1 (mGluR1) is a critical G-protein coupled receptor involved in the modulation of excitatory synaptic transmission in the central nervous system. Its role in various neurological and psychiatric disorders has made it a key target for drug discovery. This compound has been a widely used pharmacological tool to probe mGluR1 function. However, recent advancements have led to the development of novel inhibitors with distinct pharmacological profiles. This guide offers a comparative analysis of this compound and these next-generation compounds, focusing on their in vitro potency, selectivity, and the experimental methodologies used for their characterization.
Comparative Analysis of In Vitro Potency
The following table summarizes the in vitro potency of this compound and several novel mGluR1 inhibitors. The data is presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibitor constant) values, which are key indicators of a compound's inhibitory strength. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions can vary between studies.
| Compound | Class | In Vitro Potency (IC50/Ki) | Assay Type | Species | Reference |
| This compound | Thieno[2,3-d]pyrimidine | Ki: 13 nM IC50: 13 nM | Inositol (B14025) Phosphate Production | Rat | [1] |
| Thienopyrimidinone 30 | Thienopyrimidinone | IC50: 45 nM | Not Specified | Not Specified | [2] |
| JNJ16259685 | Pyrano[2,3-b]quinoline | IC50: 1.21-3.24 nM IC50: 1.73 nM | Ca2+ Mobilization Inositol Phosphate Production | Human, Rat | [2][3] |
| CFMTI | Isoindolinone | IC50: 2.3-2.6 nM | Ca2+ Mobilization | Rat, Human | [4] |
Selectivity Profiles
The selectivity of an inhibitor for its target receptor over other related receptors is crucial for minimizing off-target effects. Both this compound and the novel inhibitors presented here demonstrate high selectivity for mGluR1.
-
This compound : Selective for mGluR1 over mGluR2-7 and ionotropic glutamate receptors.
-
JNJ16259685 : Exhibits over 400-fold selectivity for mGluR1 over mGluR5 and shows no activity at mGluR2, 3, 4, 6, AMPA, or NMDA receptors.[5][6]
-
Thienopyrimidinone 30 : Shows good selectivity over mGluR5.[2]
-
CFMTI : The selectivity for mGluR1 over mGluR5 is reported to be greater than 2000-fold.
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to determine the potency of mGluR1 inhibitors. For specific details, researchers should consult the original publications.
Intracellular Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an mGluR1 agonist.
-
Cell Line: HEK293 or CHO cells stably expressing recombinant human or rat mGluR1a.
-
Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Procedure:
-
Establish a baseline fluorescence reading.
-
Add the test compound (mGluR1 inhibitor) at various concentrations.
-
After an incubation period, stimulate the cells with a fixed concentration of an mGluR1 agonist (e.g., glutamate or quisqualate).
-
Measure the peak fluorescence intensity, which corresponds to the intracellular calcium concentration.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage inhibition of the agonist-induced calcium response against the logarithm of the inhibitor concentration.
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the accumulation of inositol phosphates, a downstream second messenger of mGluR1 activation.
-
Cell Culture: Cells expressing mGluR1 (e.g., rat cerebellar granule cells or transfected cell lines) are cultured in the presence of [3H]-myo-inositol to radiolabel cellular phosphoinositides.
-
Procedure:
-
Wash the cells to remove excess radiolabel.
-
Pre-incubate the cells with the test inhibitor at various concentrations in the presence of LiCl (to prevent the degradation of inositol monophosphate).
-
Stimulate the cells with an mGluR1 agonist.
-
Terminate the reaction and extract the inositol phosphates.
-
-
Quantification: The amount of accumulated [3H]-inositol phosphates is determined by liquid scintillation counting.
-
Data Analysis: The IC50 value is determined by plotting the percentage inhibition of agonist-stimulated IP accumulation against the inhibitor concentration.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mGluR1 signaling pathway and a general experimental workflow for inhibitor characterization.
Caption: mGluR1 Signaling Pathway.
Caption: Experimental Workflow for In Vitro Characterization.
References
- 1. Novel Scaffold Identification of mGlu1 Receptor Negative Allosteric Modulators Using a Hierarchical Virtual Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel thienopyrimidinones as mGluR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benthamscience.com [benthamscience.com]
- 6. Discovery and characterization of non-competitive antagonists of group I metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of YM-230888: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of YM-230888, a selective mGlu1 antagonist used in laboratory research. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
I. Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Weight | 360.52 g/mol |
| Formula | C₁₉H₂₈N₄OS |
| CAS Number | 446257-23-4[1][2][3] |
| Purity | ≥99% (HPLC)[1] |
| Solubility | Soluble to 100 mM in DMSO and ethanol |
| Storage Temperature | Room Temperature (short term); -20°C (long term)[2][3] |
II. Hazard Identification and Personal Protective Equipment (PPE)
This compound should be handled with care. The primary hazards are not fully characterized, but it is recommended to avoid inhalation, ingestion, and contact with skin and eyes.[2] It may be harmful to the aquatic environment.[2]
Required Personal Protective Equipment (PPE) during handling and disposal:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be worn.[2]
III. Step-by-Step Disposal Procedure
The following protocol outlines the steps for the safe disposal of this compound. This procedure is designed to minimize exposure and prevent environmental contamination.
Experimental Protocol: Disposal of this compound
-
Initial Containment:
-
Collection of Solid Waste:
-
Packaging for Disposal:
-
Place the collected this compound into a suitable, labeled, and closed container for disposal.[2]
-
Ensure the container is compatible with the chemical.
-
-
Decontamination:
-
Decontaminate all tools and surfaces that came into contact with this compound.
-
Use a suitable solvent (e.g., ethanol) followed by soap and water.
-
-
Final Disposal:
-
Dispose of the waste container through your institution's hazardous waste disposal program.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
IV. Visual Guides
The following diagrams illustrate the workflow for the proper disposal of this compound and the logical relationship of safety precautions.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
